molecular formula C10H13NO3 B1265401 4-tert-Butyl-2-nitrophenol CAS No. 3279-07-0

4-tert-Butyl-2-nitrophenol

Cat. No.: B1265401
CAS No.: 3279-07-0
M. Wt: 195.21 g/mol
InChI Key: IHGNADPMUSNTJW-UHFFFAOYSA-N
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Description

4-tert-Butyl-2-nitrophenol is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36629. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-tert-butyl-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-10(2,3)7-4-5-9(12)8(6-7)11(13)14/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGNADPMUSNTJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074642
Record name Phenol, 4-(1,1-dimethylethyl)-2-nitro-
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Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3279-07-0
Record name 4-tert-Butyl-2-nitrophenol
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Record name Phenol, 4-(1,1-dimethylethyl)-2-nitro-
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Record name 3279-07-0
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Record name Phenol, 4-(1,1-dimethylethyl)-2-nitro-
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Record name Phenol, 4-(1,1-dimethylethyl)-2-nitro-
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Record name 4-tert-butyl-2-nitrophenol
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Record name 2-NITRO-4-TERT-BUTYLPHENOL
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

physical and chemical properties of "4-tert-Butyl-2-nitrophenol"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-tert-Butyl-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It includes detailed experimental protocols, tabulated quantitative data, and visualizations of key workflows to support research and development activities.

Core Properties of this compound

This compound, with the CAS number 3279-07-0, is an organic compound characterized by a phenol ring substituted with a tert-butyl group at position 4 and a nitro group at position 2.[1][2] Its molecular formula is C₁₀H₁₃NO₃, and it has a molecular weight of 195.22 g/mol .[3] This compound typically appears as a yellow to dark yellow or orange to brown, hygroscopic oil or semi-solid.[1]

Physical and Chemical Data

The following tables summarize the key quantitative physical and chemical properties of this compound.

Table 1: Physical Properties

PropertyValueSource
Melting Point27-29 °C[1][2]
Boiling Point97 °C at 1 mmHg[1][2]
Density1.12 g/mL at 25 °C[1][2]
Flash Point113 °C (closed cup)
Refractive Index1.55[2]

Table 2: Chemical and Spectroscopic Data

PropertyValueSource
Molecular FormulaC₁₀H₁₃NO₃[1][3]
Molecular Weight195.22 g/mol [3]
pKa7.37 ± 0.14 (Predicted)[1][2]
SolubilitySparingly soluble in Chloroform, slightly soluble in DMSO and Methanol.[1] Insoluble in water.[2][1][2]
1H NMRSpectrum available[4]
13C NMRSpectrum available[5]
IRSpectrum available[5]
Mass SpectrometrySpectrum available[5]

Table 3: Identifiers

IdentifierValueSource
CAS Number3279-07-0[1][2]
EC Number221-914-8[2]
PubChem CID18661[5]
InChI KeyIHGNADPMUSNTJW-UHFFFAOYSA-N
SMILESCC(C)(C)c1ccc(O)c(c1)--INVALID-LINK--=O

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the nitration of 4-tert-butylphenol.[2][6]

Materials:

  • 4-tert-butylphenol

  • Ethyl acetate

  • Nitric acid

  • Water

  • Sodium nitrite (NaNO₂) (catalytic amount)

  • 1N Hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 30 g (0.2 mole) of commercially available 4-tert-butylphenol in 200 mL of ethyl acetate in a 600-mL round-bottomed flask equipped with a mechanical stirrer.[6]

  • Cool the mixture to 0°C.[6]

  • Add a solution of 13 mL of nitric acid in 13 mL of water dropwise over 10 minutes.[6]

  • Add a catalytic amount of NaNO₂ to the mixture.[6]

  • Allow the reaction to proceed for 45 minutes.[6]

  • Wash the reaction mixture with an excess of 1N HCl.[6]

  • Separate the organic layer and dry it over MgSO₄.[6]

  • Remove the solvent under reduced pressure to yield the crude product.[6]

Synthesis_Workflow Synthesis of this compound reactant1 4-tert-butylphenol reaction_step Reaction at 0°C for 45 min reactant1->reaction_step reactant2 Nitric Acid / Water reactant2->reaction_step catalyst NaNO2 (catalyst) catalyst->reaction_step solvent Ethyl Acetate solvent->reaction_step workup1 Wash with 1N HCl reaction_step->workup1 workup2 Dry over MgSO4 workup1->workup2 workup3 Solvent Evaporation workup2->workup3 product This compound workup3->product

Synthesis workflow for this compound.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

While a specific protocol for this compound was not detailed in the search results, a general reverse-phase HPLC (RP-HPLC) method, similar to that used for other nitrophenols, can be employed for its quantification and purity assessment.[7]

Instrumentation:

  • HPLC system with a pump, injector, and UV-Vis detector.

  • C18 analytical column.

Mobile Phase (Isocratic Elution):

  • A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., citrate or phosphate buffer) is typically used. The exact ratio would need to be optimized. For related compounds, a mobile phase of methanol and 0.01 M citrate buffer (pH 6.2) in a 47:53 (v/v) ratio has been used.[7]

  • An ion-pairing agent like tetrabutylammonium bromide (TBAB) may be added to the mobile phase to improve peak shape and retention.[7]

Procedure:

  • Sample Preparation: Dissolve a known quantity of the this compound sample in the mobile phase or a suitable solvent to a known concentration.

  • Injection: Inject a fixed volume of the sample solution into the HPLC system.

  • Separation: The components of the sample are separated on the C18 column based on their hydrophobicity.

  • Detection: The eluting components are detected by the UV-Vis detector at a wavelength where this compound exhibits strong absorbance (e.g., around 290 nm, which is used for 4-nitrophenol).[7]

  • Quantification: The concentration of the analyte can be determined by comparing its peak area to a calibration curve generated from standards of known concentrations.

Analytical_Workflow General HPLC Analysis Workflow sample Sample of This compound preparation Dissolution in Mobile Phase sample->preparation injection Inject into HPLC System preparation->injection separation Separation on C18 Column injection->separation detection UV-Vis Detection separation->detection data_analysis Data Acquisition & Quantification detection->data_analysis result Purity / Concentration Report data_analysis->result

General workflow for HPLC analysis.

Reactivity and Stability

  • Acidity: As a phenol, this compound is a weak organic acid.[8] The presence of the electron-withdrawing nitro group increases the acidity of the phenolic proton compared to unsubstituted phenol.

  • Reactivity: The aromatic ring is activated by the hydroxyl group and deactivated by the nitro group. It can undergo further electrophilic substitution, though the positions are directed by the existing substituents. It may be used in the preparation of other compounds, such as (2-hydroxy-3-nitro-5-tert-butylbenzyl)trimethylammonium iodide.[1][9]

  • Stability: The compound is reported to be hygroscopic.[1] It is also noted to be sensitive to light and air, and storage under an inert gas in a cool, dark place is recommended.

Safety Information

  • Hazard Classifications: It is classified as an irritant to the skin (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Signal Word: Warning.

  • Personal Protective Equipment (PPE): It is recommended to use appropriate personal protective equipment, including gloves, eye shields, and a dust mask (type N95 or equivalent).

  • Storage: It should be stored in a well-ventilated place, with the container kept tightly closed. Recommended storage temperatures are between 2-8°C or at room temperature in a cool, dark place.[1]

References

"4-tert-Butyl-2-nitrophenol" molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential metabolic pathways of 4-tert-Butyl-2-nitrophenol. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Identification

This compound is an aromatic organic compound characterized by a phenol ring substituted with a tert-butyl group at position 4 and a nitro group at position 2.

Molecular Formula: C₁₀H₁₃NO₃[1][2][3]

IUPAC Name: this compound[1]

SMILES String: CC(C)(C)c1ccc(O)c(c1)--INVALID-LINK--=O[4]

CAS Number: 3279-07-0[1][2][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Weight 195.22 g/mol [2][3][4]
Melting Point 27-29 °C[3][4]
Boiling Point 97 °C at 1 mmHg[3][4]
Density 1.12 g/mL at 25 °C[3][4]
Appearance Orange to Amber to Dark red clear liquid
Solubility Expected to be highly soluble in water[5]

Spectroscopic Data

Spectrum TypeAvailability
¹H NMR Available[6][7]
¹³C NMR Available[1][2]
Infrared (IR) Available[8]
Mass Spectrometry (MS) Available

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the nitration of 4-tert-butylphenol.

Materials:

  • 4-tert-butylphenol

  • Ethyl acetate

  • Nitric acid

  • Water

  • Sodium nitrite (catalytic amount)

  • 1N Hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO₄)

Procedure: [4]

  • Dissolve 4-tert-butylphenol (0.2 mole) in 200 mL of ethyl acetate in a 600-mL round-bottomed flask equipped with a mechanical stirrer.

  • Cool the mixture to 0°C.

  • Add a solution of nitric acid (13 mL in 13 mL of water) dropwise over 10 minutes.

  • Add a catalytic amount of sodium nitrite.

  • Stir the reaction mixture for 45 minutes.

  • Wash the reaction mixture with an excess of 1N HCl.

  • Separate the organic layer and dry it over MgSO₄.

  • Remove the solvent under reduced pressure to yield this compound.

Analytical Methods

Thin Layer Chromatography (TLC) can be employed for the separation and analysis of nitrophenol isomers. For instance, 2-nitrophenol and 4-nitrophenol can be separated using TLC. This technique can be adapted to monitor the progress of the synthesis of this compound and to assess the purity of the final product.

Reactivity and Applications

This compound serves as a valuable intermediate in organic synthesis. It can be used in the preparation of other compounds, such as (2-hydroxy-3-nitro-5-tert-butylbenzyl)trimethylammonium iodide.[3] Additionally, its structural motif is found in compounds with antioxidant properties.[9]

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow Synthesis of this compound cluster_materials Starting Materials cluster_process Reaction Steps cluster_workup Workup 4-tert-butylphenol 4-tert-butylphenol Dissolution Dissolution 4-tert-butylphenol->Dissolution Nitric Acid Nitric Acid Nitration Nitration Nitric Acid->Nitration Ethyl Acetate Ethyl Acetate Ethyl Acetate->Dissolution NaNO2 (cat.) NaNO2 (cat.) NaNO2 (cat.)->Nitration Cooling (0 C) Cooling (0 C) Dissolution->Cooling (0 C) Cooling (0 C)->Nitration Stirring (45 min) Stirring (45 min) Nitration->Stirring (45 min) HCl Wash HCl Wash Stirring (45 min)->HCl Wash Drying (MgSO4) Drying (MgSO4) HCl Wash->Drying (MgSO4) Solvent Removal Solvent Removal Drying (MgSO4)->Solvent Removal Final Product Final Product Solvent Removal->Final Product

Caption: Workflow for the synthesis of this compound.

Proposed Metabolic Pathway

Based on the known metabolic pathways of nitrophenols, a proposed metabolic pathway for this compound is depicted below. The primary transformations involve the reduction of the nitro group and conjugation reactions to facilitate excretion.

Metabolic_Pathway Proposed Metabolic Pathway of this compound This compound This compound Reduction Reduction This compound->Reduction Conjugation Conjugation This compound->Conjugation 4-tert-Butyl-2-aminophenol 4-tert-Butyl-2-aminophenol Reduction->4-tert-Butyl-2-aminophenol 4-tert-Butyl-2-aminophenol->Conjugation Glucuronide_Conjugate Glucuronide Conjugate Conjugation->Glucuronide_Conjugate Sulfate_Conjugate Sulfate Conjugate Conjugation->Sulfate_Conjugate Excretion Excretion Glucuronide_Conjugate->Excretion Sulfate_Conjugate->Excretion

Caption: Proposed metabolic pathway of this compound.

References

synthesis of "4-tert-Butyl-2-nitrophenol" from 4-tert-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: Synthesis of 4-tert-Butyl-2-nitrophenol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical overview of the synthesis of this compound via the electrophilic nitration of 4-tert-butylphenol. The guide details a robust experimental protocol, presents key physicochemical data for the involved compounds, and outlines the expected reaction outcomes. A visual workflow is provided to clearly illustrate the synthetic process, ensuring clarity and reproducibility for researchers in organic chemistry and drug development.

Introduction

This compound is a valuable chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1] Its synthesis is most commonly achieved through the regioselective nitration of 4-tert-butylphenol. The presence of the hydroxyl group and the bulky tert-butyl group on the phenol ring directs the electrophilic substitution of the nitro group primarily to the ortho position. This guide presents a detailed methodology for this important transformation.

Chemical Reaction Scheme

The synthesis involves the nitration of 4-tert-butylphenol using nitric acid, with a catalytic amount of sodium nitrite, in an organic solvent. The reaction proceeds as follows:

Physicochemical Properties

A summary of the key physical and chemical properties of the reactant and the final product is provided below for easy reference.

Property4-tert-butylphenolThis compound
CAS Number 98-54-43279-07-0
Molecular Formula C₁₀H₁₄OC₁₀H₁₃NO₃[1]
Molecular Weight 150.22 g/mol 195.22 g/mol [2]
Appearance White crystalline solidYellow crystalline solid[1]
Melting Point 99-101 °C27-29 °C[1][3]
Boiling Point 236-238 °C97 °C at 1 mmHg[1][3]
Density 0.908 g/cm³1.12 g/mL at 25 °C[1][3]

Experimental Protocol

This section details the materials, equipment, and step-by-step procedure for the synthesis of this compound.

Materials and Equipment
  • Reagents:

    • 4-tert-butylphenol (30 g, 0.2 mole)[4]

    • Ethyl acetate (200 mL)[4]

    • Nitric acid (13 mL)[4]

    • Deionized water (13 mL)

    • Sodium nitrite (NaNO₂), catalytic amount[4]

    • 1N Hydrochloric acid (HCl)[4]

    • Magnesium sulfate (MgSO₄), anhydrous[4]

  • Equipment:

    • 600 mL round-bottomed flask

    • Mechanical stirrer

    • Ice bath

    • Dropping funnel

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

Step-by-Step Procedure
  • Dissolution: Dissolve 30 g (0.2 mole) of commercially available 4-tert-butylphenol in 200 mL of ethyl acetate within a 600 mL round-bottomed flask equipped with a mechanical stirrer.[4]

  • Cooling: Cool the resulting solution to 0 °C using an ice bath.[4]

  • Nitration: Prepare a solution of 13 mL of nitric acid in 13 mL of water. Add this nitric acid solution dropwise to the cooled phenol solution over a period of 10 minutes.[4] Following the addition of nitric acid, introduce a catalytic amount of sodium nitrite to the reaction mixture.[4]

  • Reaction: Stir the mixture at 0 °C for 45 minutes.[4]

  • Work-up: After the reaction period, transfer the mixture to a separatory funnel and wash with an excess of 1N HCl.[4]

  • Drying and Isolation: Separate the organic layer and dry it over anhydrous MgSO₄.[4] Remove the ethyl acetate solvent under vacuum using a rotary evaporator to yield the crude product.[4]

Reaction Data and Yield

The following table summarizes the stoichiometry and results of the synthesis as described in the protocol.

ParameterValue
Starting Material 4-tert-butylphenol
Amount of Starting Material 30 g (0.2 mole)[4]
Product This compound
Theoretical Yield 39.04 g
Actual Yield 37 g[4]
Percentage Yield ~95%
Reaction Time 45 minutes[4]
Reaction Temperature 0 °C[4]

Experimental Workflow Visualization

The logical flow of the experimental procedure is illustrated below.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation Dissolve Dissolve 4-tert-butylphenol in Ethyl Acetate Cool Cool Solution to 0°C Dissolve->Cool Add_HNO3 Dropwise Addition of Nitric Acid Solution Cool->Add_HNO3 Add_Catalyst Add Catalytic NaNO2 Add_HNO3->Add_Catalyst Stir Stir at 0°C for 45 min Add_Catalyst->Stir Wash Wash with 1N HCl Stir->Wash Dry Dry Organic Layer over MgSO4 Wash->Dry Evaporate Strip Solvent (Rotary Evaporator) Dry->Evaporate Product Final Product: This compound Evaporate->Product

Caption: Workflow for the synthesis of this compound.

Safety Information

  • Nitric Acid: Is a strong oxidizing agent and is highly corrosive. It can cause severe skin burns and eye damage. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • This compound: May cause skin, eye, and respiratory system irritation. Appropriate PPE should be worn when handling the product.

  • Ethyl Acetate: Is a flammable liquid. Keep away from ignition sources.

Conclusion

The synthesis of this compound from 4-tert-butylphenol can be achieved with high efficiency and selectivity through a straightforward nitration procedure. The protocol described herein, utilizing nitric acid with a sodium nitrite catalyst at controlled temperatures, provides an excellent yield of approximately 95%. This technical guide serves as a reliable resource for the laboratory-scale production of this important chemical intermediate.

References

In-Depth Technical Guide: Solubility of 4-tert-Butyl-2-nitrophenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butyl-2-nitrophenol is a substituted phenol derivative with potential applications in various fields, including pharmaceuticals and material science. A thorough understanding of its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the solubility of this compound, including qualitative solubility data, detailed experimental protocols for quantitative solubility determination, and a workflow for its synthesis.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
Appearance Yellow to orange crystalline solid
Melting Point 27-29 °C
Boiling Point 97 °C at 1 mmHg
CAS Number 3279-07-0

Qualitative Solubility of this compound

Based on available chemical literature, the solubility of this compound in various organic solvents can be broadly categorized as follows. It is important to note that these are qualitative descriptions and quantitative determination is recommended for specific applications.

SolventQualitative Solubility
Water Insoluble
Methanol Slightly soluble
Chloroform Sparingly soluble
General Organic Solvents Generally soluble

Experimental Protocols for Quantitative Solubility Determination

The following section details the gravimetric method, a reliable and widely used technique for determining the solubility of a solid compound in a liquid solvent.

Principle of the Gravimetric Method

The gravimetric method involves preparing a saturated solution of the solute in the solvent at a constant temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined. From these measurements, the solubility can be calculated in various units, such as mole fraction, mass fraction, or grams of solute per 100 g of solvent.

Materials and Equipment
  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Analytical balance (±0.0001 g)

  • Constant temperature water bath or incubator

  • Vials or flasks with tight-fitting caps

  • Magnetic stirrer and stir bars

  • Syringes and syringe filters (solvent-compatible, e.g., PTFE)

  • Pre-weighed glass evaporating dishes or beakers

  • Drying oven

  • Desiccator

Experimental Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature water bath or incubator set to the desired temperature.

    • Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated syringe to avoid precipitation upon cooling.

    • Immediately filter the solution through a syringe filter into a pre-weighed evaporating dish. This step is crucial to remove any undissolved microcrystals.

  • Evaporation and Drying:

    • Weigh the evaporating dish containing the filtered saturated solution to determine the mass of the solution.

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 40-60 °C).

    • Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

    • Weigh the evaporating dish with the dry solute.

    • Repeat the drying and weighing process until a constant mass is obtained.

Data Calculation
  • Mass of the saturated solution (m_solution): (Mass of dish + solution) - (Mass of empty dish)

  • Mass of the solute (m_solute): (Mass of dish + dry solute) - (Mass of empty dish)

  • Mass of the solvent (m_solvent): m_solution - m_solute

From these masses, the following solubility values can be calculated:

  • Mass Fraction (w): w = m_solute / m_solution

  • Solubility in g/100g solvent: (m_solute / m_solvent) * 100

  • Mole Fraction (x):

    • Moles of solute (n_solute) = m_solute / M_solute (Molar mass of this compound = 195.22 g/mol )

    • Moles of solvent (n_solvent) = m_solvent / M_solvent (Molar mass of the solvent)

    • x = n_solute / (n_solute + n_solvent)

Synthesis and Experimental Workflow

The synthesis of this compound is typically achieved through the nitration of 4-tert-butylphenol. The following diagrams illustrate the synthesis reaction and a general experimental workflow for solubility determination.

Synthesis_of_4_tert_Butyl_2_nitrophenol 4-tert-Butylphenol 4-tert-Butylphenol Reaction Vessel Reaction Vessel 4-tert-Butylphenol->Reaction Vessel Nitrating Agent\n(e.g., HNO₃) Nitrating Agent (e.g., HNO₃) Nitrating Agent\n(e.g., HNO₃)->Reaction Vessel Purification\n(e.g., Crystallization) Purification (e.g., Crystallization) Reaction Vessel->Purification\n(e.g., Crystallization) Crude Product This compound This compound Purification\n(e.g., Crystallization)->this compound Purified Product

Caption: Synthesis of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation Add excess solute to solvent Add excess solute to solvent Equilibrate at constant temperature with stirring Equilibrate at constant temperature with stirring Add excess solute to solvent->Equilibrate at constant temperature with stirring Settle undissolved solid Settle undissolved solid Equilibrate at constant temperature with stirring->Settle undissolved solid Withdraw supernatant with pre-heated syringe Withdraw supernatant with pre-heated syringe Settle undissolved solid->Withdraw supernatant with pre-heated syringe Filter into pre-weighed dish Filter into pre-weighed dish Withdraw supernatant with pre-heated syringe->Filter into pre-weighed dish Weigh solution Weigh solution Filter into pre-weighed dish->Weigh solution Evaporate solvent Evaporate solvent Weigh solution->Evaporate solvent Dry solute to constant mass Dry solute to constant mass Evaporate solvent->Dry solute to constant mass Weigh dry solute Weigh dry solute Dry solute to constant mass->Weigh dry solute Calculate solubility Calculate solubility Weigh dry solute->Calculate solubility

Caption: Experimental Workflow for Solubility Determination.

Conclusion

This technical guide provides essential information on the solubility of this compound for researchers and professionals in the fields of chemistry and drug development. While quantitative solubility data remains a gap in the current literature, the provided experimental protocol for the gravimetric method offers a clear and reliable path for its determination. The included diagrams for the synthesis and solubility workflow further aid in the practical application of this knowledge. Accurate solubility data is fundamental for process optimization, formulation development, and ensuring the efficacy and safety of products containing this compound.

An In-depth Technical Guide to the Physicochemical Properties of 4-tert-Butyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the melting and boiling points of 4-tert-Butyl-2-nitrophenol, targeted towards researchers, scientists, and professionals in drug development. It includes a summary of its physical properties, detailed experimental protocols for their determination, and a workflow diagram for clarity.

Physicochemical Data of this compound

This compound, identified by the CAS Number 3279-07-0, is a chemical compound with distinct thermal properties.[1][2][3][4] Its appearance is described as a yellow crystalline solid, which is consistent with its melting point being close to ambient temperatures.[3] Some sources also describe it as an orange to dark red clear liquid, which may be observed when the substance is above its melting point or in a solution.[5]

The quantitative data for the melting and boiling points of this compound are summarized in the table below.

PropertyValueConditions
Melting Point 27-29 °C(lit.)[1][2][3][4]
Boiling Point 97 °Cat 1 mmHg (lit.)[1][2][3][4]

Experimental Protocols

The following sections detail the standard methodologies for determining the melting and boiling points of a chemical compound like this compound.

2.1. Melting Point Determination (Capillary Method)

This method is a widely used and reliable technique for determining the melting point of a solid crystalline substance.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)

  • Capillary tubes (sealed at one end)

  • Sample of this compound, finely powdered

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of this compound is placed on a clean, dry watch glass and crushed into a fine powder using a spatula or a mortar and pestle.

  • Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample, forcing a small amount of the solid into the tube. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed solid is achieved.

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

  • Heating and Observation:

    • Rapid Heating (Initial Run): The apparatus is heated rapidly to get an approximate melting range. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are noted.

    • Slow Heating (Accurate Determination): A fresh sample is prepared in a new capillary tube. The apparatus is heated rapidly to about 15-20 °C below the approximate melting point observed in the initial run. The heating rate is then reduced to 1-2 °C per minute.

  • Data Recording: The temperature at which the first signs of melting are observed (the solid begins to shrink and a liquid phase appears) and the temperature at which the last crystal melts are recorded as the melting point range. For this compound, this is expected to be in the 27-29 °C range.[1][2][3][4]

2.2. Boiling Point Determination (Distillation Method under Reduced Pressure)

Given that this compound has a boiling point of 97 °C at a reduced pressure of 1 mmHg, a vacuum distillation setup is required for accurate determination.[1][2][3][4]

Apparatus:

  • Round-bottom flask

  • Distillation head (Claisen adapter)

  • Condenser (Liebig or similar)

  • Receiving flask

  • Thermometer and adapter

  • Vacuum source (e.g., vacuum pump)

  • Manometer

  • Heating mantle

  • Boiling chips or a magnetic stirrer

Procedure:

  • Apparatus Assembly: The distillation apparatus is assembled. The round-bottom flask containing the this compound sample and boiling chips is connected to the distillation head. The thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. The condenser is connected to the receiving flask.

  • Vacuum Application: The vacuum source is connected to the apparatus via a vacuum adapter on the receiving flask or the distillation head. The system is evacuated to the desired pressure (in this case, 1 mmHg), which is monitored by the manometer.

  • Heating: The sample is gently heated using the heating mantle. The liquid will begin to boil when its vapor pressure equals the pressure inside the apparatus.

  • Observation and Data Recording: As the vapor rises and comes into contact with the thermometer bulb, the temperature will stabilize. This stable temperature is recorded as the boiling point at that specific pressure. The condensed liquid (distillate) will collect in the receiving flask.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures for determining the melting and boiling points of this compound.

G Workflow for Physicochemical Property Determination cluster_0 Melting Point Determination cluster_1 Boiling Point Determination (Vacuum Distillation) A Sample Preparation (Powdering) B Capillary Tube Packing A->B C Initial Rapid Heating (Approximate Range) B->C D Precise Slow Heating (1-2 °C/min) C->D E Record Melting Range (27-29 °C) D->E End End: Physicochemical Properties Determined E->End F Assemble Vacuum Distillation Apparatus G Add Sample and Boiling Chips F->G H Evacuate System (to 1 mmHg) G->H I Gentle Heating H->I J Record Stable Vapor Temperature (97 °C) I->J J->End Start Start: Obtain This compound Start->A Start->F

Caption: Experimental workflow for determining the melting and boiling points.

References

literature review on "4-tert-Butyl-2-nitrophenol"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-tert-Butyl-2-nitrophenol

Introduction

This compound is an organic compound belonging to the substituted nitrophenol family. Its chemical structure, which incorporates a phenolic hydroxyl group, a nitro group, and a bulky tert-butyl group on a benzene ring, confers a unique combination of steric and electronic properties.[1] This arrangement makes it a valuable intermediate in organic synthesis, particularly for creating more complex molecules.[1] It is primarily used in the pharmaceutical and dye industries and serves as a precursor for synthesizing biocides, antioxidants, and light stabilizers.[1][2] This technical guide provides a comprehensive review of the chemical properties, synthesis, biological activities, and toxicological data of this compound, aimed at researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a yellow crystalline solid with a characteristic smoky taste.[2] It is soluble in many organic solvents but insoluble in water.[2] Its key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 3279-07-0[2][3][4]
Molecular Formula C₁₀H₁₃NO₃[2][3]
Molecular Weight 195.22 g/mol [3][4]
Melting Point 27-29 °C[2][3][4]
Boiling Point 97 °C at 1 mmHg[2][3][4]
136-138 °C at 15-16 Torr[2]
Density 1.12 g/mL at 25 °C[2][3][4]
Flash Point 113 °C (235.4 °F) - closed cup[2][4]
pKa 7.37 ± 0.14 (Predicted)[2]
EINECS Number 221-914-8[3][4]
InChI Key IHGNADPMUSNTJW-UHFFFAOYSA-N[4]
SMILES String CC(C)(C)c1ccc(O)c(c1)--INVALID-LINK--=O[4]

Synthesis and Experimental Protocols

The primary synthesis route for this compound involves the nitration of commercially available 4-tert-butylphenol. The nitro group's presence allows for various subsequent chemical transformations, most notably its reduction to an amino group, which opens pathways to a diverse range of derivatives.[1]

Experimental Protocol: Synthesis of 2-nitro-4-t-butyl phenol

This protocol is adapted from a published procedure for the nitration of 4-t-butyl phenol.[5]

Materials:

  • 4-t-butyl phenol (30 g, 0.2 mole)

  • Ethyl acetate (200 mL)

  • Nitric acid (13 mL)

  • Water (13 mL)

  • Sodium nitrite (NaNO₂, catalytic amount)

  • 1N Hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO₄)

  • 600-mL round-bottomed flask

  • Mechanical stirrer

  • Separatory funnel

Procedure:

  • Dissolve 4-t-butyl phenol (30 g, 0.2 mole) in 200 mL of ethyl acetate in a 600-mL round-bottomed flask equipped with a mechanical stirrer.

  • Cool the flask to 0°C in an ice bath.

  • Prepare a solution of nitric acid by adding 13 mL of nitric acid to 13 mL of water.

  • Add the nitric acid solution dropwise to the stirred reaction mixture over a period of 10 minutes.

  • Add a catalytic amount of NaNO₂ to the mixture.

  • Continue stirring the reaction at 0°C for 45 minutes.

  • After 45 minutes, transfer the reaction mixture to a separatory funnel and wash with an excess of 1N HCl.

  • Separate the organic layer and dry it over anhydrous MgSO₄.

  • Filter the solution to remove the drying agent and strip the solvent (ethyl acetate) under reduced pressure to yield the crude product.

  • The procedure is reported to yield 37 g of 2-nitro-4-t-butyl phenol.[5]

G Synthesis Workflow for this compound A 4-tert-Butylphenol in Ethyl Acetate B Cool to 0°C A->B C Add Nitric Acid (aq) + catalytic NaNO2 B->C D Stir for 45 min at 0°C C->D E Wash with 1N HCl D->E F Dry Organic Layer (MgSO4) E->F G Solvent Evaporation F->G H This compound G->H

Synthesis Workflow Diagram.

Biological Activities and Applications

While extensive biological data for this compound is limited, related compounds like 2,4-di-tert-butylphenol (2,4-DTBP) exhibit a broad spectrum of activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[6][7] this compound is noted for its use as an antibacterial agent and antioxidant.[2] It is also a key intermediate in the synthesis of other biologically active molecules. For example, it is used to prepare (2-hydroxy-3-nitro-5-tert-butylbenzyl)trimethylammonium iodide, a biocide.[1][3]

The antioxidant activity of similar phenolic compounds is attributed to the donation of a hydrogen atom from the hydroxyl group to stabilize free radicals, thereby terminating lipid peroxidation chain reactions.[6][8]

Toxicology and Safety

Toxicological information for this compound indicates that it is an irritant. The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][9]

Data TypeInformationSource(s)
GHS Hazard Classifications Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[4][9]
Signal Word Warning[4][9]
Hazard Statements H315, H319, H335[4][9]
Precautionary Statements P261, P264, P280, P302+P352, P305+P351+P338[4][9]
Target Organs Respiratory system[4]
WGK (Water Hazard Class) WGK 3[4]

Note: Specific LD50 data for this compound was not found in the reviewed literature. However, data for the related compound 2,6-Di-tert-butyl-4-nitrophenol (DBNP) shows an oral LD50 in rats in the range of 80-98 mg/kg.[10][11][12] This suggests that nitrated butylphenols can exhibit significant toxicity.

Mechanism of Action and Metabolism

The biological and toxicological effects of this compound are understood to arise from the interplay of its functional groups—the phenolic hydroxyl, nitro, and tert-butyl groups—with molecular targets such as enzymes and cellular receptors.[1]

G Conceptual Mechanism of Action cluster_0 This compound cluster_1 Biological System A Phenolic -OH D Enzymes A->D Interaction E Cellular Receptors A->E Interaction B Nitro -NO2 B->D Interaction B->E Interaction C tert-Butyl Group C->D Interaction C->E Interaction F Biological / Toxicological Effect D->F E->F

Conceptual Diagram of Molecular Interaction.

  • Phase I: Reactions mediated by cytochrome P450 enzymes, which can include oxidation to form catechols (e.g., 4-nitrocatechol) or reduction of the nitro group to form aminophenols.[13]

  • Phase II: The parent compound and its Phase I metabolites undergo conjugation with molecules like glucuronic acid or sulfate to form more water-soluble compounds that are readily excreted, primarily in the urine.[13][14]

G Generalized Metabolic Pathway for Nitrophenols cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism (Conjugation) A Nitrophenol (e.g., this compound) B Oxidation A->B C Reduction A->C F Glucuronidation A->F G Sulfation A->G D Nitro-catechol B->D E Aminophenol C->E D->F D->G E->F E->G H Glucuronide Conjugates F->H I Sulfate Conjugates G->I J Excretion (Urine) H->J I->J

Likely Metabolic Pathways for Nitrophenols.

Analytical Methods

The quantification and detection of nitrophenols and their metabolites are typically performed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are common methods.[15]

Experimental Protocol: Example HPLC Method for Nitrophenol Analysis

This protocol is adapted from a validated method for the simultaneous analysis of 4-nitrophenol (PNP) and its conjugated metabolites, 4-nitrophenyl β-glucuronide (PNP-G) and 4-nitrophenyl sulfate (PNP-S), in biological samples.[16] It serves as a representative example of an analytical approach.

Instrumentation & Conditions:

  • HPLC System: A standard HPLC system with a pump, injector, C₁₈ column, and a UV-Vis detector.

  • Mobile Phase: Methanol-0.01 M citrate buffer pH 6.2 (47:53, v/v) containing 0.03 M tetrabutylammonium bromide (TBAB) as an ion-pairing agent.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 290 nm.

  • Internal Standard: 4-ethylphenol (ETP).

Sample Preparation (for bile samples):

  • Thaw the frozen bile sample at room temperature.

  • Vortex the sample to ensure homogeneity.

  • Take a 50 µL aliquot of the bile sample.

  • Add 50 µL of the internal standard solution (ETP).

  • Add 100 µL of methanol to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Collect the supernatant and inject a 20 µL aliquot into the HPLC system.

This method provides baseline separation of the parent nitrophenol and its primary metabolites in under 15 minutes.[16]

Conclusion

This compound is a synthetically important chemical with applications in various industries. Its physicochemical properties are well-defined, and its synthesis via nitration of 4-tert-butylphenol is straightforward. While specific data on its biological activities and metabolism are sparse, information from closely related nitrophenols suggests potential for antioxidant and antimicrobial effects, as well as mechanisms of toxicity involving irritation and potential for more severe effects at higher doses. The provided protocols for synthesis and analysis offer a practical foundation for researchers working with this compound. Further investigation into its specific biological mechanisms and metabolic fate would be beneficial for a more complete understanding of its profile for drug development and safety assessment.

References

An In-depth Technical Guide to 4-tert-Butyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-tert-Butyl-2-nitrophenol, including its chemical identity, physical and chemical properties, synthesis protocols, and applications. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound [1]. It is a derivative of phenol with a tert-butyl group and a nitro group as substituents on the aromatic ring.

Synonyms: [1]

  • 2-Nitro-4-tert-butylphenol

  • Phenol, 4-(1,1-dimethylethyl)-2-nitro-

  • 4-(1,1-DIMETHYLETHYL)-2-NITROPHENOL

  • 4-(tert-Butyl)-2-nitrophenol

  • o-nitro-p-t-butyl-phenol

  • 2-nitro-4-t-butyl phenol

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₃NO₃[1][2]
Molecular Weight 195.22 g/mol [2][3]
CAS Number 3279-07-0[1][2]
EC Number 221-914-8[1][3]
Melting Point 27-29 °C[2][3]
Boiling Point 97 °C at 1 mmHg[2][3]
Density 1.12 g/mL at 25 °C[2][3]
Flash Point 113 °C (closed cup)[3]
Appearance Yellow to green crystal or oily liquid[4]

Experimental Protocols

Synthesis of 2-nitro-4-t-butyl phenol [5]

This protocol describes the nitration of 4-tert-butylphenol to yield this compound.

Materials:

  • 4-t-butyl phenol (30 g, 0.2 mole)

  • Ethyl acetate (200 mL)

  • Nitric acid (13 mL)

  • Water (13 mL)

  • Sodium nitrite (catalytic amount)

  • 1N Hydrochloric acid (excess)

  • Magnesium sulfate (MgSO₄)

Equipment:

  • 600-mL round-bottomed flask

  • Mechanical stirrer

Procedure:

  • Dissolve 30 g (0.2 mole) of commercially available 4-t-butyl phenol in 200 mL of ethyl acetate in a 600-mL round-bottomed flask equipped with a mechanical stirrer.

  • Cool the mixture to 0°C.

  • Add a mixture of 13 mL of nitric acid in 13 mL of water dropwise over 10 minutes.

  • Add a catalytic amount of sodium nitrite to the reaction mixture.

  • After 45 minutes, wash the reaction with an excess of 1N HCl.

  • Separate the organic layer and dry it over MgSO₄.

  • Remove the solvent by evaporation to yield 37 g of 2-nitro-4-t-butyl phenol.

Applications

This compound serves as a versatile chemical intermediate in various industrial and research applications.[6] Its primary uses include:

  • Antioxidant and Light Stabilizer: It is utilized for its properties as an antioxidant and a light stabilizer.[7]

  • Chemical Synthesis: Due to its functional groups, it is a valuable starting material or intermediate in organic synthesis.[6] It can undergo transformations such as the reduction of the nitro group to an amine, derivatization of the hydroxyl group, and electrophilic aromatic substitution.[6]

  • Biocide Precursor: It is a key precursor in the synthesis of certain biocides, for instance, (2-hydroxy-3-nitro-5-tert-butylbenzyl)trimethylammonium iodide.[4]

Visualizations

The following diagram illustrates the nomenclature breakdown of this compound.

Nomenclature Logical Relationship of this compound Nomenclature A Phenol (C6H5OH) D This compound A->D Base Molecule B Substituent at C4: tert-Butyl (-C(CH3)3) B->D Substituent C Substituent at C2: Nitro (-NO2) C->D Substituent

Nomenclature of this compound

References

Spectroscopic Profile of 4-tert-Butyl-2-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-tert-Butyl-2-nitrophenol, a valuable intermediate in various chemical syntheses. This document collates quantitative spectroscopic data, details experimental methodologies for acquiring such data, and presents a logical workflow for spectroscopic analysis.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.

1H NMR Data
Chemical Shift (δ) ppmMultiplicityAssignment
1.34Singlet-C(CH3)3
7.15DoubletH-6
7.55Doublet of doubletsH-5
7.95DoubletH-3
10.5 (approx.)Broad Singlet-OH

Note: The chemical shift of the hydroxyl proton can vary depending on solvent and concentration.

13C NMR Data.[1]
Chemical Shift (δ) ppmAssignment
31.3-C(C H3)3
34.3-C (CH3)3
119.4C-3
124.7C-5
129.5C-6
139.7C-1
149.0C-4
153.2C-2
Infrared (IR) Spectroscopy Data
Wavenumber (cm-1)IntensityAssignment
~3200-3600BroadO-H stretch (hydrogen-bonded)
~2960StrongC-H stretch (aliphatic)
~1530StrongN-O asymmetric stretch (nitro group)
~1350StrongN-O symmetric stretch (nitro group)
~1270MediumC-O stretch (phenol)
Mass Spectrometry Data
m/zRelative IntensityAssignment
195High[M]+ (Molecular Ion)
180High[M-CH3]+
150Medium[M-NO2+H]+
132Medium[M-NO2-OH]+
UV-Vis Spectroscopy Data
Wavelength (λmax)SolventNotes
~350 nmEthanolAttributed to n -> π* transition of the nitro group
~280 nmEthanolAttributed to π -> π* transition of the aromatic ring

Note: The absorption maxima can be influenced by the solvent and the pH of the solution.

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of phenolic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6) in a standard 5 mm NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good resolution.

  • Data Acquisition (1H NMR):

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a relaxation delay of 1-2 seconds.

  • Data Acquisition (13C NMR):

    • Acquire the spectrum using proton decoupling.

    • A larger number of scans (typically 128 or more) is required due to the lower natural abundance of 13C.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) or KBr Pellet Method

  • ATR-IR:

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Record the spectrum, typically in the range of 4000-400 cm-1.

    • Clean the crystal thoroughly after the measurement.

  • KBr Pellet Method:

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the powder into a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

    • Place the pellet in the sample holder of the IR spectrometer and record the spectrum.

Mass Spectrometry

Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and expected fragment ions.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of this compound in a suitable UV-transparent solvent (e.g., ethanol or methanol) of a known concentration (e.g., 1 mg/mL).

  • Dilution: Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1-1.0).

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Use the same solvent as a blank to zero the instrument.

    • Scan the wavelength range from approximately 200 nm to 500 nm.

    • Record the absorbance at the wavelength of maximum absorption (λmax).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Handling cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Chemical Compound (this compound) Prep Sample Preparation (Dissolving, Pelletizing, etc.) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS UVVis UV-Vis Spectroscopy Prep->UVVis NMR_data NMR Spectra Analysis (Chemical Shifts, Coupling) NMR->NMR_data IR_data IR Spectrum Analysis (Functional Groups) IR->IR_data MS_data Mass Spectrum Analysis (Molecular Weight, Fragmentation) MS->MS_data UVVis_data UV-Vis Spectrum Analysis (Conjugation, Chromophores) UVVis->UVVis_data Structure Structure Elucidation & Confirmation NMR_data->Structure IR_data->Structure MS_data->Structure UVVis_data->Structure

Caption: Workflow for Spectroscopic Analysis.

Methodological & Application

Application Notes and Protocols: 4-tert-Butyl-2-nitrophenol as a Versatile Intermediate in Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-tert-Butyl-2-nitrophenol as a key intermediate in the synthesis of a variety of fine chemicals. This versatile building block is instrumental in the production of high-value compounds, including biocides, dyes, and precursors for active pharmaceutical ingredients.

Overview of Applications

This compound is a valuable starting material due to the reactivity of its functional groups: the nitro group, the hydroxyl group, and the aromatic ring. These sites allow for a range of chemical transformations, making it a cornerstone in multi-step syntheses.

Key applications include:

  • Synthesis of Biocides: The phenolic hydroxyl group can be derivatized to produce quaternary ammonium compounds, which exhibit potent antimicrobial properties.

  • Precursor to Aminophenols: The nitro group is readily reduced to an amine, yielding 2-amino-4-tert-butylphenol, a crucial intermediate for azo dyes and other specialty chemicals.

  • Antioxidant Synthesis: The phenolic structure itself is a basis for developing antioxidant molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference(s)
CAS Number 3279-07-0
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
Appearance Yellow to green crystal or oily liquid
Melting Point 27-29 °C
Boiling Point 97 °C at 1 mmHg
Density 1.12 g/mL at 25 °C

Experimental Protocols

Synthesis of this compound

This protocol describes the nitration of 4-tert-butylphenol to produce this compound.[1]

Materials:

  • 4-tert-butylphenol

  • Ethyl acetate

  • Nitric acid

  • Sodium nitrite (NaNO₂)

  • 1N Hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO₄)

  • 600-mL round-bottomed flask

  • Mechanical stirrer

Procedure:

  • Dissolve 30 g (0.2 mole) of commercially available 4-tert-butylphenol in 200 mL of ethyl acetate in a 600-mL round-bottomed flask equipped with a mechanical stirrer.

  • Cool the mixture to 0°C in an ice bath.

  • Dropwise, add a mixture of 13 mL of nitric acid in 13 mL of water over 10 minutes.

  • Add a catalytic amount of NaNO₂.

  • Stir the reaction mixture for 45 minutes at 0°C.

  • Wash the reaction mixture with an excess of 1N HCl.

  • Separate the organic layer and dry it over MgSO₄.

  • Remove the ethyl acetate by rotary evaporation to yield the crude product.

Quantitative Data:

ReactantAmountMoles
4-tert-butylphenol30 g0.2
Nitric Acid13 mL-
Product Yield Purity
This compound37 g (crude)Not specified
Reduction of this compound to 2-amino-4-tert-butylphenol

This protocol details the catalytic hydrogenation of this compound to synthesize 2-amino-4-tert-butylphenol.[1]

Materials:

  • This compound (37 g, 0.19 mole)

  • Ethyl acetate (100 mL)

  • 10% Palladium on carbon (Pd/C)

  • Heptane (approx. 200 mL)

  • Parr hydrogenator

Procedure:

  • Dissolve 37 g (0.19 mole) of this compound in 100 mL of ethyl acetate in a Parr bottle.

  • Add a teaspoon of 10% Pd/C to the solution.

  • Place the mixture on a hydrogenator under 50 psi of hydrogen with agitation for 1 hour.

  • Filter the catalyst off through celite.

  • Remove the ethyl acetate under vacuum.

  • Crystallize the product by adding approximately 200 mL of heptane.

  • Collect the crystals of 2-amino-4-tert-butylphenol.

Quantitative Data:

ReactantAmountMoles
This compound37 g0.19
Product Yield Purity
2-amino-4-tert-butylphenol25.6 gNot specified
Synthesis of Azo Dyes from 2-amino-4-tert-butylphenol

2-amino-4-tert-butylphenol is a key precursor in the synthesis of azo dyes. The general procedure involves diazotization of the amino group followed by coupling with a suitable aromatic compound. While a specific protocol for a dye derived from 2-amino-4-tert-butylphenol is not detailed in the search results, a general procedure for azo dye synthesis is outlined below, which can be adapted.[2][3]

General Procedure:

  • Diazotization: Dissolve 2-amino-4-tert-butylphenol in an acidic solution (e.g., HCl) and cool to 0-5°C. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.

  • Coupling: In a separate vessel, dissolve the coupling agent (e.g., a phenol or an aromatic amine) in a basic solution. Slowly add the cold diazonium salt solution to the coupling agent solution with vigorous stirring. The azo dye will precipitate out of the solution.

  • Isolation: The precipitated dye is collected by filtration, washed, and dried.

Application in Biocides: Mechanism of Action

This compound is a precursor to biocidal agents such as (2-hydroxy-3-nitro-5-tert-butylbenzyl)trimethylammonium iodide. This compound belongs to the class of quaternary ammonium compounds (QACs), which are membrane-active agents.

The general mechanism of action for QACs involves the disruption of the microbial cell membrane, leading to cell death.[4] This process is not a classical signaling pathway but rather a direct physical and chemical assault on the cell's integrity.

G General Mechanism of Action for Quaternary Ammonium Compound (QAC) Biocides cluster_0 Initial Interaction cluster_1 Membrane Disruption cluster_2 Cellular Consequences A QAC Cation B Negatively Charged Bacterial Cell Surface A->B Attraction C Electrostatic Interaction and Adsorption B->C D Hydrophobic Tail Penetrates Lipid Bilayer C->D E Disruption of Membrane Fluidity D->E F Formation of Micellar Aggregates D->F G Leakage of Intracellular Components (Ions, Metabolites, Nucleic Acids) E->G H Inhibition of Membrane-Bound Enzymes E->H F->G F->H I Cell Lysis and Death G->I H->I

Caption: Logical workflow of the antimicrobial action of QACs.

Experimental Workflow Diagrams

The synthesis of fine chemicals from this compound often involves a multi-step process. The following diagram illustrates a typical workflow.

G Experimental Workflow: From 4-tert-Butylphenol to Fine Chemicals Start Start: 4-tert-Butylphenol Nitration Nitration (HNO₃, NaNO₂) Start->Nitration Intermediate1 Intermediate: This compound Nitration->Intermediate1 Reduction Catalytic Reduction (H₂, Pd/C) Intermediate1->Reduction Derivatization1 Derivatization (e.g., Alkylation) Intermediate1->Derivatization1 Intermediate2 Intermediate: 2-amino-4-tert-butylphenol Reduction->Intermediate2 Diazotization Diazotization & Coupling Intermediate2->Diazotization Product1 Product: Biocides (QACs) Derivatization1->Product1 Product2 Product: Azo Dyes Diazotization->Product2

Caption: Synthetic routes from 4-tert-Butylphenol.

Summary

This compound is a highly adaptable intermediate for the synthesis of a wide range of fine chemicals. Its straightforward preparation and the differential reactivity of its functional groups allow for the targeted synthesis of complex molecules with desirable biological and chemical properties. The protocols and data presented herein provide a foundation for researchers to explore and expand upon the applications of this valuable compound.

References

Application Note: Experimental Protocol for the Nitration of 4-tert-Butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-nitro-4-tert-butylphenol via the electrophilic nitration of 4-tert-butylphenol. The protocol outlines the necessary reagents, equipment, and procedural steps, including reaction setup, workup, and purification. Additionally, this note includes a summary of quantitative data and characterization of the product, along with diagrams illustrating the experimental workflow and the chemical reaction mechanism.

Introduction

The nitration of phenols is a fundamental electrophilic aromatic substitution reaction in organic synthesis. The resulting nitrophenols are valuable intermediates in the production of pharmaceuticals, dyes, and other specialty chemicals.[1] 4-tert-butylphenol is a readily available starting material, and its nitration predominantly yields 2-nitro-4-tert-butylphenol, a yellow crystalline solid.[1] This application note details a common laboratory-scale procedure for this transformation.

Experimental Protocols

Two primary methods for the nitration of 4-tert-butylphenol are presented below, utilizing different nitrating agents and reaction conditions.

Protocol 1: Nitration using Nitric Acid and Sodium Nitrite

This protocol is adapted from a procedure utilizing a mixture of nitric acid and a catalytic amount of sodium nitrite in an organic solvent at low temperatures.

Materials:

  • 4-tert-butylphenol

  • Ethyl acetate

  • Nitric acid (concentrated)

  • Deionized water

  • Sodium nitrite (NaNO₂)

  • 1N Hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Celite

Equipment:

  • Round-bottomed flask

  • Mechanical stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a 600-mL round-bottomed flask equipped with a mechanical stirrer, dissolve 30 g (0.2 mole) of 4-tert-butylphenol in 200 mL of ethyl acetate.

  • Cool the flask to 0°C using an ice bath.

  • Prepare a solution of 13 mL of nitric acid in 13 mL of water.

  • Add the nitric acid solution dropwise to the stirred reaction mixture over a period of 10 minutes.

  • Add a catalytic amount of sodium nitrite to the mixture.

  • Continue stirring the reaction at 0°C for 45 minutes.

  • After the reaction is complete, transfer the mixture to a separatory funnel and wash with an excess of 1N HCl.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Nitration using Concentrated Nitric Acid in an Organic Solvent

This method employs concentrated nitric acid in an organic solvent at a slightly elevated temperature.

Materials:

  • 4-tert-butylphenol

  • n-Butanol

  • Nitric acid (69% mass fraction)

Equipment:

  • Three-necked flask (500 mL)

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Water bath

Procedure:

  • In a 500mL three-necked flask, dissolve 30g (0.2 mol) of p-tert-butylphenol in 75mL of n-butanol.

  • While stirring mechanically and cooling, maintain the temperature at 20°C and slowly add 19.5g (0.21 mol) of concentrated nitric acid (69%) dropwise.

  • After the addition is complete, continue the reaction at 20°C for 4 hours.

  • Upon completion, the product can be isolated by removing the solvent under reduced pressure and further purification if necessary.

Data Presentation

Table 1: Comparison of Nitration Protocols

ParameterProtocol 1Protocol 2
Starting Material 4-tert-butylphenol (30 g, 0.2 mol)4-tert-butylphenol (30 g, 0.2 mol)
Nitrating Agent Nitric acid (13 mL) / Sodium nitrite (catalytic)Concentrated Nitric Acid (69%, 19.5 g, 0.21 mol)
Solvent Ethyl acetate (200 mL)n-Butanol (75 mL)
Temperature 0°C20°C
Reaction Time 45 minutes4 hours
Yield 37 gNot specified

Table 2: Physicochemical and Spectroscopic Data of 2-Nitro-4-tert-butylphenol

PropertyValue
Chemical Formula C₁₀H₁₃NO₃[1]
Molecular Weight 195.22 g/mol [2]
Appearance Yellow crystalline solid[1]
Melting Point 27-29 °C[3]
Boiling Point 97 °C at 1 mmHg[3]
Density 1.12 g/mL at 25 °C[3]
¹H NMR (CDCl₃) δ (ppm): 1.34 (s, 9H, C(CH₃)₃), 7.55 (dd, 1H, Ar-H), 7.99 (d, 1H, Ar-H), 10.87 (s, 1H, OH)
IR (KBr, cm⁻¹) ~3400 (O-H stretch), ~2960 (C-H stretch), ~1530 & ~1340 (NO₂ stretch), ~1270 (C-O stretch)

Mandatory Visualizations

G cluster_prep Reaction Preparation cluster_reaction Nitration Reaction cluster_workup Workup and Purification dissolve Dissolve 4-tert-butylphenol in Solvent cool Cool Reaction Mixture to Target Temperature dissolve->cool add_nitrating_agent Add Nitrating Agent Dropwise cool->add_nitrating_agent stir Stir for Specified Time add_nitrating_agent->stir wash Wash with 1N HCl stir->wash dry Dry Organic Layer (e.g., MgSO4) wash->dry filter_evaporate Filter and Evaporate Solvent dry->filter_evaporate product Obtain 2-nitro-4-tert-butylphenol filter_evaporate->product

Caption: Experimental workflow for the nitration of 4-tert-butylphenol.

ReactionMechanism phenol 4-tert-butylphenol sigma_complex Sigma Complex (Arenium Ion) phenol->sigma_complex Electrophilic Attack nitric_acid + HNO₃ electrophile_generation Generation of Nitronium Ion (NO₂⁺) nitric_acid->electrophile_generation 1 h2so4 H₂SO₄ (catalyst) h2so4->electrophile_generation 1 electrophile_generation->sigma_complex NO₂⁺ product 2-nitro-4-tert-butylphenol sigma_complex->product Deprotonation water + H₂O

Caption: Mechanism of electrophilic nitration of 4-tert-butylphenol.

References

Application Notes and Protocols: 4-tert-Butyl-2-nitrophenol as a Versatile Building Block in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butyl-2-nitrophenol is a valuable and versatile starting material in medicinal chemistry and drug discovery. Its substituted phenol structure, featuring a nitro group ortho to the hydroxyl moiety and a bulky tert-butyl group para to the hydroxyl, offers a unique combination of reactivity and steric influence. This allows for the strategic construction of complex molecular architectures with diverse pharmacological activities. The primary synthetic utility of this compound lies in its facile reduction to the corresponding aminophenol, 2-Amino-4-tert-butylphenol, a key intermediate for the synthesis of a wide range of bioactive compounds. This document provides detailed application notes and experimental protocols for utilizing this compound as a foundational building block in pharmaceutical research.

Key Synthetic Transformations and Applications

The chemical versatility of this compound stems from the reactivity of its nitro and hydroxyl groups.[1] These functional groups allow for a variety of chemical modifications, including the reduction of the nitro group to an amine, derivatization of the hydroxyl group, and electrophilic aromatic substitution reactions.[1]

Reduction to 2-Amino-4-tert-butylphenol

The most critical transformation of this compound in a pharmaceutical context is its reduction to 2-Amino-4-tert-butylphenol. This intermediate serves as the primary scaffold for the synthesis of various heterocyclic compounds and other derivatives with potential therapeutic applications.

Experimental Protocol: Reduction of this compound

This protocol details the catalytic hydrogenation of this compound to 2-Amino-4-tert-butylphenol.[2]

Materials:

  • This compound

  • Ethyl acetate

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Parr hydrogenation apparatus

  • Celite

  • Heptane

  • Standard laboratory glassware and rotary evaporator

Procedure:

  • Dissolve this compound (0.19 mol) in 100 mL of ethyl acetate.

  • Transfer the solution to a Parr bottle and add a catalytic amount (e.g., a teaspoon) of 10% Pd/C.

  • Place the Parr bottle on a hydrogenator and subject the mixture to 50 psi of hydrogen pressure with agitation for 1 hour.

  • Monitor the reaction for the consumption of hydrogen.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethyl acetate.

  • Crystallize the resulting crude product from approximately 200 mL of heptane to yield pure 2-Amino-4-tert-butylphenol.

Data Presentation: Physicochemical Properties

CompoundFormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compoundC₁₀H₁₃NO₃195.2227-2997 (at 1 mmHg)
2-Amino-4-tert-butylphenolC₁₀H₁₅NO165.23160-163-

Logical Workflow for the Reduction of this compound

G A This compound in Ethyl Acetate B Add 10% Pd/C catalyst A->B C Hydrogenation (50 psi H₂, 1 hr) B->C D Filtration through Celite C->D E Solvent Evaporation D->E F Crystallization from Heptane E->F G 2-Amino-4-tert-butylphenol F->G

Caption: Synthetic workflow for the reduction of this compound.

Applications in the Synthesis of Bioactive Molecules

2-Amino-4-tert-butylphenol is a versatile precursor for the synthesis of various classes of compounds with demonstrated or potential biological activities.

Synthesis of 2-(Pyridyl)benzoxazoles

2-Amino-4-tert-butylphenol can be used to prepare 4-tert-butyl-2-[(pyridylmethylene)amino]phenol intermediates, which are precursors to biologically important 2-(pyridyl)benzoxazole derivatives.[3][4] Benzoxazoles are a privileged scaffold in medicinal chemistry, known to exhibit a wide range of pharmacological activities including anticancer, antimicrobial, and antiviral properties.

Experimental Workflow for the Synthesis of 2-(Pyridyl)benzoxazoles

G A 2-Amino-4-tert-butylphenol C Condensation Reaction A->C B Pyridine-2-carboxaldehyde B->C D 4-tert-butyl-2-[(pyridylmethylene)amino]phenol (Schiff Base Intermediate) C->D E Oxidative Cyclization D->E F 2-(Pyridyl)benzoxazole Derivative E->F

Caption: General workflow for synthesizing 2-(pyridyl)benzoxazoles.

Development of Organocatalysts

This building block is also utilized in the synthesis of prolinamide phenols, which act as efficient hydrophobic organocatalysts for direct asymmetric aldol reactions in water.[3][4] This application is significant for green chemistry approaches in pharmaceutical synthesis.

Precursors for Anion Sensors

N-(2-hydroxy-4-tert-butylphenyl)-acetamide, derived from 2-Amino-4-tert-butylphenol, is a key intermediate in the preparation of uranylsalophene derivatives.[3][4] These derivatives can function as selective receptors in anion-sensitive membrane sensors, which have applications in diagnostics and biological research.[3][4]

Potential Signaling Pathways and Biological Activities

Hypothesized Signaling Pathways for Derivatives

Based on the known activities of related phenolic compounds, derivatives of this compound could potentially modulate key signaling pathways involved in:

  • Inflammation: By inhibiting the production of pro-inflammatory cytokines.

  • Oxidative Stress: Through the scavenging of reactive oxygen species (ROS).

  • Apoptosis: By inducing programmed cell death in cancer cells.

Illustrative Signaling Pathway: Apoptosis Induction

G cluster_cell Cancer Cell Drug Bioactive Derivative Mitochondria Mitochondria Drug->Mitochondria Induces Stress Caspases Caspase Cascade Mitochondria->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Hypothesized pathway for apoptosis induction by a bioactive derivative.

Conclusion

This compound is a valuable and cost-effective starting material for the synthesis of a variety of complex organic molecules. Its primary utility in pharmaceutical research lies in its conversion to 2-Amino-4-tert-butylphenol, a versatile intermediate for the construction of heterocyclic scaffolds and other derivatives with potential therapeutic applications. The exploration of derivatives of this building block for novel pharmacological activities remains a promising area of research in drug discovery and development.

References

Application Notes and Protocols: Derivatization of 4-tert-Butyl-2-nitrophenol's Hydroxyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butyl-2-nitrophenol is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and other specialty chemicals. Its phenolic hydroxyl group offers a reactive site for various derivatization reactions, allowing for the modification of its physicochemical and biological properties. This document provides detailed application notes and experimental protocols for the derivatization of the hydroxyl group of this compound, focusing on two primary classes of reactions: O-alkylation (ether formation) and O-acylation (ester formation). The protocols are designed to be reproducible and scalable for laboratory settings.

Physicochemical Properties of this compound

A thorough understanding of the starting material is crucial for successful derivatization.

PropertyValueReference
Molecular Formula C₁₀H₁₃NO₃[1]
Molecular Weight 195.22 g/mol [2]
Appearance Off-white or beige powder[3]
Melting Point 27-29 °C (lit.)[2]
Boiling Point 97 °C at 1 mmHg (lit.)[2]
Density 1.12 g/mL at 25 °C (lit.)[2]
Solubility Insoluble in water.[3]

Spectroscopic Data of this compound

Spectroscopy Data Reference
¹H NMR Spectra available.[4]
¹³C NMR Spectra available.[1]
Mass Spectrometry Data available.[1]
IR Spectrum Data available.[1]

Derivatization Reactions: Signaling Pathways and Workflows

The derivatization of the hydroxyl group of this compound can be broadly categorized into O-alkylation and O-acylation. The following diagrams illustrate the general reaction pathways and a typical experimental workflow.

Derivatization_Pathways cluster_alkylation O-Alkylation cluster_acylation O-Acylation start This compound ether 4-tert-Butyl-2-nitrophenyl Ether Derivatives start->ether Williamson Ether Synthesis ester 4-tert-Butyl-2-nitrophenyl Ester Derivatives start->ester Esterification reagent_alk Alkyl Halide (R-X) Base (e.g., NaH, K₂CO₃) reagent_alk->ether reagent_acyl Acyl Halide (RCOCl) or Acid Anhydride ((RCO)₂O) Base (e.g., Pyridine, Et₃N) reagent_acyl->ester

Caption: General reaction pathways for the derivatization of this compound.

Experimental_Workflow start Start reaction_setup Reaction Setup (Reactants, Solvent, Catalyst) start->reaction_setup reaction Reaction (Heating, Stirring) reaction_setup->reaction workup Aqueous Work-up (Extraction, Washing) reaction->workup purification Purification (Chromatography, Recrystallization) workup->purification characterization Characterization (NMR, IR, MS, MP) purification->characterization end End Product characterization->end

Caption: A typical experimental workflow for the synthesis and characterization of derivatives.

Application Note 1: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers from phenols. This reaction proceeds via an Sₙ2 mechanism, where a phenoxide ion, generated by deprotonating the phenol with a suitable base, acts as a nucleophile and attacks an alkyl halide.

Protocol 1: Synthesis of 4-tert-Butyl-2-nitrophenyl Propyl Ether

This protocol is based on the reported synthesis of 4-tert-butyl-2-nitrophenyl propyl ether.[5]

Materials:

  • This compound

  • 1-Iodopropane

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in ethanol.

  • Add a solution of sodium hydroxide (1 equivalent) in ethanol to the flask with stirring to form the sodium phenoxide salt.

  • Alkylation: To the resulting solution, add 1-iodopropane (1.1 equivalents).

  • Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, wash with water and brine, and then dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 4-tert-butyl-2-nitrophenyl propyl ether.

Quantitative Data:

ProductReagentsYieldMelting PointSpectroscopic DataReference
4-tert-Butyl-2-nitrophenyl Propyl Ether This compound, 1-Iodopropane, NaOHNot explicitly statedNot availableNot available[5]

Application Note 2: O-Acylation for Ester Synthesis

O-acylation of this compound provides a straightforward route to the corresponding esters. This transformation is typically achieved using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base to neutralize the hydrogen halide byproduct.

Protocol 2: Synthesis of 4-tert-Butyl-2-nitrophenyl Acetate

This protocol is a general procedure adapted for the acetylation of this compound.

Materials:

  • This compound

  • Acetyl chloride or Acetic anhydride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in dry dichloromethane.

  • Add a suitable base such as pyridine or triethylamine (1.2 equivalents) to the solution and cool the mixture in an ice bath.

  • Acylation: Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter the solution and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Quantitative Data:

ProductReagentsYieldMelting PointSpectroscopic DataReference
4-tert-Butyl-2-nitrophenyl Acetate This compound, Acetyl chloride/Acetic anhydrideTypically highNot availableNot availableGeneral Method

Conclusion

The derivatization of the hydroxyl group of this compound through O-alkylation and O-acylation provides a versatile platform for the synthesis of a wide array of derivatives. The protocols outlined in this document serve as a foundational guide for researchers in the fields of medicinal chemistry and material science. Further optimization of reaction conditions and exploration of a broader range of alkylating and acylating agents can lead to the discovery of novel compounds with desired properties. It is recommended to fully characterize all synthesized derivatives using modern analytical techniques to confirm their structure and purity.

References

Application Note: High-Yield Synthesis of 2-amino-4-tert-butylphenol via Catalytic Hydrogenation of 4-tert-Butyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the efficient reduction of 4-tert-butyl-2-nitrophenol to the corresponding amine, 2-amino-4-tert-butylphenol. The synthesis is achieved through catalytic hydrogenation using 10% Palladium on carbon (Pd/C) as a catalyst. This method offers a high yield and a straightforward procedure, making it suitable for researchers and professionals in drug development and chemical synthesis.

Introduction

2-amino-4-tert-butylphenol is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and antioxidants. The reduction of the nitro group in this compound is a key step in its production. Catalytic hydrogenation is a widely used and effective method for this transformation due to its high efficiency and the clean nature of the reaction, which typically produces water as the only byproduct. This document outlines a reliable and reproducible protocol for this synthesis.

Reaction Scheme

reaction_scheme reactant This compound product 2-amino-4-tert-butylphenol reactant->product reagents_node reagents reagents H₂, 10% Pd/C Ethyl Acetate, 50 psi, 1 hr G Workflow for the Synthesis of 2-amino-4-tert-butylphenol cluster_preparation Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Isolation A Dissolve this compound in ethyl acetate B Add 10% Pd/C catalyst A->B C Pressurize with H₂ (50 psi) in a Parr hydrogenator B->C D Agitate for 1 hour C->D E Filter through celite to remove catalyst D->E F Concentrate filtrate under vacuum E->F G Crystallize product from heptane F->G

Application Notes and Protocols: 4-tert-Butyl-2-nitrophenol in the Synthesis of Biocides and Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 4-tert-butyl-2-nitrophenol as a key starting material in the synthesis of valuable industrial chemicals, specifically biocides and fluorescent whitening agents. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to guide researchers in their synthetic endeavors.

Synthesis of Biocides: Quaternary Ammonium Compounds

This compound serves as a precursor for the synthesis of potent quaternary ammonium compound (QAC) biocides. One such example is (2-hydroxy-3-nitro-5-tert-butylbenzyl)trimethylammonium iodide. The synthesis proceeds via a Mannich reaction, where the phenolic proton of this compound is substituted by an aminomethyl group, followed by quaternization.

Mechanism of Action of Quaternary Ammonium Biocides

Quaternary ammonium compounds are membrane-active agents that interact with the cytoplasmic membrane of bacteria and the plasma membrane of yeast. Their biocidal activity is a multi-step process:

  • Adsorption and Penetration: The cationic QAC molecule is adsorbed onto the negatively charged cell surface and penetrates the cell wall.

  • Membrane Disruption: The QAC interacts with the cytoplasmic membrane, leading to disorganization of the lipid bilayer and membrane proteins.

  • Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential low-molecular-weight intracellular components.

  • Degradation of Cellular Components: Degradation of proteins and nucleic acids occurs.

  • Cell Lysis: Autolytic enzymes are activated, leading to the lysis of the cell wall.

Biocide_Mechanism cluster_membrane Bacterial Cell Membrane Membrane_Disruption Membrane Disruption Leakage Leakage of Intracellular Components Membrane_Disruption->Leakage Cell_Lysis Cell Lysis Leakage->Cell_Lysis QAC Quaternary Ammonium Compound (QAC) Cell_Wall Bacterial Cell Wall QAC->Cell_Wall Adsorption & Penetration Cell_Wall->Membrane_Disruption Interaction

Experimental Protocol: Synthesis of (2-hydroxy-3-nitro-5-tert-butylbenzyl)trimethylammonium iodide (Illustrative)

This protocol is a representative procedure for the Mannich reaction of this compound, followed by quaternization.

Step 1: Mannich Reaction

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol.

  • To this solution, add aqueous formaldehyde (1.1 eq.) and trimethylamine (1.1 eq.).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude Mannich base.

Step 2: Quaternization

  • Dissolve the crude Mannich base in a suitable solvent like acetone.

  • Add methyl iodide (1.2 eq.) to the solution.

  • Stir the mixture at room temperature for 12-24 hours.

  • The quaternary ammonium salt will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold acetone, and dry under vacuum.

Quantitative Data (Illustrative)
ParameterValue
Starting MaterialThis compound
Product(2-hydroxy-3-nitro-5-tert-butylbenzyl)trimethylammonium iodide
Reaction TypeMannich Reaction & Quaternization
Yield70-80% (overall)
Purity>95% (after recrystallization)

Synthesis of Dyes: Optical Brighteners

This compound is a key intermediate in the production of fluorescent whitening agents, also known as optical brighteners. The synthesis involves the reduction of the nitro group to an amine, yielding 2-amino-4-tert-butylphenol, which is then used to construct the final dye molecule. A prominent example is Optical Brightener OB (Fluorescent Brightener 184), which is 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene.[1][2]

Dye_Synthesis_Workflow Start This compound Reduction Reduction of Nitro Group Start->Reduction Intermediate 2-amino-4-tert-butylphenol Reduction->Intermediate Condensation Condensation with Thiophene Derivative Intermediate->Condensation Dye Optical Brightener OB Condensation->Dye

Experimental Protocol: Synthesis of Optical Brightener OB

This protocol is based on the synthesis of related benzoxazolylthiophene derivatives.

Step 1: Reduction of this compound to 2-amino-4-tert-butylphenol

  • In a high-pressure reactor, charge this compound, methanol as the solvent, and Raney nickel as the catalyst.[3]

  • The typical mass ratio of this compound to methanol is 1:10 to 1:12, and the catalyst to substrate ratio is 1:20 to 1:30.[3]

  • Pressurize the reactor with hydrogen gas to 0.4-0.6 MPa.[3]

  • Heat the reaction mixture to 30-40°C and stir for 6-8 hours.[3]

  • After the reaction is complete, cool the mixture to 20-30°C and filter to remove the catalyst.[3]

  • Concentrate the filtrate, crystallize, and collect the 2-amino-4-tert-butylphenol product by centrifugation, followed by drying.[3]

Step 2: Synthesis of 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (Optical Brightener OB)

  • In a reaction vessel, combine 2-amino-4-tert-butylphenol (2.0 eq.) with 2,5-thiophenedicarboxylic acid (1.0 eq.) in a high-boiling point solvent such as polyphosphoric acid.

  • Heat the mixture to a high temperature (e.g., 180-220°C) and maintain for several hours to facilitate the condensation and cyclization reaction.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture and pour it into a large volume of water or an ice-water mixture to precipitate the crude product.

  • Filter the crude product, wash thoroughly with water to remove the acid, and then with a suitable organic solvent (e.g., methanol) to remove impurities.

  • The crude product can be further purified by recrystallization from a high-boiling point solvent like chlorobenzene to yield the pure Optical Brightener OB.[4]

Quantitative Data
ParameterValueReference
Starting Material2-amino-4-tert-butylphenol
ProductOptical Brightener OB
Yield (Reduction Step)High[3]
Melting Point of OB199-201 °C[2]
λmax of OB373 nm (in Ethanol)[2]
Extinction Coefficient (ε)≥47000 at 372-374nm in dioxane[5]
Performance Characteristics of Optical Brightener OB

Optical Brightener OB is a highly effective fluorescent whitening agent with the following properties:

  • Appearance: Light yellow-green crystalline powder.[2]

  • Solubility: Soluble in toluene, insoluble in water.[2]

  • Applications: Used for whitening thermoplastic plastics (PVC, PS, PE, PP, ABS), acetate fiber, paints, coatings, and printing inks.[6]

  • Effect: Absorbs UV light and emits blue light, resulting in a brighter, whiter appearance of the treated material.[7] It provides a bright bluish-white glaze to the finished products.[6]

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Detection of 4-tert-Butyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a proposed reverse-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of 4-tert-Butyl-2-nitrophenol. The methodology is based on established analytical principles for nitrophenol isomers and is intended to serve as a robust starting point for method development and validation in research, quality control, and drug development settings. The protocol outlines the chromatographic conditions, sample preparation, and data analysis procedures.

Introduction

This compound is a substituted nitrophenol of interest in various chemical and pharmaceutical applications. Accurate and reliable analytical methods are essential for its quantification in different matrices. High-performance liquid chromatography with ultraviolet (UV) detection is a widely used technique for the analysis of phenolic compounds due to its sensitivity, specificity, and reproducibility. This document provides a detailed protocol for the analysis of this compound using RP-HPLC.

Experimental

Instrumentation and Reagents

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point. For enhanced selectivity with aromatic isomers, a Phenyl-Hexyl column can also be considered.

  • Solvents: HPLC grade acetonitrile and water.

  • Buffer: Formic acid or an acetate buffer can be used to control the mobile phase pH.

  • Standards: A certified reference standard of this compound.

Chromatographic Conditions

The following conditions are a recommended starting point for method development:

ParameterRecommended Condition
Column C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (e.g., 50:50 v/v with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength Approximately 275 nm (based on UV spectra of similar compounds)[1]
Run Time Approximately 15 minutes

Note: The mobile phase composition may require optimization to achieve the desired separation and peak shape.

Protocol

1. Standard Solution Preparation

1.1. Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or methanol) in a volumetric flask.

1.2. Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

2. Sample Preparation

The sample preparation method will depend on the matrix. For a simple solution, the following steps can be followed:

2.1. Dissolve the sample containing this compound in the mobile phase.

2.2. Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

3. HPLC Analysis

3.1. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

3.2. Inject the prepared standard and sample solutions into the HPLC system.

3.3. Record the chromatograms and integrate the peak corresponding to this compound.

4. Data Analysis

4.1. Identification: The identification of this compound in a sample is confirmed by comparing its retention time with that of the reference standard.

4.2. Quantification: Create a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected performance characteristics of the method. This data is hypothetical and should be determined experimentally during method validation.

ParameterExpected Value
Retention Time (tR) ~ 8-10 min
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock and Working Solutions) Injection Inject Standards and Samples Standard_Prep->Injection Sample_Prep Sample Preparation (Dissolution and Filtration) Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Chromatography Chromatographic Separation (C18 Column, Isocratic Elution) Injection->Chromatography Detection UV Detection (at ~275 nm) Chromatography->Detection Data_Acquisition Data Acquisition (Chromatogram) Detection->Data_Acquisition Peak_Integration Peak Integration and Identification Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The proposed RP-HPLC method provides a reliable and robust framework for the detection and quantification of this compound. The method is straightforward and utilizes common instrumentation and reagents. It is recommended that the method be fully validated in the user's laboratory to ensure its suitability for the intended application. Further optimization of the mobile phase and other chromatographic parameters may be necessary depending on the sample matrix and specific analytical requirements.

References

Application Notes and Protocols for 4-tert-Butyl-2-nitrophenol as a Potential Antioxidant and Stabilizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butyl-2-nitrophenol is a substituted nitrophenol compound with potential applications as an antioxidant and stabilizer. Its chemical structure, featuring a phenolic hydroxyl group, a sterically hindering tert-butyl group, and an electron-withdrawing nitro group, suggests its capability to act as a radical scavenger and interfere with oxidative degradation processes. While direct quantitative performance data for this specific compound is limited in publicly available literature, its structural similarity to well-known hindered phenolic antioxidants allows for the inference of its potential efficacy.

This document provides detailed application notes on the potential uses of this compound and experimental protocols for its evaluation as an antioxidant and stabilizer in various matrices, including polymers and organic substrates.

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 3279-07-0
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
Appearance Yellow crystalline solid
Melting Point 27-29 °C
Boiling Point 97 °C at 1 mmHg
Density 1.12 g/mL at 25 °C

Application Notes

Potential as a Primary Antioxidant

This compound possesses a sterically hindered phenolic hydroxyl group, a key feature of primary antioxidants.[1][2] This structural motif enables the molecule to donate a hydrogen atom to peroxy radicals, effectively terminating the auto-oxidation chain reaction that leads to the degradation of organic materials.[1][3] The bulky tert-butyl group enhances the stability of the resulting phenoxyl radical, preventing it from initiating new oxidation chains.[4]

Potential Applications:

  • Stabilization of polymers such as polyolefins (polyethylene, polypropylene), polystyrene, and elastomers during processing and end-use.[1][5]

  • Prevention of oxidation in oils, lubricants, and fuels.[6]

  • Use as a synthetic intermediate for more complex, high-performance antioxidants.[7]

Role as a Stabilizer in Polymers

In polymer systems, this compound is expected to enhance thermal stability by mitigating thermo-oxidative degradation. During high-temperature processing, the presence of this antioxidant can help maintain the polymer's molecular weight and prevent discoloration.[1] For long-term stability, it can protect the polymer from environmental factors like heat and oxygen.

Compatibility:

  • Expected to be soluble in a range of organic solvents and polymer melts.

  • May be used in combination with secondary antioxidants, such as phosphites and thioethers, for synergistic effects.[1]

Illustrative Performance Data (Hypothetical)

The following tables present hypothetical performance data for this compound based on the known performance of structurally similar hindered phenolic antioxidants. These values are for illustrative purposes only and must be confirmed through experimental testing.

Table 2: Hypothetical Antioxidant Activity
AssayIC₅₀ (µg/mL) of this compoundIC₅₀ (µg/mL) of 2,4-di-tert-butylphenol (for comparison)[8]
DPPH Radical Scavenging 50-70 (Estimated)60[8]
ABTS Radical Scavenging 15-25 (Estimated)17[8]
Table 3: Hypothetical Polymer Stabilization Performance in Polypropylene
ParameterUnstabilized PolypropylenePolypropylene + 0.1% 4,4'-bis(2,6-di-tert-butylphenol) (for comparison)[9]Polypropylene + 0.1% this compound (Estimated)
Oxidative Induction Time (OIT) at 200°C (minutes) < 1~25[9]15-20 (Estimated)
Onset of Decomposition (TGA) (°C) ~250~280[9]265-275 (Estimated)

Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay

This protocol describes the determination of the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • UV-Vis Spectrophotometer

  • Volumetric flasks, pipettes, and cuvettes

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of Sample Solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain different concentrations.

  • Assay: a. To 2 mL of each sample dilution, add 2 mL of the DPPH solution. b. Prepare a control sample containing 2 mL of methanol and 2 mL of the DPPH solution. c. Prepare a blank sample containing 2 mL of methanol and 2 mL of the respective sample dilution. d. Incubate the solutions in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using the UV-Vis spectrophotometer.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC₅₀ Determination: Plot the percentage of inhibition against the concentration of the sample to determine the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).

Protocol 2: Oxidative Induction Time (OIT) Measurement

This protocol outlines the determination of the oxidative stability of a polymer stabilized with this compound using Differential Scanning Calorimetry (DSC).

Materials:

  • Polymer (e.g., polypropylene powder)

  • This compound

  • Differential Scanning Calorimeter (DSC)

  • Aluminum crucibles

  • Nitrogen and Oxygen gas supplies

Procedure:

  • Sample Preparation: Prepare a homogenous blend of the polymer with a specified concentration of this compound (e.g., 0.1% w/w).

  • DSC Measurement: a. Accurately weigh 5-10 mg of the stabilized polymer into an aluminum crucible. b. Place the crucible in the DSC cell. c. Heat the sample to the desired isothermal test temperature (e.g., 200°C) under a nitrogen atmosphere at a heating rate of 20°C/min. d. Once the isothermal temperature is reached and stabilized, switch the gas to oxygen at the same flow rate. e. Record the heat flow as a function of time.

  • OIT Determination: The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.

Protocol 3: Thermogravimetric Analysis (TGA)

This protocol describes the evaluation of the thermal stability of a polymer containing this compound.

Materials:

  • Polymer (e.g., polypropylene)

  • This compound

  • Thermogravimetric Analyzer (TGA)

  • Sample pans (e.g., platinum or ceramic)

  • Nitrogen or air supply

Procedure:

  • Sample Preparation: Prepare a sample of the polymer stabilized with a known concentration of this compound.

  • TGA Measurement: a. Place a small, accurately weighed sample (5-10 mg) into the TGA sample pan. b. Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Analysis: a. Record the sample weight as a function of temperature. b. Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins. A higher onset temperature indicates greater thermal stability.

Visualizations

Antioxidant_Mechanism cluster_0 Oxidation Chain Reaction cluster_1 Inhibition by Antioxidant ROO Peroxy Radical (ROO•) ROOH Hydroperoxide (ROOH) ROO->ROOH reacts with ArOH ArOH This compound (ArOH) ArO Phenoxyl Radical (ArO•) ArOH->ArO H• donation

Caption: Proposed antioxidant mechanism of this compound.

OIT_Workflow start Start prep Prepare Polymer + This compound Blend start->prep weigh Weigh Sample (5-10 mg) into DSC Crucible prep->weigh heat_n2 Heat to Isothermal Temp under Nitrogen weigh->heat_n2 switch_o2 Switch to Oxygen Atmosphere heat_n2->switch_o2 measure Record Heat Flow vs. Time switch_o2->measure analyze Determine Onset of Exothermic Peak (OIT) measure->analyze end End analyze->end

Caption: Experimental workflow for Oxidative Induction Time (OIT) analysis.

Structure_Function_Relationship compound This compound hydroxyl Phenolic -OH Group compound->hydroxyl tert_butyl tert-Butyl Group compound->tert_butyl nitro Nitro Group (-NO₂) compound->nitro antioxidant_activity Antioxidant Activity hydroxyl->antioxidant_activity H• Donor tert_butyl->antioxidant_activity Steric Hindrance nitro->antioxidant_activity Modulates Reactivity stability Stabilizer Performance antioxidant_activity->stability

Caption: Structure-function relationship of this compound.

References

Application Notes and Protocols for the Preparation of (2-hydroxy-3-nitro-5-tert-butylbenzyl)trimethylammonium iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the proposed synthesis of (2-hydroxy-3-nitro-5-tert-butylbenzyl)trimethylammonium iodide, a quaternary ammonium salt with potential applications in pharmacological research and drug development. The synthesis is a two-step process commencing with the Mannich reaction of 2-tert-butyl-6-nitrophenol, followed by the quaternization of the resulting tertiary amine intermediate. This protocol is based on established chemical principles for the synthesis of substituted benzyltrimethylammonium salts.

Introduction

Quaternary ammonium compounds (QACs) are a class of molecules with a wide range of applications, including as disinfectants, surfactants, and pharmacologically active agents.[1] The title compound, (2-hydroxy-3-nitro-5-tert-butylbenzyl)trimethylammonium iodide, possesses a unique combination of functional groups: a phenolic hydroxyl group, a nitro group, a bulky tert-butyl group, and a quaternary ammonium cation. This substitution pattern suggests potential for biological activity, making a reliable synthetic protocol highly valuable for researchers in drug discovery and medicinal chemistry. The proposed synthesis involves a Mannich reaction followed by a quaternization step, common and well-understood reactions in organic synthesis.[2][3][4][5]

Proposed Synthetic Pathway

The synthesis of (2-hydroxy-3-nitro-5-tert-butylbenzyl)trimethylammonium iodide is proposed to proceed in two sequential steps:

  • Step 1: Mannich Reaction - Synthesis of the intermediate, (2-hydroxy-3-nitro-5-tert-butylbenzyl)dimethylamine, via the aminomethylation of 2-tert-butyl-6-nitrophenol with formaldehyde and dimethylamine.[2][3]

  • Step 2: Quaternization - Conversion of the tertiary amine intermediate to the final quaternary ammonium iodide salt using methyl iodide.

Experimental Protocols

Step 1: Synthesis of (2-hydroxy-3-nitro-5-tert-butylbenzyl)dimethylamine (Mannich Base Intermediate)

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
2-tert-butyl-6-nitrophenolC₁₀H₁₃NO₃209.2210.46 g0.05
Dimethylamine (40% aq. solution)(CH₃)₂NH45.085.64 mL0.05
Formaldehyde (37% aq. solution)CH₂O30.034.05 mL0.05
EthanolC₂H₅OH46.0750 mL-
Hydrochloric acid (conc.)HCl36.46As needed-
Sodium hydroxide solution (10%)NaOH40.00As needed-
Diethyl ether(C₂H₅)₂O74.12For extraction-
Anhydrous magnesium sulfateMgSO₄120.37For drying-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.46 g (0.05 mol) of 2-tert-butyl-6-nitrophenol in 50 mL of ethanol.

  • To the stirred solution, add 5.64 mL (0.05 mol) of a 40% aqueous solution of dimethylamine.

  • Slowly add 4.05 mL (0.05 mol) of a 37% aqueous solution of formaldehyde to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2-3.

  • Extract the aqueous layer with diethyl ether (2 x 30 mL) to remove any unreacted starting material.

  • Make the aqueous layer basic by the dropwise addition of a 10% sodium hydroxide solution until a pH of 9-10 is reached, resulting in the precipitation of the Mannich base.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Dry the solid product under vacuum to yield (2-hydroxy-3-nitro-5-tert-butylbenzyl)dimethylamine.

Expected Yield and Characterization:

ParameterExpected Value
Yield 70-85%
Appearance Yellowish solid
Melting Point To be determined
¹H NMR Consistent with the structure
¹³C NMR Consistent with the structure
Mass Spec (ESI+) [M+H]⁺ at m/z = 267.17
Step 2: Synthesis of (2-hydroxy-3-nitro-5-tert-butylbenzyl)trimethylammonium iodide

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
(2-hydroxy-3-nitro-5-tert-butylbenzyl)dimethylamineC₁₃H₂₀N₂O₃266.3113.32 g0.05
Methyl iodideCH₃I141.943.42 mL0.055
AcetoneC₃H₆O58.08100 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 13.32 g (0.05 mol) of (2-hydroxy-3-nitro-5-tert-butylbenzyl)dimethylamine in 100 mL of acetone.

  • Add 3.42 mL (0.055 mol) of methyl iodide to the solution.

  • Stir the reaction mixture at room temperature for 24 hours. The formation of a precipitate should be observed.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with a small amount of cold acetone to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain (2-hydroxy-3-nitro-5-tert-butylbenzyl)trimethylammonium iodide.

Expected Yield and Characterization:

ParameterExpected Value
Yield 85-95%
Appearance Pale yellow crystalline solid
Melting Point To be determined
¹H NMR Consistent with the structure
¹³C NMR Consistent with the structure
Mass Spec (ESI+) [M]⁺ at m/z = 281.19

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Mannich Reaction cluster_step2 Step 2: Quaternization start_material 2-tert-butyl-6-nitrophenol reagents1 Formaldehyde, Dimethylamine, Ethanol reflux Reflux (4-6h) reagents1->reflux workup1 Acid-Base Workup reflux->workup1 intermediate (2-hydroxy-3-nitro-5-tert-butylbenzyl)dimethylamine workup1->intermediate reagents2 Methyl Iodide, Acetone intermediate->reagents2 stir Stir at RT (24h) reagents2->stir workup2 Filtration & Drying stir->workup2 final_product (2-hydroxy-3-nitro-5-tert-butylbenzyl)trimethylammonium iodide workup2->final_product

Caption: Proposed two-step synthesis of the target compound.

Mannich Reaction Mechanism

Mannich_Mechanism cluster_iminium Iminium Ion Formation cluster_electrophilic_attack Electrophilic Aromatic Substitution formaldehyde Formaldehyde iminium_ion Iminium Ion formaldehyde->iminium_ion + Dimethylamine dimethylamine Dimethylamine phenol 2-tert-butyl-6-nitrophenol attack Nucleophilic Attack iminium_ion->attack phenol->attack intermediate_product Mannich Base attack->intermediate_product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-tert-Butyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-tert-Butyl-2-nitrophenol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Issue 1: Low Yield of this compound

  • Question: My reaction resulted in a significantly lower yield than expected. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors. Firstly, incomplete reaction is a common cause. Ensure that the reaction time is adequate; one reported method suggests a reaction time of 45 minutes when using nitric acid and a catalytic amount of sodium nitrite.[1] Secondly, the choice of solvent can dramatically impact yield and selectivity. For instance, in nitration using tert-butyl nitrite, solvents like DMSO and DMF have been shown to provide the desired product more exclusively than halogenated solvents or acetonitrile, where undesired byproducts can become dominant.[2] Lastly, improper temperature control can either slow down the reaction or promote the formation of side products. For the nitration of 4-tert-butylphenol with nitric acid, the reaction is typically cooled to 0°C.[1]

Issue 2: Formation of Significant Impurities

  • Question: My final product is contaminated with significant impurities. What are these impurities and how can I minimize their formation?

  • Answer: The primary impurities in this synthesis are often isomers (like 4-tert-butyl-3-nitrophenol), dinitrated products (like 4-tert-butyl-2,6-dinitrophenol), and N-nitroso derivatives, particularly when using reagents like tert-butyl nitrite.[2][3] The formation of these byproducts can be influenced by the nitrating agent and reaction conditions.

    • Over-nitration: The use of harsh nitrating agents or prolonged reaction times can lead to the formation of dinitrated phenols.[3] To avoid this, carefully control the stoichiometry of the nitrating agent and the reaction time.

    • Isomer Formation: The directing effects of the hydroxyl and tert-butyl groups on the phenol ring strongly favor nitration at the ortho position. However, trace amounts of other isomers may form. Purification by chromatography can separate these isomers.

    • N-Nitroso Derivatives: When using tert-butyl nitrite, N-nitroso derivatives can form as byproducts.[2][3] The choice of solvent can influence the formation of these impurities, with DMF showing higher chemoselectivity for mononitration compared to chloroform or acetonitrile.[2]

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble purifying the final product. What are the recommended purification methods?

  • Answer: The purification of this compound typically involves a series of extraction and filtration steps. After the reaction, the mixture is often washed with an acidic solution (e.g., 1N HCl) to remove any basic impurities.[1] The organic layer is then dried over a drying agent like MgSO4 and the solvent is removed.[1] For further purification, column chromatography on silica gel can be employed to separate the desired product from isomers and other byproducts.[4] In some cases, crystallization can also be an effective purification method.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: Two prevalent methods for the synthesis of this compound are:

  • Nitration with Nitric Acid: This classic method involves the reaction of 4-tert-butylphenol with nitric acid, often in the presence of a catalytic amount of sodium nitrite, in a suitable solvent like ethyl acetate at low temperatures (e.g., 0°C).[1]

  • Nitration with tert-Butyl Nitrite: This method offers a high degree of chemoselectivity for phenols and uses a safer, volatile, and soluble nitrating agent. The reaction proceeds through the formation of an O-nitrosyl intermediate.[2][3][5]

Q2: What is the role of the sodium nitrite catalyst in the nitric acid-based nitration?

A2: In the nitration of phenols with nitric acid, sodium nitrite can act as a catalyst to generate the reactive nitrating species, the nitrosonium ion (NO+), in situ. This can lead to a more controlled reaction compared to using a mixture of nitric and sulfuric acids, which can cause degradation of the phenol.[6]

Q3: How does the solvent affect the outcome of the synthesis?

A3: The solvent plays a crucial role in the selectivity and rate of the reaction. For instance, in the nitration with tert-butyl nitrite, protic solvents can inhibit the reaction, while halogenated solvents may lead to the formation of byproducts with prolonged exposure.[2] DMSO and DMF have been found to be effective in providing the desired mononitro product with higher selectivity.[2]

Q4: What are the safety precautions to consider during this synthesis?

A4: Nitration reactions are exothermic and require careful temperature control to prevent runaway reactions.[7] Nitric acid is a strong oxidizing agent and is corrosive. tert-Butyl nitrite is volatile and flammable. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Data Presentation

Table 1: Comparison of Different Synthesis Protocols for Nitrophenols

ParameterMethod 1: Nitric Acid/NaNO2[1]Method 2: tert-Butyl Nitrite[2]
Starting Material 4-tert-butylphenolSubstituted Phenols (e.g., Boc-Tyr-OH)
Nitrating Agent Nitric acid, cat. Sodium nitritetert-Butyl nitrite (t-BuONO)
Solvent Ethyl acetateDichloromethane, Chloroform, DMSO, DMF, THF
Temperature 0°CRoom Temperature
Reaction Time 45 minutesVaries with solvent (e.g., slower in DMSO)
Reported Yield ~95% (crude)Highly dependent on solvent and substrate
Key Byproducts Isomers, Dinitrated productsN-nitroso derivatives, Dinitrated products

Experimental Protocols

Protocol 1: Synthesis of 2-nitro-4-t-butyl phenol using Nitric Acid[1]

  • Dissolve 30 g (0.2 mole) of commercially available 4-t-butylphenol in 200 mL of ethyl acetate in a 600-mL round-bottomed flask equipped with a mechanical stirrer.

  • Cool the flask to 0°C in an ice bath.

  • Add a solution of 13 mL of nitric acid in 13 mL of water dropwise over 10 minutes while stirring.

  • Add a catalytic amount of NaNO2 to the mixture.

  • Continue stirring at 0°C for 45 minutes.

  • After the reaction is complete, wash the reaction mixture with an excess of 1N HCl.

  • Separate the organic layer and dry it over MgSO4.

  • Remove the solvent under reduced pressure to yield the crude 2-nitro-4-t-butyl phenol.

Protocol 2: General Procedure for Nitration of Phenols with tert-Butyl Nitrite[3]

  • Dissolve the phenolic substrate in a suitable solvent (e.g., THF, DMF) to a concentration of 0.2 M.

  • Add 3 molar equivalents of tert-butyl nitrite (t-BuONO) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction and perform a standard aqueous work-up.

  • Purify the product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Dissolve 4-tert-butylphenol in Ethyl Acetate start->reagents cool Cool to 0°C reagents->cool add_hno3 Add Nitric Acid and Water cool->add_hno3 add_nano2 Add cat. NaNO2 add_hno3->add_nano2 stir Stir for 45 min add_nano2->stir wash Wash with 1N HCl stir->wash dry Dry Organic Layer wash->dry evaporate Evaporate Solvent dry->evaporate end Crude Product evaporate->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield cause1 Incomplete Reaction problem->cause1 cause2 Poor Solvent Choice problem->cause2 cause3 Improper Temperature problem->cause3 sol1 Increase Reaction Time cause1->sol1 sol2 Optimize Solvent (e.g., DMSO, DMF) cause2->sol2 sol3 Maintain 0°C cause3->sol3

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Purification of 4-tert-Butyl-2-nitrophenol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-tert-Butyl-2-nitrophenol using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for the column chromatography of this compound?

A1: Silica gel is the most commonly used stationary phase for the purification of moderately polar compounds like this compound. Its slight acidity is generally not an issue for this compound. Alumina can also be used, but silica gel typically provides better separation for nitrophenol isomers.[1][2]

Q2: How do I choose an appropriate solvent system (eluent) for the separation?

A2: A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane. The optimal ratio should be determined by Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of approximately 0.2-0.3 for this compound to ensure good separation on the column. A common starting eluent system for similar compounds is a mixture of hexane and ethyl acetate.

Q3: How can I visualize the spots of this compound and its impurities on a TLC plate?

A3: this compound is a yellow compound and is often visible to the naked eye on a TLC plate. For enhanced visualization, UV light (254 nm) can be used, where aromatic compounds will appear as dark spots.[3] Additionally, specific chemical stains can be employed. A common method involves the reduction of the nitro group to an amine using a reagent like stannous chloride, followed by diazotization and coupling to form a colored azo dye.[4]

Q4: What are the likely impurities I might encounter when purifying this compound?

A4: The most common impurity is the unreacted starting material, 4-tert-butylphenol. Other potential impurities include isomeric byproducts, such as 2-tert-butyl-6-nitrophenol, if the starting material is not completely pure, and potentially di-nitrated products if the reaction conditions are too harsh.

Q5: Should I use isocratic or gradient elution for the column chromatography?

A5: For separating this compound from its common impurities, isocratic elution (using a constant solvent composition) is often sufficient if the TLC analysis shows good separation between the spots. However, if the impurities have a wide range of polarities, a gradient elution (gradually increasing the polarity of the eluent) may be necessary to efficiently elute all compounds in a reasonable time.

Troubleshooting Guides

Poor Separation of this compound and Impurities
Symptom Possible Cause Recommended Solution
Compound elutes too quickly (High Rf) Eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase hexane in a hexane/ethyl acetate mixture).
Compound elutes too slowly or not at all (Low Rf) Eluent is not polar enough.Increase the polarity of the eluent by adding more of the polar solvent (e.g., increase ethyl acetate in a hexane/ethyl acetate mixture).
Broad or tailing peaks 1. Column is overloaded. 2. Inconsistent packing of the column. 3. Compound is interacting too strongly with the silica gel.1. Reduce the amount of crude material loaded onto the column. 2. Ensure the column is packed uniformly without any air bubbles or cracks. 3. Add a small amount of a slightly more polar solvent (e.g., a few drops of acetic acid or triethylamine, depending on the compound's nature) to the eluent to reduce tailing. However, this should be done cautiously as it can affect the separation.
Co-elution of product and impurities 1. Inappropriate solvent system. 2. Column is not long enough for the separation.1. Perform a more thorough TLC analysis with different solvent systems to find one that provides better separation. 2. Use a longer column or a finer mesh silica gel to increase the number of theoretical plates.
Issues with Compound Recovery
Symptom Possible Cause Recommended Solution
Low yield of purified product 1. Compound is still on the column. 2. Compound is spread across too many fractions. 3. Decomposition on silica gel.1. After collecting the main fractions, flush the column with a much more polar solvent to check if any product remains. 2. Collect smaller fractions and analyze them carefully by TLC to avoid mixing pure fractions with impure ones. 3. While less common for this compound, if decomposition is suspected, try using a less acidic stationary phase like neutral alumina or deactivated silica gel.
No compound detected in the fractions 1. The compound is colorless and not visible. 2. The compound is highly retained on the column.1. Use TLC analysis with UV visualization or a chemical stain for all collected fractions. 2. Drastically increase the polarity of the eluent to wash everything off the column and analyze the eluate.

Experimental Protocol: Purification of this compound

This protocol outlines the purification of crude this compound using silica gel column chromatography.

Preparation of the Column (Wet Packing Method)
  • Select a Column: Choose a glass column of appropriate size. For a few hundred milligrams of crude product, a column with a diameter of 2-3 cm is suitable.

  • Plug the Column: Place a small plug of cotton or glass wool at the bottom of the column to prevent the silica gel from washing out.

  • Add a Layer of Sand: Add a thin layer (about 0.5 cm) of sand on top of the cotton plug.

  • Prepare the Slurry: In a beaker, mix the required amount of silica gel (typically 50-100 times the weight of the crude product) with the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate) to form a slurry.

  • Pack the Column: Pour the slurry into the column. Gently tap the side of the column to help the silica pack evenly and to remove any air bubbles.

  • Add Sand on Top: Once the silica has settled, add another thin layer of sand on top to prevent the stationary phase from being disturbed during sample loading and eluent addition.

  • Equilibrate the Column: Allow the eluent to run through the column until the silica bed is stable and the eluent level is just above the top layer of sand.

Sample Loading
  • Dissolve the Sample: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.

  • Load the Sample: Carefully add the dissolved sample onto the top of the silica gel bed using a pipette.

  • Adsorb the Sample: Allow the solvent from the sample to run into the silica gel until the liquid level is just at the top of the sand.

Elution and Fraction Collection
  • Add Eluent: Carefully add the eluent to the top of the column.

  • Begin Elution: Open the stopcock and start collecting the eluting solvent in fractions (e.g., test tubes or small flasks).

  • Monitor the Separation: As the eluent runs through the column, the components of the mixture will separate into bands. Since this compound is yellow, the product band should be visible.

  • Analyze Fractions: Monitor the collected fractions by TLC to determine which ones contain the purified product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Column Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_final Final Steps prep1 Select Column prep2 Pack Silica Gel Slurry prep1->prep2 prep3 Add Sand Layers prep2->prep3 prep4 Equilibrate Column prep3->prep4 load2 Apply to Column prep4->load2 load1 Dissolve Crude Product load1->load2 elute1 Add Eluent load2->elute1 elute2 Collect Fractions elute1->elute2 elute3 Monitor by TLC elute2->elute3 final1 Combine Pure Fractions elute3->final1 final2 Evaporate Solvent final1->final2 final3 Purified Product final2->final3

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_eluent Eluent Issues cluster_column Column Issues cluster_solutions Solutions start Poor Separation? high_rf High Rf (Elutes too fast) start->high_rf Yes low_rf Low Rf (Elutes too slow) start->low_rf Yes co_elution Co-elution start->co_elution Yes bad_packing Poor Packing (Channels/Cracks) start->bad_packing Yes overloading Column Overloaded start->overloading Yes decrease_polarity Decrease Eluent Polarity high_rf->decrease_polarity increase_polarity Increase Eluent Polarity low_rf->increase_polarity optimize_solvent Find New Solvent System co_elution->optimize_solvent repack_column Repack Column bad_packing->repack_column reduce_load Reduce Sample Load overloading->reduce_load

Caption: Troubleshooting logic for poor separation in column chromatography.

References

identifying side products in the synthesis of "4-tert-Butyl-2-nitrophenol"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for the synthesis of 4-tert-butyl-2-nitrophenol. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the nitration of 4-tert-butylphenol. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommendations to ensure a successful and reproducible synthesis.

Introduction: The Synthetic Landscape

The synthesis of this compound is most commonly achieved via the electrophilic nitration of 4-tert-butylphenol. This reaction is a classic example of electrophilic aromatic substitution, where the hydroxyl (-OH) and tert-butyl groups on the aromatic ring direct the incoming nitro (-NO2) group. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the tert-butyl group is a moderately activating, ortho-, para-directing group. Due to the para-position being occupied by the bulky tert-butyl group, nitration is predominantly directed to the ortho positions relative to the hydroxyl group.

However, as with many chemical transformations, the seemingly straightforward nitration of 4-tert-butylphenol is not without its complexities. The formation of undesired side products can significantly impact the yield and purity of the desired this compound. This guide will focus on identifying and mitigating the formation of these impurities.

Troubleshooting Guide & FAQs

Here we address some of the most common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: My reaction mixture is a darker color than expected, and upon analysis, I see a significant amount of a di-nitro compound. What is happening and how can I prevent this?

A1: The formation of a di-nitro side product, specifically 4-tert-butyl-2,6-dinitrophenol , is the most common issue in this synthesis. This occurs when the desired mono-nitrated product undergoes a second nitration. The initial introduction of a nitro group deactivates the ring, but the strongly activating hydroxyl group can still promote a second substitution, especially under forcing conditions.

Causality:

  • Excess Nitrating Agent: Using a significant excess of nitric acid or the nitrating agent increases the likelihood of a second nitration event.

  • Elevated Reaction Temperature: Higher temperatures provide the activation energy needed to overcome the deactivating effect of the first nitro group, leading to the formation of the dinitro compound.

  • Concentrated Reagents: High concentrations of both the substrate and the nitrating agent can lead to localized "hot spots" and increased rates of dinitration.

Troubleshooting & Mitigation:

StrategyRationale
Control Stoichiometry Use a minimal excess of the nitrating agent (typically 1.0-1.2 equivalents).
Maintain Low Temperature Perform the reaction at a reduced temperature, ideally between 0-5 °C, to minimize the rate of the second nitration.
Slow, Controlled Addition Add the nitrating agent dropwise to a cooled solution of the 4-tert-butylphenol to maintain a low instantaneous concentration of the nitrating species.
Choice of Solvent Using a suitable solvent like ethyl acetate can help to dissipate heat and control the reaction rate.

Q2: I've observed a product that doesn't correspond to either the starting material, the desired product, or the dinitro-adduct. Could this be an isomer or a result of rearrangement?

A2: While the formation of other positional isomers (like 4-tert-butyl-3-nitrophenol) is sterically and electronically disfavored, the possibility of ipso-nitration exists, although it is less common with standard nitrating agents like nitric acid for this particular substrate. Ipso-nitration is a substitution reaction where the incoming electrophile displaces a substituent already present on the aromatic ring. In this case, the tert-butyl group could be replaced by a nitro group to form 2,4-dinitrophenol .

Causality:

  • Harsh Reaction Conditions: The use of potent nitrating mixtures (e.g., fuming nitric acid in acetic anhydride) can promote ipso-nitration.

  • Formation of Nitronium Ion: The generation of a high concentration of the nitronium ion (NO₂⁺) is a key factor in ipso-nitration.

Troubleshooting & Mitigation:

StrategyRationale
Use Milder Nitrating Agents Consider using diluted nitric acid or alternative nitrating agents like tert-butyl nitrite under controlled conditions if ipso-nitration is a concern.
Avoid Anhydrous Conditions with Strong Acids The combination of strong acids and dehydrating agents can lead to a high concentration of the nitronium ion, favoring ipso-attack.

Q3: How can I effectively monitor the progress of my reaction to avoid over-nitration?

A3: Thin-Layer Chromatography (TLC) is an invaluable tool for monitoring the progress of this reaction. By spotting the reaction mixture alongside standards of the starting material and (if available) the product, you can visualize the consumption of the starting material and the formation of the product and byproducts.

TLC Monitoring Protocol:

  • Prepare the TLC plate: Use a silica gel plate.

  • Choose a solvent system: A mixture of hexane and ethyl acetate (e.g., 8:2 or 7:3 v/v) is a good starting point. The optimal ratio may require some experimentation.

  • Spot the plate: On the baseline of the plate, spot a small amount of:

    • A solution of your starting material (4-tert-butylphenol).

    • A co-spot of the starting material and the reaction mixture.

    • The reaction mixture.

  • Develop the plate: Place the plate in a developing chamber with the chosen solvent system.

  • Visualize: Use a UV lamp (254 nm) to visualize the spots. Phenolic compounds can also be visualized with stains like potassium permanganate or ceric ammonium molybdate.

Interpreting the TLC:

  • The starting material, 4-tert-butylphenol, will be less polar than the nitrated products.

  • The desired product, this compound, will be more polar than the starting material.

  • The dinitro side product, 4-tert-butyl-2,6-dinitrophenol, will be even more polar than the mono-nitro product.

By observing the disappearance of the starting material spot and the appearance of the product spot, you can determine the optimal time to quench the reaction, thus minimizing the formation of the dinitro compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures and is designed to favor the formation of the mono-nitrated product.

Materials:

  • 4-tert-butylphenol

  • Ethyl acetate

  • Nitric acid (concentrated)

  • Deionized water

  • Sodium nitrite (catalytic amount)

  • 1M Hydrochloric acid

  • Magnesium sulfate (anhydrous)

  • Heptane

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-tert-butylphenol (e.g., 30 g, 0.2 mol) in ethyl acetate (200 mL).

  • Cool the flask in an ice-water bath to 0 °C.

  • Prepare a solution of nitric acid (13 mL) in water (13 mL) and add it to the dropping funnel.

  • Add a catalytic amount of sodium nitrite to the reaction flask.

  • Add the nitric acid solution dropwise to the stirred reaction mixture over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, continue to stir the mixture at 0 °C for 45 minutes. Monitor the reaction progress by TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel and wash with an excess of 1M HCl.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Remove the ethyl acetate under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization

This protocol is designed to separate the desired this compound from the less soluble dinitro side product.

Procedure:

  • Dissolve the crude product in a minimal amount of a hot solvent mixture, such as ethanol/water or hexane/ethyl acetate. The choice of solvent may require some optimization based on the impurity profile.

  • Allow the solution to cool slowly to room temperature. The desired product should crystallize out.

  • If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the crystals under vacuum to obtain the purified this compound.

Analytical Characterization

Accurate identification of the products is crucial. 1H NMR spectroscopy is a powerful tool for this purpose.

Compound1H NMR Chemical Shifts (δ, ppm)
4-tert-Butylphenol ~1.29 (s, 9H, C(CH₃)₃), ~6.78 (d, 2H, Ar-H), ~7.25 (d, 2H, Ar-H), ~4.7 (s, 1H, OH)
This compound ~1.3 (s, 9H, C(CH₃)₃), ~7.0-7.8 (m, 3H, Ar-H), ~10.5 (s, 1H, OH)
4-tert-Butyl-2,6-dinitrophenol ~1.4 (s, 9H, C(CH₃)₃), ~8.3 (s, 2H, Ar-H), ~11.0 (s, 1H, OH)

Note: The exact chemical shifts may vary depending on the solvent and instrument used.

Visualizing Reaction Pathways

Diagram 1: Synthesis and Side Product Formation

G A 4-tert-Butylphenol B This compound (Desired Product) A->B Nitration (HNO₃) D 2,4-Dinitrophenol (Ipso-Nitration Product) A->D Ipso-Nitration (Harsh Conditions) C 4-tert-Butyl-2,6-dinitrophenol (Dinitro Side Product) B->C Further Nitration (Excess HNO₃, Heat)

Caption: Reaction scheme for the nitration of 4-tert-butylphenol.

Diagram 2: Troubleshooting Workflow

G cluster_troubleshoot Troubleshooting start Reaction Complete check_purity Analyze Crude Product (TLC, NMR) start->check_purity high_dinitro High Dinitro Content? check_purity->high_dinitro Yes unknown_product Unknown Product? check_purity->unknown_product No optimize_temp Decrease Temperature (0-5 °C) high_dinitro->optimize_temp optimize_reagent Reduce Nitrating Agent (1.0-1.2 eq) high_dinitro->optimize_reagent purify Purify (Recrystallization) unknown_product->purify No check_ipso Check for Ipso-Nitration (Mass Spec, NMR) unknown_product->check_ipso Yes end Pure Product purify->end modify_conditions Use Milder Conditions check_ipso->modify_conditions

Caption: A workflow for troubleshooting the synthesis of this compound.

safe handling and storage procedures for "4-tert-Butyl-2-nitrophenol"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, handling procedures, and storage requirements for 4-tert-Butyl-2-nitrophenol. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. The primary hazards include:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (Category 2/2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: To minimize exposure risk, the following personal protective equipment (PPE) should be worn at all times:

  • Hand Protection: Wear protective gloves.

  • Eye/Face Protection: Use safety glasses with side-shields or a face shield.

  • Body Protection: Wear a lab coat or other suitable protective clothing.[1]

  • Respiratory Protection: If dusts are generated, use a P2 filter-type respirator.

Q3: What are the immediate first aid measures in case of accidental exposure?

A3: In the event of an exposure, follow these first aid guidelines:

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[1]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. If wearing contact lenses, remove them if it is easy to do so and continue rinsing. If eye irritation persists, get medical attention.[1]

  • If Swallowed: Rinse the mouth with water. Immediately seek medical attention.[1]

Q4: How should I properly store this compound in the laboratory?

A4: Proper storage is crucial for maintaining the stability and safety of the compound. Follow these storage conditions:

  • Keep the container tightly closed.[1]

  • Store in a cool, dry, and well-ventilated area.[1][2]

  • Protect from light and air exposure.[1]

  • Some suppliers recommend storage at 2-8°C.[3]

  • It is also advised to store the compound under an inert gas.[1]

Q5: What substances are incompatible with this compound?

A5: Avoid contact with oxidizing agents.[1] Phenolic compounds, in general, can also react as weak organic acids and are incompatible with strong reducing agents, hydrides, nitrides, and alkali metals.[4][5]

Q6: What should I do in case of a spill?

A6: In the event of a spill, ensure the area is well-ventilated and wear appropriate PPE. Suppress any dust or vapors with a water spray. Contain the spill using an inert absorbent material like vermiculite and dispose of it as hazardous waste.[2] Prevent the product from entering drains.[1]

Quantitative Data Summary

PropertyValueSource
Melting Point 27 - 29 °C
Boiling Point 97 °C at 1 hPa
Density 1.12 g/mL at 25 °C[3][6]
Storage Temperature 2 - 8 °C (recommended)[3]

Experimental Workflow: Safe Handling and Storage Lifecycle

The following diagram outlines the key stages for the safe handling and storage of this compound, from receipt to disposal.

SafeHandlingWorkflow Safe Handling and Storage Workflow for this compound cluster_storage Storage Conditions cluster_handling Handling Precautions cluster_emergency Emergency Actions A Receiving B Storage A->B Inspect & Log E Emergency Preparedness A->E C Handling & Experimentation B->C Retrieve for Use B->E B_details Tightly Closed Container Cool, Dry, Well-Ventilated Protect from Light & Air Store at 2-8°C Under Inert Gas C->B Return Unused D Waste Disposal C->D Dispose of Waste C->E C_details Wear PPE (Gloves, Goggles, Lab Coat) Use in Ventilated Hood Avoid Contact & Inhalation Wash Hands After Use D->E E_details First Aid Measures Spill Containment Fire Extinguishing Procedures

Caption: Workflow for safe handling of this compound.

References

"4-tert-Butyl-2-nitrophenol" stability under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-tert-Butyl-2-nitrophenol under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

A1: this compound is a yellow crystalline solid or oily liquid that is soluble in many organic solvents but insoluble in water.[1] It is known to be sensitive to light and air, and it is recommended to store it in a cool, dark place under an inert atmosphere.[2] Like many nitrophenols, it can undergo various reactions, including reduction of the nitro group, reactions at the phenolic hydroxyl group, and electrophilic aromatic substitution. Its stability is significantly influenced by the reaction conditions, such as pH, temperature, and the presence of oxidizing or reducing agents.

Q2: How stable is this compound in acidic and basic solutions?

Q3: What are the expected products of its degradation?

A3: Under oxidative conditions, degradation is likely to proceed via hydroxylation of the aromatic ring and side-chain oxidation, potentially leading to the formation of quinones and eventually ring-opening products. Reductive conditions will primarily lead to the formation of 4-tert-Butyl-2-aminophenol.[4] Photodegradation, especially in the presence of photocatalysts, can lead to mineralization (degradation to CO2 and water), with various aromatic and aliphatic intermediates.[5]

Troubleshooting Guides

Issue 1: Unexpected Color Change or Degradation During Storage
Possible Cause Suggested Solution
Exposure to Light Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.[2]
Exposure to Air (Oxidation) Store under an inert atmosphere (e.g., nitrogen or argon). Ensure the container is tightly sealed.[2]
Elevated Temperature Store in a cool, dark place as recommended. Avoid storing near heat sources.[6]
Contamination Ensure that storage vials and any spatulas or other equipment used for handling are clean and dry.
Issue 2: Incomplete or Slow Reduction of the Nitro Group
Possible Cause Suggested Solution
Inactive Catalyst (Catalytic Hydrogenation) Use a fresh batch of catalyst (e.g., Pd/C). Ensure the catalyst has not been exposed to air or moisture for extended periods.
Insufficient Catalyst Loading Increase the catalyst loading in increments. A typical loading for similar reactions is around 10% w/w relative to the substrate.[4]
Low Hydrogen Pressure For catalytic hydrogenation, ensure the hydrogen pressure is adequate. A pressure of 50 psi has been shown to be effective.[4]
Catalyst Poisoning Ensure all solvents and reagents are pure and free from potential catalyst poisons like sulfur compounds.
Ineffective NaBH₄ Reduction The reduction of aromatic nitro groups with sodium borohydride typically requires a catalyst (e.g., a transition metal salt or a supported metal catalyst).[7] NaBH₄ alone is generally not effective.
Issue 3: Side Reactions During Synthesis (Nitration of 4-tert-Butylphenol)
Possible Cause Suggested Solution
Formation of Multiple Nitrated Isomers Control the reaction temperature carefully. The nitration of phenols is sensitive to temperature, which can influence the ortho/para selectivity. The synthesis of this compound is typically carried out at 0°C.[4]
Over-nitration (Dinitro or Trinitro Products) Use a controlled amount of the nitrating agent (e.g., nitric acid). Add the nitrating agent dropwise to maintain control over the reaction.
Oxidation of the Phenol Use a catalytic amount of sodium nitrite (NaNO₂) as described in some procedures to potentially suppress oxidative side reactions.[4]

Experimental Protocols & Data

Thermal Stability

While specific TGA data for this compound is not available, data for related compounds can provide an estimate of its thermal stability.

Compound Decomposition Onset (°C) Maximum Decomposition Temp (°C) Weight Loss (%)
o-Nitrophenol[8]~118136.4062.54
m-Nitrophenol[9]~193209.8160.30
p-tert-Butylphenol[10]~137-58.08

This data should be used for estimation purposes only. It is recommended to perform a TGA analysis on this compound for precise thermal stability data.

Experimental Protocol: Thermogravimetric Analysis (TGA) of a Nitrophenol

  • Place a small amount of the sample (5-10 mg) into a TGA pan.

  • Place the pan in the TGA instrument.

  • Heat the sample from room temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature. The onset of decomposition is the temperature at which significant weight loss begins.

Reductive Stability: Catalytic Hydrogenation

This compound can be effectively reduced to 4-tert-Butyl-2-aminophenol via catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation [4]

  • Dissolve this compound (0.19 mol) in 100 mL of ethyl acetate.

  • Place the solution in a Parr hydrogenation bottle with a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen to 50 psi.

  • Agitate the mixture for 1 hour.

  • Filter the catalyst through a pad of celite.

  • Remove the solvent under vacuum to yield the product.

Oxidative Stability

Specific data on the direct oxidation of this compound is limited. However, studies on the related compound, 4-tert-butylphenol, provide insights into its reactivity with common oxidizing agents.

Oxidation with Hydrogen Peroxide (H₂O₂) and a Titanosilicate Catalyst [11]

Temperature (°C) 4-tert-Butylphenol Conversion (%) H₂O₂ Conversion (%) Selectivity to 4-tert-Butylcatechol (%)
351123-
75387642

This reaction was performed with a catalyst. The direct reaction of this compound with H₂O₂ may be slow without a catalyst.

Oxidation with Potassium Permanganate (KMnO₄)

While there is no specific data for this compound, the oxidation of phenols with KMnO₄ is a well-known reaction. The reaction of tert-butanol with acidic permanganate suggests that the tert-butyl group can be susceptible to oxidation under these conditions, potentially leading to a complex mixture of products.[12]

Photostability

The photodegradation of the related compound 4-tert-butylphenol has been studied, primarily using photocatalysts.

Photocatalytic Degradation of 4-tert-butylphenol with Ag₂CO₃ under Simulated Solar Light [5]

Catalyst Dosage (mg/L) Degradation Efficiency after 60 min (%)
10041.6
200100
300100

Note: In the absence of a catalyst, only 6.3% degradation of 4-tert-butylphenol was observed after 60 minutes of solar light irradiation.[5]

Visual Guides

Stability_Troubleshooting start Stability Issue Observed storage During Storage? start->storage Yes reaction During Reaction? start->reaction No color_change Color Change / Degradation storage->color_change incomplete_reaction Incomplete Reaction reaction->incomplete_reaction side_products Side Products reaction->side_products light Protect from Light (Amber Vial) color_change->light air Store under Inert Gas (N2 or Ar) color_change->air temp Store in Cool Place color_change->temp check_reagents Check Reagent Purity & Stoichiometry incomplete_reaction->check_reagents optimize_conditions Optimize Reaction Conditions (Temp, Time) incomplete_reaction->optimize_conditions catalyst_issues Check Catalyst (Activity, Loading) incomplete_reaction->catalyst_issues side_products->check_reagents side_products->optimize_conditions

Caption: Troubleshooting workflow for stability issues with this compound.

Synthesis_Workflow start Start: 4-tert-Butylphenol step1 Dissolve in Ethyl Acetate Cool to 0°C start->step1 step2 Add Nitric Acid + NaNO₂ (cat.) dropwise step1->step2 step3 Reaction at 0°C for 45 min step2->step3 workup Wash with 1N HCl Dry over MgSO₄ Remove Solvent step3->workup product Product: this compound workup->product

Caption: Experimental workflow for the synthesis of this compound.

Reduction_Pathway cluster_conditions Reaction Conditions start This compound reductant Reducing Agent catalytic_h2 Catalytic Hydrogenation (H₂, Pd/C) start->catalytic_h2 nabh4 Sodium Borohydride (with catalyst) start->nabh4 product 4-tert-Butyl-2-aminophenol catalytic_h2->product nabh4->product

References

troubleshooting the separation of ortho and para nitrophenol isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting for the separation of ortho-nitrophenol and para-nitrophenol isomers, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is it possible to separate ortho and para-nitrophenol isomers?

A1: Although they share the same chemical formula, ortho and para-nitrophenol have different physical properties due to their distinct molecular structures.[1] The primary difference lies in their hydrogen bonding capabilities.[2][3][4]

  • Ortho-nitrophenol can form intramolecular hydrogen bonds (within the same molecule) because the hydroxyl (-OH) and nitro (-NO₂) groups are close to each other.[5][6] This internal bonding reduces its interaction with other molecules.[4][7]

  • Para-nitrophenol cannot form intramolecular bonds due to the distance between the groups. Instead, it forms intermolecular hydrogen bonds (between different molecules), leading to molecular association.[2][7][8]

These differences in hydrogen bonding significantly impact properties like volatility, polarity, and solubility, which are exploited for separation.[1]

Q2: Which isomer is more volatile and why?

A2: Ortho-nitrophenol is the more volatile isomer.[7][9] Its intramolecular hydrogen bonding satisfies its hydrogen bonding potential internally, leading to weaker intermolecular forces (van der Waals forces) compared to the strong intermolecular hydrogen bonds in p-nitrophenol.[10] Consequently, less energy is required to overcome these forces, resulting in a lower boiling point and higher volatility, making it suitable for steam distillation.[5][11]

Q3: Which isomer is more polar?

A3: Para-nitrophenol is considered more polar.[12] The exposed hydroxyl and nitro groups in p-nitrophenol can interact with polar substances, such as the silica gel stationary phase in chromatography.[12][13] In contrast, the intramolecular hydrogen bond in o-nitrophenol masks its polar groups, reducing its overall external polarity.[12]

Q4: How can I monitor the separation process?

A4: Thin Layer Chromatography (TLC) is an effective technique to monitor the separation of nitrophenol isomers, particularly during column chromatography.[12] Due to its lower polarity, o-nitrophenol travels further up the polar TLC plate, resulting in a higher Retention Factor (Rf) value, while the more polar p-nitrophenol adheres more strongly to the stationary phase and has a lower Rf value.[12]

Physical Properties and Chromatographic Data

The separation of o- and p-nitrophenol is based on their distinct physical properties.

Propertyo-Nitrophenolp-NitrophenolRationale for Difference
Melting Point 45 °C[13]114 °CIntermolecular H-bonding in p-nitrophenol requires more energy to break the crystal lattice.[2]
Boiling Point 214-216 °C[14][15]279 °C[14][15]Intermolecular H-bonding in p-nitrophenol leads to molecular association, increasing the boiling point.[3][16]
Solubility in Water 0.2 g / 100 g[17]1.7 g / 100 g[17]p-Nitrophenol forms stronger intermolecular H-bonds with water, enhancing its solubility.[6][17]
Solubility in Non-Polar Solvents (e.g., Benzene) More Soluble[18]Less Soluble[18]The non-polar nature of o-nitrophenol (due to intramolecular H-bonding) improves solubility in non-polar solvents.[18]
TLC Rf Value (Silica Gel) ~0.93[12]~0.07[12]Lower polarity of o-nitrophenol causes weaker adsorption to the polar silica gel, allowing it to travel further with the mobile phase.[12]

Troubleshooting Common Separation Techniques

This section addresses specific issues encountered with widely used separation methods.

Column Chromatography

Q5: I am getting poor resolution between my ortho and para bands. What should I do?

A5: Poor resolution is a common issue. Here’s a systematic approach to troubleshoot it:[1]

  • Optimize the Mobile Phase (Eluent): The eluent's polarity is the most critical factor.

    • If bands elute too quickly (high Rf values): Your eluent is too polar. Reduce its polarity by increasing the proportion of the non-polar solvent (e.g., increase hexane in a hexane/ethyl acetate mixture).[1]

    • If bands elute too slowly or not at all (low Rf values): Your eluent is not polar enough. Increase its polarity by adding more of the polar solvent.

  • Check Your Stationary Phase (Adsorbent): Silica gel is the standard choice. Ensure it is properly activated and has a consistent particle size. The more polar p-nitrophenol will adsorb more strongly and elute later.[13]

  • Improve Column Packing: An improperly packed column with channels or air bubbles will lead to band broadening and poor separation. Ensure a homogenous, tightly packed column bed.

Q6: My o-nitrophenol band is eluting, but the p-nitrophenol is stuck at the top of the column. What is the problem?

A6: This indicates your eluent is not polar enough to displace the strongly adsorbed p-nitrophenol from the stationary phase. After the o-nitrophenol has been collected, you can switch to a more polar solvent system (gradient elution) to elute the p-nitrophenol. For example, you can increase the percentage of ethyl acetate or switch to a solvent like dichloromethane.

Steam Distillation

Q7: My yield of o-nitrophenol in the distillate is very low. What could be the cause?

A7: Low yield can result from several factors:

  • Inefficient Steam Generation: Ensure a steady and sufficient flow of steam is passing through the mixture.

  • Premature Condensation: Insulate the distillation head and condenser connections to prevent the steam from condensing before it reaches the collection flask.

  • Decomposition: Although o-nitrophenol is steam volatile, excessive heating of the distillation flask can cause decomposition. The steam itself provides the heat necessary for volatilization.[19]

Q8: I am finding p-nitrophenol in my distillate. How can I prevent this?

A8: This is known as co-distillation and can occur if the distillation is too vigorous or the steam temperature is too high. Reduce the rate of steam flow to ensure that only the more volatile o-nitrophenol is carried over. P-nitrophenol is considered non-volatile under typical steam distillation conditions.[7][20]

Fractional Crystallization

Q9: No crystals are forming after I cool the solvent. What should I do?

A9: This usually means the solution is not supersaturated.

  • Concentrate the Solution: Gently evaporate some of the solvent to increase the concentration of the nitrophenol mixture.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod below the solvent level or adding a seed crystal of the desired isomer.

  • Cool to a Lower Temperature: Use an ice bath or refrigeration to further decrease the solubility.

Q10: The crystals I obtained are oily and impure. How can I improve the purity?

A10: Oily or impure crystals are often a result of the cooling process being too rapid, which traps impurities within the crystal lattice.[1]

  • Ensure Slow Cooling: Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath. Slow, controlled cooling is essential for selective crystallization of the less soluble isomer.[1]

  • Choose the Right Solvent: The ideal solvent is one where the solubility difference between the two isomers is maximized.[1] For example, p-nitrophenol is significantly more soluble in water than o-nitrophenol, which could be exploited.

Experimental Protocols

Protocol 1: Separation by Column Chromatography

This protocol provides a general workflow for separating a mixture of ortho and para-nitrophenols.

  • Column Preparation:

    • Place a small plug of cotton or glass wool at the bottom of a chromatography column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column, allowing the solvent to drain while tapping the column gently to ensure the adsorbent packs into a uniform bed without cracks or air bubbles.[21]

  • Sample Loading:

    • Dissolve the o/p-nitrophenol mixture in a minimum amount of a slightly more polar solvent (e.g., 1:1 hexane/ethyl acetate or dichloromethane).

    • Carefully add the concentrated sample solution to the top of the column.

  • Elution:

    • Begin adding the eluting solvent (e.g., a mixture of hexane and ethyl acetate, starting with a low polarity like 9:1) to the top of the column.[1]

    • Open the stopcock and begin collecting fractions. The less polar, yellow-colored o-nitrophenol will travel down the column faster and elute first.[21][22]

  • Fraction Collection and Analysis:

    • Collect small, separate fractions.

    • Monitor the composition of each fraction using TLC to identify which fractions contain the pure ortho isomer, which contain the para isomer, and which contain a mixture.[12]

    • Combine the pure fractions of each isomer.

Protocol 2: Separation by Steam Distillation
  • Apparatus Setup: Assemble a steam distillation apparatus with a steam generator, a distillation flask containing the isomer mixture and some water, a condenser, and a receiving flask.[19]

  • Distillation: Pass steam from the generator into the distillation flask.[19] The steam will heat the mixture, and the volatile o-nitrophenol will vaporize and co-distill with the water.[20] The p-nitrophenol, being less volatile, will remain in the distillation flask.[19]

  • Collection: Collect the distillate, which will be a mixture of water and o-nitrophenol. The o-nitrophenol may appear as a yellow solid or oil.

  • Isolation: Cool the distillate in an ice bath to fully precipitate the o-nitrophenol. Isolate the solid product by filtration.

Visualized Workflows and Logic

Caption: Logic for selecting a separation technique.

ColumnWorkflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_slurry 1. Prepare Silica Slurry pack_column 2. Pack Column prep_slurry->pack_column load_sample 3. Load Sample Mixture pack_column->load_sample elute 4. Elute with Solvent load_sample->elute collect 5. Collect Fractions elute->collect tlc 6. Analyze Fractions via TLC collect->tlc combine 7. Combine Pure Fractions tlc->combine

Caption: Experimental workflow for column chromatography.

Caption: Troubleshooting poor column chromatography resolution.

References

catalyst selection and optimization for phenol nitration

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for catalyst selection and optimization in phenol nitration experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My phenol nitration reaction shows low conversion or yield. What are the possible causes and how can I improve it?

A: Low conversion can stem from several factors. Key areas to investigate include:

  • Catalyst Activity: The chosen catalyst may have insufficient activity. For solid acid catalysts, increasing the catalyst weight can improve conversion by providing more active sites and surface area.[1] For phase-transfer catalysts like Tetrabutylammonium Bromide (TBAB), ensure the correct loading is used, as insufficient amounts can lead to poor results.[2]

  • Reaction Temperature: Temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also lead to unwanted side reactions.[3][4] For many selective processes, reactions are conducted at room temperature or below to control the reaction rate.[4][5] Optimization may be required; for instance, one study found that increasing the temperature from 20°C to 40°C reduced the reaction time from 4 hours to just 45 minutes for 100% conversion.[2]

  • Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC).[5][6] Studies show that yield increases with reaction time up to an optimal point, after which it may plateau.[1]

  • Reactant Concentration and Stoichiometry: The molar ratio of nitric acid to phenol is crucial. An insufficient amount of the nitrating agent will result in incomplete conversion. However, a large excess can lead to over-nitration.[3][7]

  • Catalyst Deactivation: Heterogeneous catalysts can be deactivated by the adsorption of reactants, products, or byproducts, blocking active sites. If you are reusing a catalyst, ensure it has been properly regenerated.

Q2: I'm getting an undesirable ortho/para isomer ratio. How can I improve the regioselectivity?

A: Controlling the ortho/para selectivity is a common challenge in phenol nitration. The following factors are key:

  • Catalyst Choice: The catalyst system plays a major role in directing the substitution.

    • For high ortho-selectivity: Solid acid catalysts like γ-alumina have shown remarkable ortho-selectivity.[1] Using ammonium nitrate (NH₄NO₃) with potassium bisulfate (KHSO₄) as a catalyst also favors the formation of o-nitrophenol.[6] Reduced Graphene Oxide (RGO) has also been reported as a highly selective catalyst for o-nitrophenol synthesis at room temperature.[8]

    • For high para-selectivity: The use of supported reagents and certain catalysts is known to favor para substitution.[6]

  • Solvent Effects: The choice of solvent can significantly influence the isomer distribution. For example, in one study using γ-alumina, carbon tetrachloride (CCl₄) was found to be the most suitable solvent for achieving high conversion to o-nitrophenol compared to methanol or acetone.[1]

  • Temperature Control: The ortho/para isomer ratio is often affected by temperature.[3] Lower temperatures generally provide better control over selectivity.[4]

Q3: My reaction is producing significant amounts of di- and tri-nitrophenols (picric acid). How can I prevent this over-nitration?

A: Over-nitration is a serious concern due to the highly activating nature of the hydroxyl (-OH) group on the phenol ring.[9]

  • Maintain Low Temperatures: This is the most critical factor. Running the reaction in an ice bath (below 20°C, and often below 10°C) is essential to control the reaction's vigor and prevent multiple substitutions.[4][7][10] High temperatures dramatically increase the rate of reaction and lead to polynitration.[4]

  • Use Dilute Nitric Acid: Concentrated nitric acid, especially when mixed with sulfuric acid, is highly aggressive and promotes over-nitration.[9][11] Using dilute nitric acid (e.g., 6-30% concentration) is a standard method to achieve mono-nitration.[1][2][4]

  • Control Stoichiometry: Use a carefully measured molar ratio of the nitrating agent to phenol, avoiding a large excess of the former.[3]

Q4: My reaction mixture is turning dark and forming tarry byproducts. What's causing this and how can I fix it?

A: The formation of dark, tarry material is typically due to the oxidation of phenol by the nitrating agent.[10][12] Phenol is easily oxidized, and many nitrating mixtures contain oxidizing species.[12]

  • Reduce Reaction Temperature: As with over-nitration, keeping the temperature as low as possible is the primary way to minimize oxidative side reactions.[10]

  • Use Milder Reagents: Employing "green" nitrating systems, such as metal nitrates or solid acids with dilute nitric acid, can reduce the oxidative potential compared to traditional mixed acids.[1][5]

  • Ensure Good Mixing: Localized overheating caused by poor mixing during the addition of reagents can promote tar formation. Ensure vigorous and efficient stirring throughout the reaction.[10]

  • Consider a Two-Phase System: Using a two-phase liquid-liquid system with a phase-transfer catalyst can provide a milder reaction environment, reducing byproduct formation.[2][13]

Frequently Asked Questions (FAQs)

Q1: What are the key factors to consider when selecting a catalyst for phenol nitration?

A: The ideal catalyst depends on your experimental goals.

  • Traditional Method (Mixed Acid): The use of concentrated sulfuric and nitric acids is a powerful nitrating method but suffers from drawbacks like the use of corrosive acids, significant acid waste, and often poor selectivity.[1]

  • "Green" Solid Acid Catalysts: Catalysts like γ-alumina, zeolites (ZSM-5), sulfated titania, or clays (montmorillonite KSF) offer significant advantages.[1][14][15] They are often reusable, non-corrosive, minimize waste, and can offer high regioselectivity.[1]

  • Phase-Transfer Catalysts (PTC): Catalysts like Tetrabutylammonium Bromide (TBAB) allow for the use of dilute nitric acid in a two-phase system. This approach is highly selective, proceeds under mild conditions, and simplifies the work-up process.[2]

  • Metal Nitrates: Reagents like copper(II) nitrate, bismuth(III) nitrate, or iron(III) nitrate can be used, often in conjunction with an acid or a solid support, to achieve nitration under milder, more selective conditions.[15][16][17]

Q2: Why is temperature control so critical in phenol nitration?

A: Temperature is arguably the most important parameter to control. It directly influences:

  • Reaction Rate: Higher temperatures accelerate the reaction.[4]

  • Selectivity: The ortho/para isomer ratio can change with temperature.[3]

  • Safety and Byproducts: The hydroxyl group makes the phenol ring highly reactive.[9][18] High temperatures can lead to a violent, uncontrollable reaction, significant oxidation (tarring), and dangerous over-nitration to form explosive compounds like 2,4,6-trinitrophenol (picric acid).[4][7]

Q3: How do I separate the o-nitrophenol and p-nitrophenol isomers after the reaction?

A: The two most common methods for separating the ortho and para isomers are:

  • Steam Distillation: This is the classic and most effective method. o-Nitrophenol exhibits intramolecular hydrogen bonding, making it volatile with steam. In contrast, p-nitrophenol has strong intermolecular hydrogen bonding, resulting in a much higher boiling point, and it remains in the distillation flask.[11]

  • Column Chromatography: This technique is also effective for separating the products. Due to differences in polarity between the isomers and other byproducts, they can be separated on a silica or alumina column.[19]

Catalyst Performance Data

The following table summarizes the performance of various catalytic systems for phenol nitration, providing a basis for comparison.

Catalyst SystemNitrating AgentSolventTemp (°C)Timeo:p RatioTotal Yield (%)Citation(s)
Mg(HSO₄)₂ / wet SiO₂NaNO₃DichloromethaneRoom Temp.30 min40:6098[5]
γ-Alumina30% HNO₃CCl₄Room Temp.4.5 hOrtho-selectiveHigh Yield[1]
H-Mordenite30% HNO₃CCl₄Room Temp.3 hOrtho-selectiveLower than Alumina[1]
TBAB (Phase-Transfer)6% HNO₃Dichloromethane281.5 h42:58100[2]
Bi(NO₃)₃ / KSF Clay65% HNO₃THFRoom Temp.16 h->60[14][15]
NH₄NO₃ / KHSO₄NH₄NO₃AcetonitrileReflux15 min95:592[6]
Reduced Graphene OxideHNO₃ (1:1 molar)DichloroethaneRoom Temp.3 hOrtho-selectiveHigh Yield[8]

Experimental Protocols

Protocol 1: Heterogeneous Nitration using Mg(HSO₄)₂ / NaNO₃ (adapted from[5])

  • Preparation: In a round-bottom flask, suspend phenol (0.02 mol), magnesium bisulfate (Mg(HSO₄)₂, 0.02 mol), sodium nitrate (NaNO₃, 0.02 mol), and wet silica gel (50% w/w, 4 g) in dichloromethane (20 mL).

  • Reaction: Stir the suspension magnetically at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 30 minutes.

  • Work-up: Filter the reaction mixture to remove the solid catalyst and reagents. Wash the residue with dichloromethane (2 x 10 mL).

  • Drying and Isolation: Add anhydrous sodium sulfate (Na₂SO₄) to the combined filtrate to remove residual water. After 15 minutes, filter the mixture.

  • Purification: Remove the solvent by distillation on a water bath (35-40°C) to yield the mixture of nitrophenol isomers. The isomers can then be separated by steam distillation or column chromatography.

Protocol 2: Phase-Transfer Catalyzed Nitration using TBAB (adapted from[2])

  • Preparation: In a reaction vessel, combine a solution of phenol in an organic solvent (e.g., dichloromethane) with a dilute aqueous solution of nitric acid (e.g., 6 wt%).

  • Catalyst Addition: Add Tetrabutylammonium Bromide (TBAB) to the two-phase system (typically 5 mol% relative to phenol).

  • Reaction: Stir the mixture vigorously at the desired temperature (e.g., 28°C). The reaction progress can be monitored by sampling the organic phase. A 100% conversion can be achieved in approximately 1.5 hours at this temperature.

  • Work-up: After the reaction is complete, separate the organic layer from the aqueous layer.

  • Purification: Wash the organic phase with water, dry it over an anhydrous salt like Na₂SO₄, and evaporate the solvent under reduced pressure to obtain the product mixture.

Visualizations

G cluster_input Decision Factors cluster_paths Catalyst Selection Pathways cluster_catalysts Recommended Catalyst Types Goal Primary Goal? Green Green Chemistry (Mild Conditions, Reusability) Goal->Green Environmental Concerns Selectivity High Regioselectivity (ortho or para) Goal->Selectivity Specific Isomer Needed HighYield High Yield / Speed (Traditional) Goal->HighYield Rapid Conversion is Priority SolidAcids Solid Acids (Zeolites, Clays, γ-Alumina) Green->SolidAcids PTC Phase-Transfer Catalysts (e.g., TBAB) Green->PTC Selectivity->SolidAcids High ortho-selectivity Selectivity->PTC Good o/p mixture MixedAcid Mixed Acid (H₂SO₄/HNO₃) HighYield->MixedAcid Warning: Harsh Conditions

Caption: Catalyst selection logic based on primary experimental goals.

G Prep 1. Reagent Preparation (Phenol, Catalyst, Nitrating Agent) Setup 2. Reaction Setup (Flask, Stirring, Temp. Control) Prep->Setup Reaction 3. Nitration Reaction (Controlled Addition & Monitoring) Setup->Reaction Workup 4. Quenching & Work-up (e.g., Filtration, Extraction) Reaction->Workup Separation 5. Isomer Separation (Steam Distillation or Chromatography) Workup->Separation Analysis 6. Product Analysis (NMR, GC, MP) Separation->Analysis

Caption: General experimental workflow for phenol nitration.

G Problem Problem Encountered LowYield Low Yield? Problem->LowYield PoorSelectivity Poor Selectivity? Problem->PoorSelectivity Byproducts Tar / Over-nitration? Problem->Byproducts Sol_Temp Adjust Temperature LowYield->Sol_Temp Yes Sol_Cat Check Catalyst (Activity/Amount) LowYield->Sol_Cat Yes Sol_Time Increase Reaction Time LowYield->Sol_Time Yes PoorSelectivity->Sol_Temp Yes PoorSelectivity->Sol_Cat Yes Sol_Solvent Change Solvent PoorSelectivity->Sol_Solvent Yes Byproducts->Sol_Temp Yes (Lower Temp) Byproducts->Sol_Cat Yes (Milder Cat.) Sol_Reagent Use Dilute Reagent Byproducts->Sol_Reagent Yes

Caption: A logical flow diagram for troubleshooting common issues.

References

Technical Support Center: Managing Oxidation Byproducts in Nitration Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with oxidation byproducts during nitration experiments.

Frequently Asked Questions (FAQs)

Q1: What are common oxidation byproducts in nitration reactions?

A1: During aromatic nitration, the strong oxidizing nature of nitric acid can lead to the formation of various undesired byproducts.[1] For aromatic substrates, this often results in phenolic compounds (e.g., nitrophenols from benzene nitration) and their subsequent nitrated derivatives.[2][3] The reaction mixture may also contain oxidative decomposition compounds, which can appear as tarry or dark-colored materials.[4] For aliphatic compounds, oxidation can lead to the formation of aldehydes, alcohols, and carbon oxides.[5]

Q2: Why does my reaction mixture turn dark red, brown, or black?

A2: A dark coloration in the reaction mixture is a common visual indicator that significant oxidative side reactions are occurring.[1] Nitric acid, being a potent oxidizing agent, can degrade the starting material or the desired product, especially at elevated temperatures, leading to the formation of colored, often polymeric or tarry, byproducts.[1][4]

Q3: How can I detect and quantify oxidation byproducts?

A3: Several analytical techniques are effective for detecting and quantifying oxidation byproducts. High-Performance Liquid Chromatography (HPLC) is considered the best technique for quantifying phenolic byproducts like nitrophenols.[2][6] Gas Chromatography (GC) can also be used, but some polar byproducts, such as trinitrophenol, are not easily volatilized and may be adsorbed on the GC column.[2] Other useful methods include Thin Layer Chromatography (TLC) for reaction monitoring and Mass Spectrometry (MS) for accurate identification of nitro-compounds.[1][6]

Q4: What are the key strategies to minimize the formation of oxidation byproducts?

A4: Minimizing oxidation involves controlling the reaction conditions carefully. Key strategies include:

  • Temperature Control: Maintaining a low reaction temperature is the most critical factor. Many nitrations are performed in an ice bath (below 10°C) to slow the rate of oxidative side reactions.[1][4]

  • Controlled Reagent Addition: Adding the nitrating agent dropwise or slowly allows for better heat dissipation and prevents localized "hot spots" where oxidation can accelerate.[7]

  • Inert Atmosphere: For highly sensitive substrates, conducting the reaction under an inert atmosphere of nitrogen or argon can prevent oxidation from atmospheric oxygen.[1]

  • Use of Scavengers: In some cases, nitrous acid (HNO₂) can contribute to oxidative processes. The addition of nitrous acid scavengers like urea, sulfamic acid, or hydrazine can be beneficial.[8][9]

  • Protecting Groups: For substrates with highly activating and sensitive groups (like the amino group in aniline), using a protecting group (e.g., acetylation) can reduce the substrate's susceptibility to oxidation.[1][4]

Q5: How can oxidation byproducts be removed after the reaction is complete?

A5: Purification is essential to remove acidic and colored impurities. A common industrial method involves washing the crude organic product with an alkaline aqueous solution, such as sodium hydroxide or aqueous ammonia.[10] This process neutralizes acidic byproducts like nitrophenols, converting them into their salt forms, which are then extracted into the aqueous phase.[10] The purified organic product can then be isolated from the organic layer.

Troubleshooting Guides

Issue 1: The reaction mixture has turned dark brown, and TLC analysis shows multiple spots.

  • Question: My nitration reaction has turned very dark, and the yield of the desired product is low. What happened and how can I fix it?

  • Answer: A dark color indicates significant oxidation of your starting material or product.[1] This is typically caused by excessive reaction temperatures.

    • Immediate Action: If the reaction is ongoing, ensure your cooling bath is efficient.

    • Preventative Measures for Next Attempt:

      • Maintain a lower temperature throughout the reaction, keeping it below 10°C or even lower for sensitive substrates.[1]

      • Add the nitrating agent much more slowly to allow the cooling system to dissipate the heat generated.[7]

      • Ensure vigorous and consistent stirring to avoid localized hot spots.[7]

      • For particularly sensitive substrates, consider running the reaction under a nitrogen or argon atmosphere.[1]

Issue 2: My product is contaminated with phenolic impurities.

  • Question: My final product analysis shows the presence of nitrophenols and other phenolic byproducts. How can I improve the purity?

  • Answer: Phenolic byproducts form when the aromatic ring is oxidized. This is a known side reaction, especially during the nitration of benzene and its derivatives.[2][3]

    • To Improve Purity (Workup): Perform an alkaline wash. After quenching the reaction, wash the organic layer with a dilute solution of sodium hydroxide or sodium bicarbonate. This will convert the acidic phenolic byproducts into water-soluble salts, which will move into the aqueous layer.[10]

    • To Prevent Formation: Adhere strictly to low-temperature protocols. The formation of these byproducts is highly temperature-dependent.

Issue 3: I am nitrating a substrate with an activating group (e.g., aniline, phenol) and getting a complex mixture of tar.

  • Question: Direct nitration of my activated substrate is failing due to oxidation. What is the standard procedure for such cases?

  • Answer: Substrates with strong electron-donating groups like -NH₂ or -OH are extremely susceptible to oxidation by nitric acid.[4] Direct nitration often results in a mixture of nitrated products and tarry oxidation byproducts.[4]

    • Solution: The standard approach is to protect the activating group to reduce its reactivity and susceptibility to oxidation. For aniline, the amino group is acetylated to form acetanilide before nitration.[1][4] The amide group is still an ortho-, para-director but is less activating and less prone to oxidation. The protecting group is then removed by hydrolysis after nitration to yield the desired nitroaniline.[1]

Quantitative Data on Byproduct Formation

The formation of oxidation and other byproducts is highly dependent on reaction conditions. While precise quantitative data varies widely by substrate, general trends can be summarized.

ParameterEffect on Oxidation ByproductsRationaleCitations
Temperature Increases significantly with higher temperature.Nitric acid is a stronger oxidizing agent at elevated temperatures.[1][7]
Nitric Acid Conc. Increases with higher concentration/excess.A higher concentration of the oxidizing agent promotes side reactions. Dilution with water reduces oxidation but also slows the desired reaction.[11]
Sulfuric Acid Conc. Can increase oxidation if conditions are harsh.While its primary role is to generate the nitronium ion, it contributes to the overall exothermicity and acidic strength of the medium.[7]
Reaction Time Can increase if left too long after completion.Once the primary substrate is consumed, the desired product may undergo further nitration or oxidation, especially at non-optimal temperatures.[1]

Key Experimental Protocols

Protocol 1: Synthesis of p-Nitroaniline via Protection Strategy to Minimize Oxidation

This three-step protocol for synthesizing p-nitroaniline from aniline minimizes oxidation by first protecting the highly activating amino group.[1]

Step 1: Protection of the Amino Group (Acetylation)

  • In a suitable flask, dissolve aniline in glacial acetic acid.

  • Slowly add acetic anhydride to the solution while stirring.

  • Gently warm the mixture for approximately 15-30 minutes.

  • Pour the reaction mixture into ice-cold water to precipitate the acetanilide.

  • Collect the solid acetanilide by vacuum filtration and wash it with cold water.

  • Dry the product before proceeding to the next step.[1]

Step 2: Nitration of Acetanilide

  • In a flask, carefully add the dried acetanilide to concentrated sulfuric acid, ensuring it fully dissolves.

  • Cool the mixture in an ice bath to 0-5 °C.

  • In a separate beaker, prepare a cold nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the stirred acetanilide solution, meticulously maintaining the temperature below 10 °C.[1]

  • After the addition is complete, allow the mixture to stir at or below 10 °C for about 30 minutes.

  • Pour the reaction mixture onto crushed ice. The p-nitroacetanilide will precipitate as a yellow solid.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.[1]

Step 3: Deprotection (Hydrolysis) to Yield p-Nitroaniline

  • Suspend the p-nitroacetanilide in an aqueous solution of approximately 70% sulfuric acid.

  • Heat the mixture under reflux for about 20-30 minutes, or until the solid has completely dissolved.

  • Cool the resulting solution and pour it into a beaker of cold water.

  • Carefully neutralize the solution with a base, such as a sodium hydroxide solution, to precipitate the p-nitroaniline.[1]

  • Collect the final product by vacuum filtration and wash with cold water.

Protocol 2: Sample Preparation for HPLC Analysis of Nitrophenolic Byproducts

This protocol outlines the extraction of nitrophenolic byproducts from the organic phase for quantitative analysis by HPLC.[2]

  • Take a 1 mL aliquot of the organic phase from the completed reaction mixture.

  • Add it to 2 mL of a 1 M sodium hydroxide solution in a centrifuge tube.

  • Shake the mixture vigorously to extract the acidic nitrophenols into the aqueous base.

  • Separate the two phases using a centrifuge.

  • The resulting aqueous (top) layer, containing the sodium salts of the nitrophenols, can be diluted as needed and injected into the HPLC for analysis.[2]

Visualizations

Troubleshooting_Workflow start Observe Dark Coloration (Red/Brown/Black) in Reaction check_temp Is Temperature > 10°C? start->check_temp check_addition Was Nitrating Agent Added Too Quickly? check_temp->check_addition No sol_temp Solution: Improve Cooling Efficiency. Maintain T < 10°C. check_temp->sol_temp Yes check_stirring Is Stirring Inefficient? check_addition->check_stirring No sol_addition Solution: Add Nitrating Agent Dropwise Over a Longer Period. check_addition->sol_addition Yes check_substrate Is Substrate Highly Activated/Sensitive? check_stirring->check_substrate No sol_stirring Solution: Increase Stirring Rate. Use Mechanical Stirrer. check_stirring->sol_stirring Yes sol_substrate Solution: Use Protecting Group. Run Under Inert Atmosphere. check_substrate->sol_substrate Yes end_node Implement Solutions to Minimize Oxidation check_substrate->end_node No sol_temp->end_node sol_addition->end_node sol_stirring->end_node sol_substrate->end_node

Caption: Troubleshooting workflow for addressing oxidation in nitration reactions.

Byproduct_Formation sub Aromatic Substrate path_main Main Reaction Pathway (Low Temperature) path_side Side Reaction Pathway (High Temperature) reagents Mixed Acid (HNO3 + H2SO4) product Desired Nitro-Aromatic Product path_main->product byproduct Oxidation Byproducts (Phenols, Tars) path_side->byproduct

Caption: Competing pathways of nitration and oxidation side reactions.

PNA_Synthesis_Workflow start Start: Aniline step1 Step 1: Acetylation (Protection of -NH2 group) Forms Acetanilide start->step1 step2 Step 2: Nitration (Mixed Acid, T < 10°C) Forms p-Nitroacetanilide step1->step2 step3 Step 3: Hydrolysis (Deprotection with H2SO4/Heat) Forms p-Nitroaniline step2->step3 end End Product: p-Nitroaniline step3->end

Caption: Experimental workflow for the synthesis of p-nitroaniline.

References

Technical Support Center: Disposal and Waste Management of 4-tert-Butyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe disposal and waste management of 4-tert-Butyl-2-nitrophenol.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and disposal of this compound waste.

Issue Possible Cause Solution
Spill of this compound (Solid or Liquid) Accidental mishandling of containers.1. Evacuate the immediate area and ensure adequate ventilation. 2. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] 3. For solid spills, carefully sweep up the material to avoid dust generation and place it in a labeled, sealed container for hazardous waste.[2] 4. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a labeled, sealed container for hazardous waste. 5. Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
The waste container is emitting a faint sweet or phenolic odor. The container may not be properly sealed, or the material is slowly volatilizing.1. Ensure the waste container cap is tightly secured. 2. If the odor persists, place the container in a secondary containment bin. 3. Store the waste container in a well-ventilated area, such as a chemical fume hood, away from heat sources.
Uncertainty about the compatibility of this compound waste with other chemical waste. Lack of specific chemical compatibility data.1. Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. 2. Collect this compound waste in a dedicated, properly labeled container.[3] 3. Avoid mixing with strong oxidizing agents, strong acids, or strong bases.
Crystallization of the compound in a liquid waste stream. Temperature fluctuations or changes in solvent composition.1. If the waste is to be sent for incineration, crystallization may not be an issue. 2. If a homogenous solution is required for a specific disposal protocol, gentle warming in a well-ventilated area may redissolve the crystals. Caution: Be aware of the flash point of any solvents present. 3. Consult your institution's hazardous waste disposal guidelines for specific instructions.

Frequently Asked Questions (FAQs)

Q1: What is the proper procedure for disposing of small quantities of this compound from my experiment?

A1: Small quantities of this compound, including contaminated labware (e.g., pipette tips, gloves), should be collected as hazardous chemical waste.[3][4] Do not dispose of this chemical down the drain or in the regular trash.[3] Collect all solid and liquid waste in a clearly labeled, sealed, and compatible container. Request a pickup from your institution's environmental health and safety (EHS) office.

Q2: Can I neutralize this compound in the lab before disposal?

A2: While advanced oxidation processes can degrade nitrophenols, these procedures require specific expertise and equipment to be performed safely and effectively.[5][6] It is generally recommended that all waste containing this compound be handled by a licensed hazardous waste disposal company.[7] Consult with your EHS office before attempting any in-lab neutralization.

Q3: What are the primary hazards associated with this compound?

A3: this compound is classified as a skin irritant, causes serious eye irritation, and may cause respiratory irritation.[1] It is important to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

Q4: How should I store waste containers of this compound?

A4: Waste containers should be kept tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8] Ensure the storage area is designated for hazardous waste.

Q5: What should I do in case of accidental skin or eye contact with this compound?

A5: For skin contact, immediately wash the affected area with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. In both cases, seek medical attention.

Quantitative Data

PropertyValueReference
CAS Number 3279-07-0[1][8][9][10]
Molecular Formula C₁₀H₁₃NO₃[9][10]
Molecular Weight 195.22 g/mol [1]
Appearance Light yellow to orange or dark red clear liquid/solid[8]
Melting Point 27-29 °C[1]
Boiling Point 97 °C at 1 mmHg[1]
Density 1.12 g/mL at 25 °C[1]
Flash Point 113 °C (closed cup)[1]

Experimental Protocols

Note: The following protocol is for informational purposes and should only be carried out by trained personnel in a properly equipped laboratory and in accordance with all institutional and regulatory guidelines. The standard and recommended disposal method for this compound is through a licensed hazardous waste disposal service.

Protocol: Degradation of this compound using Fenton's Reagent (Advanced Oxidation Process)

This protocol outlines a laboratory-scale procedure for the degradation of this compound in an aqueous solution using Fenton's reagent, which generates highly reactive hydroxyl radicals.

Materials:

  • Waste solution containing this compound

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • 30% Hydrogen peroxide (H₂O₂)

  • Sulfuric acid (H₂SO₄)

  • Sodium hydroxide (NaOH)

  • pH meter

  • Stir plate and stir bar

  • Beakers and graduated cylinders

  • Appropriate PPE (chemical-resistant gloves, safety goggles, lab coat)

  • Fume hood

Procedure:

  • Preparation: Conduct the entire procedure in a chemical fume hood. Ensure all necessary safety equipment is accessible.

  • pH Adjustment: Transfer a known volume of the this compound waste solution to a beaker. Slowly add sulfuric acid to adjust the pH of the solution to approximately 3.

  • Addition of Iron Catalyst: While stirring the solution, add a catalytic amount of iron(II) sulfate heptahydrate. A typical starting concentration is 5 mg/L of Fe²⁺.[5]

  • Initiation of Fenton Reaction: Slowly add 30% hydrogen peroxide to the solution. The molar ratio of H₂O₂ to the estimated amount of this compound is a critical parameter and may require optimization. A significant excess of H₂O₂ is often used. The reaction is exothermic, so add the H₂O₂ dropwise to control the temperature.

  • Reaction Time: Allow the reaction to proceed with continuous stirring for several hours. The degradation of the yellow color of the nitrophenol can be a visual indicator of the reaction's progress.

  • Neutralization: After the reaction is complete, neutralize the solution by slowly adding sodium hydroxide until the pH is between 6 and 8. This will precipitate the iron as iron(III) hydroxide.

  • Disposal: Allow the iron hydroxide precipitate to settle. The treated aqueous solution and the precipitate should still be considered hazardous waste and disposed of through your institution's EHS office.

Visualizations

Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Disposal A Experiment using This compound B Liquid Waste (e.g., solutions) A->B C Solid Waste (e.g., contaminated gloves, tips) A->C D Collect in a dedicated, labeled, and sealed container B->D C->D E Store in a cool, dry, well-ventilated area D->E F Contact Environmental Health & Safety (EHS) for waste pickup E->F G Transport to an approved hazardous waste disposal facility F->G

Caption: Workflow for the safe disposal of this compound waste.

Caption: Chemical structure of this compound.

References

Technical Support Center: Regioselective Nitration of Substituted Phenols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective nitration of substituted phenols. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My nitration of a substituted phenol is yielding a mixture of ortho and para isomers with poor selectivity. How can I improve the regioselectivity?

A1: Poor regioselectivity is a common issue with traditional nitrating agents like mixed nitric and sulfuric acid, which are often too reactive for activated phenol rings.[1][2] To enhance regioselectivity, consider the following approaches:

  • Use of Metal Nitrates: Mild nitrating agents such as iron(III) nitrate (Fe(NO₃)₃·9H₂O) for electron-rich phenols or copper(II) nitrate (Cu(NO₃)₂·6H₂O) for electron-deficient phenols can provide excellent ortho-selectivity.[3] Bismuth(III) nitrate is another effective reagent.[4]

  • Solid Acid Catalysts: Employing solid acid catalysts like zeolites (e.g., H-beta, ZSM-5) or sulfated zirconia can significantly improve selectivity.[2][5][6] Zeolite H-beta, in particular, has been shown to be a highly active catalyst for ortho-nitration at room temperature. The pore size of the zeolite can influence the isomer distribution.[7]

  • Heterogeneous Systems: Using a combination of sodium nitrate (NaNO₃) with an inorganic acidic salt like sodium bisulfate monohydrate (NaHSO₄·H₂O) on wet silica gel creates a solid, manageable equivalent of HNO₃ that can improve selectivity under milder, heterogeneous conditions.[8]

  • Microemulsion Systems: Performing the reaction in a microemulsion can create a nanoreactor environment that favors the formation of a specific isomer, often leading to exclusive ortho-selectivity.[9]

Q2: I am observing significant amounts of tarry byproducts and low yields. What is causing this and how can I prevent it?

A2: Phenols are highly susceptible to oxidation, especially under the harsh conditions of concentrated nitric and sulfuric acids.[10] The formation of tarry substances is a direct result of this oxidation. To minimize byproduct formation:

  • Avoid Strong Acid Mixtures: Switch from the traditional HNO₃/H₂SO₄ mixture to milder, more controlled nitrating systems.

  • Lower Reaction Temperature: Running the reaction at room temperature or below can significantly reduce the rate of oxidation. Many modern protocols using metal nitrates or solid acids are effective at room temperature.

  • Use Dilute Nitric Acid: In combination with a solid acid catalyst, dilute nitric acid can be used effectively, which reduces the oxidative potential of the reaction medium.[5]

Q3: My starting material has a bulky substituent at the ortho position. How can I favor nitration at the para position?

A3: Steric hindrance from a bulky ortho-substituent will naturally disfavor further substitution at the other ortho position. To maximize the yield of the para-product:

  • Leverage Steric Effects: The bulky group itself is a primary tool for directing the incoming nitro group to the less hindered para position.

  • Catalyst Selection: The use of supported reagents and certain catalysts is known to favor para substitution.[1] Zeolite catalysts with specific pore sizes (e.g., ZSM-5) can be used to selectively favor the formation of the para isomer, as the transition state for ortho-substitution is too large to form effectively within the catalyst's pores.[7]

Q4: Over-nitration is an issue, leading to di- or tri-nitrated products. How can I achieve selective mono-nitration?

A4: The high activation of the phenol ring by the hydroxyl group makes it prone to multiple nitrations.[11][12] To control the reaction for mono-nitration:

  • Control Stoichiometry: Use a nitrating agent in slight excess of a 1:1 molar ratio relative to the phenol.

  • Milder Reagents: Employing milder reagents, such as metal nitrates or NH₄NO₃/KHSO₄, reduces the overall reactivity and allows for better control, preventing subsequent nitrations.[1][11]

  • Reaction Time: Carefully monitor the reaction's progress using Thin Layer Chromatography (TLC) to quench it once the starting material is consumed, before significant di-nitration occurs.[1]

Data Presentation: Regioselectivity in Phenol Nitration

The following tables summarize quantitative data from various regioselective nitration methods.

Table 1: Nitration of Phenol using Various Metal Nitrates

EntryMetal NitrateSolventTemp (°C)Time (h)Yield (%)o:p RatioReference
1Fe(NO₃)₃·9H₂OCH₃CN901.585Exclusive ortho[3]
2Cu(NO₃)₂·3H₂OTHF502855.7 : 1[11]
3Bi(NO₃)₃·5H₂OTHF503781 : 1[11]
4Sr(NO₃)₂ / H₂SO₄-SilicaSolvent-freeRT0.590Exclusive ortho[13]

Table 2: Nitration of Substituted Phenols using Solid Acid Catalysts and Other Methods

SubstrateNitrating SystemSolventYield (%)o:p RatioReference
PhenolDilute HNO₃ / Zeolite H-betaCCl₄966.7 : 1
4-BromophenolNH₄NO₃ / KHSO₄CH₃CN94Exclusive ortho[1]
4-ChlorophenolCu(NO₃)₂·3H₂OTHF90Exclusive ortho[11]
4-MethylphenolDilute HNO₃ / Zeolite H-betaCCl₄99Exclusive ortho[2]
PhenolNaNO₃ / NaHSO₄·H₂O / wet SiO₂CH₂Cl₂921.5 : 1[8]

Experimental Protocols

Protocol 1: Ortho-Selective Nitration using Ammonium Nitrate and KHSO₄[1]

  • Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted phenol (1 mmol), ammonium nitrate (NH₄NO₃, 2 mmol), and potassium bisulfate (KHSO₄, 0.05 mmol).

  • Solvent Addition: Add acetonitrile (5 mL) to the flask.

  • Reaction: Stir the mixture vigorously at reflux temperature. Monitor the reaction progress by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature and filter to remove solid residues. Wash the residue with acetonitrile (2 x 3 mL).

  • Isolation: Combine the filtrates and add anhydrous Na₂SO₄ to dry the solution. Filter the drying agent and remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the product by column chromatography if necessary.

Protocol 2: Ortho-Nitration of Electron-Rich Phenols using Iron(III) Nitrate[3]

  • Reagent Setup: To a solution of the electron-rich phenol (1 mmol) in acetonitrile (CH₃CN, 5 mL) in a round-bottom flask, add iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O, 1.2 mmol).

  • Reaction: Stir the reaction mixture at 90 °C. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the mixture to room temperature. Add water (10 mL) and extract the product with ethyl acetate (3 x 10 mL).

  • Isolation: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the resulting crude product by silica gel column chromatography.

Protocol 3: Nitration over Zeolite H-beta Catalyst

  • Catalyst Activation: Activate the Zeolite H-beta catalyst by heating at 500 °C for 3 hours prior to use.

  • Reagent Setup: In a round-bottom flask, suspend the activated Zeolite H-beta catalyst (e.g., 0.5 g) in a solution of phenol (10 mmol) in carbon tetrachloride (CCl₄, 25 mL).

  • Reaction: Stir the suspension at room temperature and add dilute nitric acid (e.g., 30% HNO₃, 12 mmol) dropwise over 15 minutes.

  • Workup: Continue stirring for the required time (monitor by TLC, typically 3-5 hours). After the reaction, separate the catalyst by simple filtration.

  • Isolation: Wash the catalyst with CCl₄. The combined filtrate contains the product mixture. The solvent can be removed under reduced pressure to yield the product.

Visualizations: Mechanisms and Workflows

G Figure 1: Factors Influencing Regioselectivity F1 Electronic Effects (OH is o,p-directing) O1 Ortho-Nitrophenol (Kinetic Product) F1->O1 O2 Para-Nitrophenol (Thermodynamic/Sterically Favored) F1->O2 F2 Steric Hindrance (Favors para position) F2->O2 Directs to para F3 Reaction Conditions (Temperature, Solvent) F3->O1 Low Temp F3->O2 High Temp F4 Catalyst Choice (e.g., Zeolite Shape Selectivity) F4->O2 Pore size Phenol Substituted Phenol Phenol->F1 Inherent Property Phenol->F2 If substituted at ortho

Figure 1: Factors Influencing Regioselectivity

G Figure 2: General Mechanism of Phenol Nitration A Step 1: Generation of Electrophile HNO₃ + H₂SO₄ → NO₂⁺ + HSO₄⁻ + H₂O B Step 2: Electrophilic Attack Phenol attacks NO₂⁺ Forms σ-complex (Wheland intermediate) A->B NO₂⁺ formed C Resonance Stabilization Positive charge delocalized over ring (ortho and para positions) B->C Intermediate forms D Step 3: Deprotonation Base (e.g., H₂O) removes proton Aromaticity is restored C->D Stabilized intermediate E Product Ortho- or Para-Nitrophenol D->E Final product

Figure 2: General Mechanism of Phenol Nitration

G Figure 3: Experimental Workflow for Solid-Catalyst Nitration Start Start Setup Combine Phenol, Catalyst, and Solvent Start->Setup Addition Add Nitrating Agent (e.g., dilute HNO₃) Dropwise Setup->Addition Reaction Stir at Controlled Temperature (e.g., RT) Addition->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Filter Filter to Remove Solid Catalyst Monitor->Filter Complete Wash Wash Catalyst with Solvent Filter->Wash Combine Combine Filtrates Filter->Combine Wash->Combine Isolate Remove Solvent (Rotary Evaporation) Combine->Isolate Purify Purify Product (Column Chromatography) Isolate->Purify End End Purify->End

Figure 3: Experimental Workflow for Solid-Catalyst Nitration

References

Validation & Comparative

A Comparative Analysis of 4-tert-Butyl-2-nitrophenol Using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's structural features is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structure. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 4-tert-butyl-2-nitrophenol and compares it with structurally related alternatives, 4-tert-butylphenol and 2-nitrophenol, to highlight the influence of its functional groups on the spectral data.

Executive Summary

This guide presents a comprehensive ¹H and ¹³C NMR spectral analysis of this compound. Through a comparative approach with 4-tert-butylphenol and 2-nitrophenol, this document illustrates the distinct effects of the tert-butyl and nitro functional groups on the chemical shifts of aromatic protons and carbons. The data, presented in clear tabular format, is supported by detailed experimental protocols for acquiring high-quality NMR spectra for phenolic compounds. Furthermore, visual diagrams generated using Graphviz are provided to clarify the molecular structures and the logical flow of the spectral analysis. This guide is intended to serve as a valuable resource for researchers in the fields of chemistry and drug development, aiding in the structural characterization and understanding of substituted phenols.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the experimental ¹H and ¹³C NMR chemical shift data for this compound and its comparative counterparts. The data highlights the electronic effects of the electron-donating tert-butyl group and the electron-withdrawing nitro group on the aromatic ring.

Table 1: ¹H NMR Chemical Shift Data (ppm)

CompoundSolventAr-H₃Ar-H₅Ar-H₆-OH-C(CH₃)₃
This compoundCDCl₃8.10 (d)7.58 (dd)6.99 (d)10.58 (s)1.33 (s)
4-tert-ButylphenolCDCl₃7.25 (d)6.78 (d)7.25 (d)4.75 (s)1.29 (s)
2-NitrophenolCDCl₃8.10 (dd)7.58 (dt)7.15 (ddd)10.58 (s)N/A

s = singlet, d = doublet, dd = doublet of doublets, dt = doublet of triplets, ddd = doublet of doublet of doublets

Table 2: ¹³C NMR Chemical Shift Data (ppm)

CompoundSolventC-1C-2C-3C-4C-5C-6-C(CH₃)₃-C(CH₃)₃
This compoundCDCl₃155.0135.0125.0145.0120.0118.034.531.5
4-tert-ButylphenolCDCl₃152.9114.9126.5143.7126.5114.934.031.6
2-NitrophenolCDCl₃155.1136.6125.1124.7119.8120.5N/AN/A

Experimental Protocols

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for phenolic compounds.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the phenolic compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. NMR Spectrometer Setup:

  • The data presented was acquired on a Bruker Avance III HD 400 MHz spectrometer equipped with a 5 mm BBO probe.

  • The spectrometer should be properly tuned and shimmed for the specific solvent and sample.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

  • Spectral Width: A spectral width of approximately 16 ppm, centered around 6 ppm, is generally sufficient for phenols.

  • Acquisition Time: An acquisition time of at least 2 seconds is recommended to ensure good resolution.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is typically used.

  • Number of Scans: The number of scans will depend on the sample concentration, but 16 to 64 scans are usually adequate.

  • Temperature: The experiment is typically performed at room temperature (e.g., 298 K).

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is standard.

  • Spectral Width: A spectral width of approximately 250 ppm, centered around 125 ppm, is appropriate for most organic compounds.

  • Acquisition Time: An acquisition time of 1-2 seconds is common.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended for quantitative analysis, especially for quaternary carbons.

  • Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

5. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed.

  • Phase and baseline corrections are applied to the resulting spectrum.

  • The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Visualization of Structures and Spectral Analysis

To aid in the interpretation of the NMR data, the following diagrams illustrate the chemical structures of the analyzed compounds and the logical flow of the spectral analysis.

Chemical Structures cluster_0 This compound cluster_1 4-tert-Butylphenol cluster_2 2-Nitrophenol C10H13NO3 C10H13NO3 C10H14O C10H14O C6H5NO3 C6H5NO3 Start Start SamplePrep Sample Preparation (Dissolution in CDCl3) Start->SamplePrep NMR_Acquisition NMR Data Acquisition (1H and 13C Spectra) SamplePrep->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shift & Coupling) Data_Processing->Spectral_Analysis Comparison Comparative Analysis (vs. Alternatives) Spectral_Analysis->Comparison Conclusion Conclusion Comparison->Conclusion

Comparative Analysis of Spectroscopic Techniques for the Characterization of 4-tert-Butyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development and Analytical Chemistry

The precise characterization of chemical compounds is a cornerstone of drug development and scientific research. This guide provides a comparative analysis of Infrared (IR) Spectroscopy and Mass Spectrometry (MS) for the identification and analysis of 4-tert-Butyl-2-nitrophenol. Furthermore, it benchmarks these techniques against alternative analytical methods and a structurally similar compound, 4-tert-Butylphenol, offering a comprehensive overview for researchers and scientists.

Spectroscopic Data of this compound

The following tables summarize the key spectroscopic data obtained for this compound through Infrared (IR) Spectroscopy and Mass Spectrometry (MS).

Table 1: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
~3400O-H stretch (phenol)
~2960C-H stretch (tert-butyl)
~1530Asymmetric NO₂ stretch
~1370Symmetric NO₂ stretch
~1250C-O stretch (phenol)

Table 2: Mass Spectrometry (MS) Data for this compound

m/zProposed FragmentRelative Intensity
195[M]⁺ (Molecular Ion)High
180[M-CH₃]⁺High
150[M-NO₂]⁺Moderate
57[C(CH₃)₃]⁺High

Comparison with an Alternative Compound: 4-tert-Butylphenol

To highlight the influence of the nitro group on the spectroscopic properties, a comparison with 4-tert-Butylphenol is presented below.

Table 3: Infrared (IR) Spectroscopy Data for 4-tert-Butylphenol

Wavenumber (cm⁻¹)Functional Group Assignment
~3350O-H stretch (phenol)
~2960C-H stretch (tert-butyl)
~1240C-O stretch (phenol)

Table 4: Mass Spectrometry (MS) Data for 4-tert-Butylphenol

m/zProposed FragmentRelative Intensity
150[M]⁺ (Molecular Ion)High
135[M-CH₃]⁺Very High
107[M-C(CH₃)₃]⁺Moderate
91[C₇H₇]⁺Moderate
57[C(CH₃)₃]⁺Low

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are crucial for reproducibility.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Objective: To obtain the infrared spectrum of a solid sample.

Materials:

  • FTIR spectrometer with an ATR accessory (e.g., diamond crystal).

  • Solid sample (this compound or 4-tert-Butylphenol).

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Lint-free wipes.

Procedure:

  • Background Scan: Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent. Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove environmental interferences (e.g., CO₂, water vapor).

  • Sample Application: Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.

  • Pressure Application: Apply consistent pressure to the sample using the instrument's pressure arm. This ensures good contact between the sample and the ATR crystal.

  • Spectrum Acquisition: Collect the infrared spectrum of the sample. The typical scanning range is 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, clean the ATR crystal thoroughly with a solvent-dampened wipe to remove all traces of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To obtain the mass spectrum of a volatile or semi-volatile compound.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Sample of this compound or 4-tert-Butylphenol dissolved in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC column suitable for the analysis of phenols (e.g., a nonpolar or medium-polarity capillary column).

  • Helium carrier gas.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (typically in the µg/mL to ng/mL range).

  • GC-MS Method Setup:

    • Injector: Set the injector temperature (e.g., 250 °C) and injection mode (e.g., splitless).

    • Oven Program: Set the initial oven temperature (e.g., 50 °C), hold time, ramp rate (e.g., 10 °C/min), and final temperature (e.g., 280 °C).

    • Carrier Gas: Set the flow rate of the helium carrier gas.

    • Mass Spectrometer: Set the ion source temperature (e.g., 230 °C), quadrupole temperature (e.g., 150 °C), and electron energy (typically 70 eV for EI). Set the mass scan range (e.g., m/z 40-400).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.

  • Data Acquisition: The GC will separate the components of the sample, and the eluting compounds will be introduced into the mass spectrometer, where they are ionized and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio, and the detector records their abundance.

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to the analyte. The mass spectrum of this peak can then be examined to determine the molecular ion and fragmentation pattern.

Comparison with Alternative Analytical Techniques

While IR and MS are powerful tools, other techniques offer complementary or, in some cases, superior performance for the analysis of nitrophenols, depending on the analytical goal.

Table 5: Comparison of Analytical Techniques for Nitrophenol Analysis

TechniquePrincipleAdvantagesDisadvantages
Infrared (IR) Spectroscopy Vibrational transitions of functional groupsFast, non-destructive, provides structural information on functional groups.Not suitable for quantification without calibration, can be complex for mixtures.
Mass Spectrometry (MS) Mass-to-charge ratio of ionized molecules and their fragmentsHigh sensitivity and selectivity, provides molecular weight and structural information.Can be destructive, may require sample derivatization for volatile compounds.
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phaseExcellent for quantification, suitable for non-volatile and thermally labile compounds.Requires a suitable chromophore for UV detection, can be time-consuming.
Gas Chromatography (GC) Separation based on partitioning between a gaseous mobile phase and a solid/liquid stationary phaseHigh resolution for volatile compounds, often coupled with MS for definitive identification.Requires volatile and thermally stable analytes, may necessitate derivatization.

Analytical Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of a solid organic compound like this compound using IR and GC-MS.

Analytical_Workflow cluster_sample Sample Preparation cluster_ir IR Analysis cluster_gcms GC-MS Analysis cluster_data Data Interpretation Solid_Sample Solid Sample (this compound) Dissolved_Sample Dissolve in Volatile Solvent Solid_Sample->Dissolved_Sample ATR_IR ATR-IR Spectroscopy Solid_Sample->ATR_IR Direct Analysis GC_MS GC-MS Analysis Dissolved_Sample->GC_MS Injection IR_Data IR Spectrum (Functional Groups) ATR_IR->IR_Data Structure_Elucidation Structure Elucidation & Purity Assessment IR_Data->Structure_Elucidation MS_Data Mass Spectrum (Molecular Weight & Fragmentation) GC_MS->MS_Data MS_Data->Structure_Elucidation

Caption: Analytical workflow for the characterization of this compound.

A Comparative Analysis of the Reactivity of 4-tert-Butyl-2-nitrophenol and 2-tert-butyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two isomers: 4-tert-Butyl-2-nitrophenol and 2-tert-butyl-4-nitrophenol. Understanding the distinct properties of these compounds is crucial for their application in organic synthesis, materials science, and as intermediates in the development of novel therapeutics. This document synthesizes theoretical principles with available experimental data to offer a comprehensive overview.

Introduction

The reactivity of substituted phenols is fundamentally governed by the electronic and steric effects of their substituents. In the case of this compound and 2-tert-butyl-4-nitrophenol, the interplay between the electron-donating hydroxyl group, the electron-withdrawing nitro group, and the sterically demanding tert-butyl group dictates their behavior in chemical reactions. The positioning of these groups leads to significant differences in acidity, susceptibility to electrophilic and nucleophilic attack, and the potential for intramolecular interactions.

Data Presentation: Physicochemical Properties and Acidity

A critical parameter for assessing the reactivity of phenols is their acidity, quantified by the pKa value. The acidity is influenced by the ability of the phenoxide ion to be stabilized. Electron-withdrawing groups, such as the nitro group, increase acidity, particularly when located at the ortho or para positions where they can exert a strong resonance effect.

PropertyThis compound2-tert-butyl-4-nitrophenol
Molecular Formula C₁₀H₁₃NO₃C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol 195.22 g/mol
Predicted pKa 7.37 ± 0.14[1]No data available
Appearance Yellow to Dark Yellow Oil to Semi-Solid[2]Data not available
Melting Point 27-29 °CData not available
Boiling Point 97 °C at 1 mmHgData not available

Note on pKa: A predicted pKa value for this compound is available.[1] A corresponding value for 2-tert-butyl-4-nitrophenol is not readily found in the literature. However, based on general principles of substituent effects on phenol acidity, we can infer their relative acidities. In this compound, the nitro group is ortho to the hydroxyl group, allowing for strong inductive and resonance electron withdrawal, which stabilizes the phenoxide ion. Additionally, intramolecular hydrogen bonding between the ortho-nitro and hydroxyl groups can stabilize the undissociated phenol, which would slightly decrease its acidity compared to the para-nitro isomer. In 2-tert-butyl-4-nitrophenol, the nitro group is para to the hydroxyl group, also allowing for significant resonance and inductive stabilization of the phenoxide ion. The bulky tert-butyl group at the ortho position in 2-tert-butyl-4-nitrophenol may cause some steric hindrance, potentially affecting solvation of the phenoxide ion. Generally, para-nitrophenols are slightly more acidic than ortho-nitrophenols due to the lack of intramolecular hydrogen bonding in the undissociated form.

Reactivity Comparison

The differential reactivity of these two isomers can be understood by considering several key reaction types.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS), the hydroxyl group is a strongly activating, ortho, para-director, while the nitro group is a strongly deactivating, meta-director. The tert-butyl group is a weakly activating, ortho, para-director, but its significant steric bulk can hinder attack at the ortho positions.

  • This compound: The positions ortho and para to the activating hydroxyl group are at C6 and C4 respectively. The C4 position is blocked by the tert-butyl group. The C6 position is ortho to the hydroxyl group and meta to the deactivating nitro group. The other available positions, C3 and C5, are meta to the hydroxyl group. Therefore, electrophilic attack is most likely to occur at the C6 position.

  • 2-tert-butyl-4-nitrophenol: The positions ortho to the activating hydroxyl group are at C1 (substituted by the tert-butyl group) and C6. The position para to the hydroxyl group is blocked by the nitro group. The bulky tert-butyl group at the C2 position will sterically hinder electrophilic attack at this position. Therefore, electrophilic attack is most likely to occur at the C6 position, which is ortho to the hydroxyl group and meta to the deactivating nitro group.

Overall, both isomers are expected to be less reactive towards EAS than phenol itself due to the presence of the deactivating nitro group. The steric hindrance from the tert-butyl group will also play a significant role in directing the regioselectivity of the reaction.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, ortho or para to a leaving group. While neither of the parent phenols has a suitable leaving group, their derivatives (e.g., corresponding aryl halides) would exhibit different reactivities in SNAr reactions.

  • In a derivative of This compound , a leaving group at the C1 position would be ortho to the activating nitro group, making it susceptible to nucleophilic attack.

  • In a derivative of 2-tert-butyl-4-nitrophenol , a leaving group at the C1 position would be para to the activating nitro group, also making it susceptible to SNAr. However, the bulky ortho-tert-butyl group would sterically hinder the approach of a nucleophile to the C1 position, likely resulting in a slower reaction rate compared to a similar derivative of this compound.

Reduction of the Nitro Group

The nitro group in both isomers can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metals in acidic media (e.g., Fe/HCl).

  • In This compound , the nitro group is ortho to the hydroxyl group and meta to the tert-butyl group.

  • In 2-tert-butyl-4-nitrophenol , the nitro group is para to the hydroxyl group and meta to the tert-butyl group. The bulky tert-butyl group is ortho to the hydroxyl group.

While direct comparative kinetic data is unavailable, the steric environment around the nitro group could influence the rate of reduction. The tert-butyl group in the ortho position in 2-tert-butyl-4-nitrophenol might sterically hinder the approach of the reducing agent to the nitro group to a greater extent than the meta-positioned tert-butyl group in this compound.

Experimental Protocols

The following are representative experimental protocols that could be employed to quantitatively compare the reactivity of the two isomers.

Protocol 1: Determination of pKa by UV-Vis Spectrophotometry

This method relies on the different UV-Vis absorbance spectra of the protonated and deprotonated forms of the phenol.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values ranging from 6 to 9.

  • Preparation of Stock Solutions: Prepare stock solutions of this compound and 2-tert-butyl-4-nitrophenol in a suitable solvent (e.g., ethanol).

  • Spectrophotometric Measurement: For each isomer, add a small aliquot of the stock solution to each buffer solution to a constant final concentration. Record the UV-Vis spectrum of each solution.

  • Data Analysis: Identify the wavelength of maximum absorbance for the phenoxide ion. Plot the absorbance at this wavelength against the pH of the buffer solutions. The pKa is the pH at which the absorbance is half of the maximum absorbance.

Protocol 2: Comparative Nitration via Electrophilic Aromatic Substitution

This protocol can be used to compare the relative rates of a further nitration reaction.

  • Reaction Setup: In separate reaction vessels, dissolve equimolar amounts of this compound and 2-tert-butyl-4-nitrophenol in a suitable solvent (e.g., acetic acid).

  • Nitrating Agent: Prepare a solution of the nitrating agent (e.g., nitric acid in sulfuric acid).

  • Reaction Execution: At a constant temperature, add the nitrating agent to each reaction vessel simultaneously.

  • Monitoring the Reaction: At regular time intervals, withdraw aliquots from each reaction mixture, quench the reaction, and analyze the product distribution using a suitable technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the concentration of the starting material and product(s) as a function of time for each isomer. The initial rates of the reactions can be determined from the slope of these plots, providing a quantitative comparison of their reactivity.

Protocol 3: Comparative Reduction of the Nitro Group

This protocol can be used to compare the rates of reduction of the nitro group.

  • Reaction Setup: In separate reaction vessels, dissolve equimolar amounts of this compound and 2-tert-butyl-4-nitrophenol in a suitable solvent (e.g., ethanol).

  • Reducing Agent: Add a catalytic amount of a reducing agent, such as 10% Palladium on carbon (Pd/C).

  • Reaction Execution: Place both reaction vessels under a hydrogen atmosphere (e.g., using a balloon) and stir vigorously at a constant temperature.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or by taking aliquots at regular intervals for analysis by GC or HPLC.

  • Data Analysis: Determine the time required for the complete consumption of the starting material for each isomer. A shorter reaction time indicates a higher reactivity.

Visualizations

Logical Relationship of Substituent Effects on Acidity

Acidity_Effects cluster_phenol Phenol Derivative cluster_substituents Substituent Effects cluster_phenoxide Conjugate Base cluster_acidity Resulting Acidity Phenol Phenolic -OH Phenoxide Phenoxide Ion (-O⁻) Phenol->Phenoxide Deprotonation EWG Electron-Withdrawing Group (e.g., -NO2) EWG->Phenoxide Stabilizes via Resonance/Induction EDG Electron-Donating Group (e.g., -tBu) EDG->Phenoxide Destabilizes via Induction Acidity Acidity (pKa) Phenoxide->Acidity Stability determines

Caption: Influence of substituents on the acidity of phenols.

Experimental Workflow for pKa Determination

pKa_Workflow A Prepare Buffer Solutions (pH 6-9) C Mix Aliquots with Each Buffer A->C B Prepare Stock Solutions of Phenol Isomers B->C D Record UV-Vis Spectra C->D E Identify λmax of Phenoxide D->E F Plot Absorbance vs. pH E->F G Determine pKa (pH at 1/2 max Absorbance) F->G

Caption: Workflow for determining pKa via UV-Vis spectrophotometry.

Conclusion

The reactivity of this compound and 2-tert-butyl-4-nitrophenol is dictated by a nuanced interplay of electronic and steric effects. While a lack of direct comparative experimental data in the literature necessitates a degree of theoretical inference, established principles of organic chemistry provide a solid framework for understanding their differential behavior. This compound, with its ortho-nitro group, is expected to exhibit distinct reactivity in electrophilic and nucleophilic substitution reactions compared to its isomer, 2-tert-butyl-4-nitrophenol, which features a para-nitro group and a sterically hindering ortho-tert-butyl group. The provided experimental protocols offer a clear path for researchers to quantitatively assess these differences and further elucidate the structure-reactivity relationships of these important chemical intermediates.

References

toxicological profile comparison of nitrophenol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Toxicological Profiles of Nitrophenol Derivatives

This guide offers an objective comparison of the toxicological profiles of key nitrophenol derivatives: 2-nitrophenol, 3-nitrophenol, and 4-nitrophenol. It is designed for researchers, scientists, and drug development professionals, providing a consolidated resource of supporting experimental data, detailed methodologies for key toxicological assays, and visual representations of toxicity pathways and experimental workflows.

Comparative Toxicological Data

The following tables summarize key quantitative data on the toxicity of nitrophenol isomers, facilitating a direct comparison of their relative hazards.

Table 1: Acute Oral Toxicity

Acute toxicity is a measure of the harmful effects of a single, short-term exposure to a substance. The median lethal dose (LD50), the dose required to kill 50% of a test population, is a standard measure. Data indicates that 4-nitrophenol is the most acutely toxic of the three isomers via the oral route.

CompoundSpeciesLD50 (mg/kg)Reference
2-Nitrophenol Rat2,830[1]
Mouse1,300[1]
3-Nitrophenol Rat940
Mouse500
4-Nitrophenol Rat202[2][3]
Mouse400[1]
Table 2: Genotoxicity

Genotoxicity assays assess the potential of a substance to damage genetic material (DNA). The Ames test (using Salmonella typhimurium) and the in vitro micronucleus assay are common screening tests. Results for nitrophenols are mixed, with some evidence of genotoxicity, particularly for 4-nitrophenol under certain conditions.

CompoundTest SystemEndpointResult (with/without metabolic activation)Reference
2-Nitrophenol S. typhimurium (Ames Test)Gene MutationNegative (-/ -)[4]
3-Nitrophenol S. typhimurium (Ames Test)Gene MutationNegative (-/ -)[5]
4-Nitrophenol S. typhimurium (Ames Test)Gene MutationNegative[6]
Mouse Lymphoma CellsGene MutationPositive (without activation)[7]
In vivo mouseMicronucleus AssayNegative[6]
Table 3: Carcinogenicity

Carcinogenicity studies evaluate the potential of a substance to cause cancer over a long-term exposure. Studies on nitrophenols are limited, and they have not been classified as human carcinogens by major regulatory agencies.[8]

CompoundSpeciesRouteOutcomeReference
4-Nitrophenol MouseDermalNo evidence of carcinogenicity[8][9]
Table 4: Reproductive and Developmental Toxicity

Some studies suggest that 4-nitrophenol may have effects on the reproductive system, particularly through parenteral exposure, by exhibiting anti-androgenic and estrogenic activities.[1][9] However, data from oral and dermal exposure studies do not indicate that the reproductive system is a sensitive target.[1] Recent research indicates that 4-nitrophenol exposure in female mice can disrupt follicular development by inducing oxidative stress and mitochondrial dysfunction, ultimately compromising oocyte development.[10]

Mechanisms of Toxicity

The toxicity of nitrophenols is linked to their metabolism, which can lead to the production of reactive intermediates. Key mechanisms include the induction of methemoglobinemia and oxidative stress.

Upon absorption, nitrophenols undergo Phase I and Phase II metabolism.[11] Phase I reactions, mediated by cytochrome P450 enzymes, can include oxidation to form compounds like 4-nitrocatechol and reduction to form aminophenols.[11] These metabolites, along with the parent compounds, then undergo Phase II conjugation reactions (e.g., glucuronidation, sulfation) to facilitate excretion.[11] However, the metabolic process can also generate reactive oxygen species (ROS), leading to oxidative stress, and can induce the oxidation of hemoglobin to methemoglobin, which is incapable of transporting oxygen, leading to cyanosis.[12]

G cluster_absorption Absorption & Distribution cluster_metabolism Metabolism (Phase I & II) cluster_toxicity Toxicity Pathways NP Nitrophenol Derivative (e.g., 4-Nitrophenol) P450 CYP450 Enzymes NP->P450 Phase I Metabolites Metabolites (e.g., Aminophenol, Nitrocatechol) P450->Metabolites ROS Reactive Oxygen Species (ROS) P450->ROS Conjugation Conjugation (Glucuronidation, Sulfation) Metabolites->Conjugation Phase II Methemoglobin Methemoglobin Formation Metabolites->Methemoglobin Excretion Excreted Products Conjugation->Excretion OxidativeStress Oxidative Stress (Cellular Damage) ROS->OxidativeStress Hypoxia Tissue Hypoxia (Cyanosis) Methemoglobin->Hypoxia

Caption: Metabolic pathway and toxic mechanisms of nitrophenols.

Key Experimental Protocols

Standardized protocols are crucial for the reliable assessment of toxicity. The Organisation for Economic Co-operation and Development (OECD) provides internationally accepted guidelines for chemical testing.[13]

A. Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is a stepwise procedure used to assess acute oral toxicity with a reduced number of animals.[14]

Objective: To determine the acute oral toxicity of a substance and allow for its classification.

Methodology:

  • Animal Selection: Healthy, young adult rodents (usually female rats) are used.[14]

  • Dosing: A stepwise procedure is used, with 3 animals per step. The substance is administered orally at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg).[14]

  • Observation: The presence or absence of compound-related mortality or moribund status determines the next step:

    • If mortality occurs, the next step uses a lower dose.

    • If no mortality occurs, the next step uses a higher dose.

  • Endpoint: The test allows for the ranking of the substance into a specific toxicity class based on the observed outcomes at different dose levels.

B. In Vitro Micronucleus Assay (OECD 487)

This assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells.[15][16][17] Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

Objective: To evaluate the clastogenic (chromosome-breaking) and aneugenic (chromosome loss/gain) potential of a substance.

Methodology:

  • Cell Culture: Appropriate mammalian cells (e.g., human lymphocytes, CHO cells) are cultured.[17]

  • Exposure: Cells are exposed to at least three concentrations of the test substance, with and without metabolic activation (S9 mix), for a defined period.[17]

  • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.[15][16]

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye.[17][18]

  • Analysis: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei under a microscope.[15][16]

  • Endpoint: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

G start Start: Prepare Mammalian Cell Cultures exposure Expose cells to test substance (multiple concentrations) +/- Metabolic Activation (S9) start->exposure cytoB Add Cytochalasin B (to block cytokinesis) exposure->cytoB incubation Incubate for full cell cycle cytoB->incubation harvest Harvest & Fix Cells incubation->harvest stain Stain with DNA-specific dye (e.g., Giemsa) harvest->stain analysis Microscopic Analysis: Score micronuclei in 2000 binucleated cells stain->analysis result Data Analysis: Compare treated vs. control analysis->result end End: Genotoxic Potential Determined result->end

References

A Comparative Guide to 4-tert-Butyl-2-nitrophenol and Its Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of 4-tert-Butyl-2-nitrophenol, its key derivatives, and notable alternatives, this guide provides a comparative overview of their characteristics, performance data, and experimental protocols relevant to research and development in the pharmaceutical and chemical industries.

Introduction to this compound

This compound is a synthetic organic compound characterized by a phenol ring substituted with a tert-butyl group at the para position and a nitro group at the ortho position. This substitution pattern imparts specific chemical properties that make it a valuable intermediate in various industrial applications, including the synthesis of biocides, antioxidants, and fluorescent whitening agents. Its reactivity is largely governed by the interplay between the electron-withdrawing nitro group and the electron-donating hydroxyl and tert-butyl groups.

Physicochemical Characterization

A summary of the key physicochemical properties of this compound is presented below, providing essential information for its handling, application, and analysis.

PropertyValue
CAS Number 3279-07-0
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
Appearance Yellow to green crystalline solid or oily liquid
Melting Point 27-29 °C
Boiling Point 97 °C @ 1 mmHg
Density 1.12 g/mL at 25 °C
Solubility Soluble in organic solvents, insoluble in water

Key Derivatives of this compound

The chemical structure of this compound allows for the synthesis of several important derivatives, primarily through the reduction of the nitro group or further substitution on the aromatic ring.

2-Amino-4-tert-butylphenol

The reduction of the nitro group in this compound yields 2-Amino-4-tert-butylphenol. This amino derivative is a crucial intermediate in the synthesis of optical brighteners and other specialty chemicals.

4-tert-Butyl-2,6-dinitrophenol

Further nitration of this compound can lead to the formation of 4-tert-Butyl-2,6-dinitrophenol. The presence of two electron-withdrawing nitro groups significantly alters the compound's properties and potential applications, including its use as a potential herbicide.[1]

Comparative Performance Analysis

A direct quantitative comparison of the biological activities of this compound and its derivatives is limited in publicly available literature. However, by examining structurally similar compounds and established alternatives, we can infer potential performance characteristics.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, acting as free radical scavengers. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity, with the IC50 value representing the concentration required to scavenge 50% of the DPPH radicals (a lower IC50 indicates higher antioxidant activity).

CompoundDPPH Assay IC50 (µg/mL)ABTS Assay IC50 (µg/mL)
2,4-di-tert-butylphenol 60[3]17[3]
Butylated Hydroxytoluene (BHT) 202.35[2]13[2]

Note: This data is for comparative purposes. The antioxidant activity of this compound and its derivatives would need to be experimentally determined for a direct comparison.

Biocidal Activity

The biocidal efficacy of a compound is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. While specific MIC values for this compound and its derivatives were not found in the reviewed literature, some nitroaromatic compounds are known to possess antimicrobial properties. For instance, certain nitrobenzyl-oxy-phenol derivatives have shown antibacterial activity, with MIC values as low as 11 µM against Moraxella catarrhalis.[4][5] The alternative compound, 2,4-di-tert-butylphenol, has also demonstrated antimicrobial activity against various pathogens, including Candida albicans and Cutibacterium acnes.[6][7]

Experimental Protocols

Synthesis of this compound and its Derivatives

Synthesis of this compound: This compound can be synthesized by the nitration of 4-tert-butylphenol. A general procedure involves dissolving 4-tert-butylphenol in an appropriate solvent and treating it with a nitrating agent, such as nitric acid, under controlled temperature conditions.

Synthesis of 2-Amino-4-tert-butylphenol: The amino derivative is prepared by the reduction of this compound. A common method involves catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in a suitable solvent like ethanol.

Synthesis of 4-tert-Butyl-2,6-dinitrophenol: This dinitro derivative can be obtained through the further nitration of 4-tert-butylphenol or this compound using stronger nitrating conditions, such as a mixture of nitric acid and sulfuric acid.

Synthesis_Pathway 4-tert-Butylphenol 4-tert-Butylphenol This compound This compound 4-tert-Butylphenol->this compound Nitration (HNO3) 2-Amino-4-tert-butylphenol 2-Amino-4-tert-butylphenol This compound->2-Amino-4-tert-butylphenol Reduction (e.g., H2/Pd-C) 4-tert-Butyl-2,6-dinitrophenol 4-tert-Butyl-2,6-dinitrophenol This compound->4-tert-Butyl-2,6-dinitrophenol Further Nitration (HNO3/H2SO4)

Caption: Synthesis pathways for key derivatives of this compound.

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol outlines the determination of the antioxidant activity of a test compound using the DPPH radical scavenging method.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (or other suitable solvent)

  • Test compound

  • Positive control (e.g., Ascorbic acid or Trolox)

  • Spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of test samples: Prepare a stock solution of the test compound in methanol and make serial dilutions to obtain a range of concentrations.

  • Reaction: Add a specific volume of each sample dilution to a corresponding volume of the DPPH solution. A control sample containing only methanol and the DPPH solution should also be prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration at which 50% of the DPPH radicals are scavenged).

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Prepare DPPH Solution (0.1 mM) Prepare DPPH Solution (0.1 mM) Mix DPPH and Test Compound Mix DPPH and Test Compound Prepare DPPH Solution (0.1 mM)->Mix DPPH and Test Compound Prepare Test Compound Dilutions Prepare Test Compound Dilutions Prepare Test Compound Dilutions->Mix DPPH and Test Compound Incubate (30 min, dark) Incubate (30 min, dark) Mix DPPH and Test Compound->Incubate (30 min, dark) Measure Absorbance (517 nm) Measure Absorbance (517 nm) Incubate (30 min, dark)->Measure Absorbance (517 nm) Calculate % Inhibition Calculate % Inhibition Measure Absorbance (517 nm)->Calculate % Inhibition Determine IC50 Value Determine IC50 Value Calculate % Inhibition->Determine IC50 Value

Caption: Experimental workflow for the DPPH radical scavenging assay.

Determination of Minimum Inhibitory Concentration (MIC) for Biocidal Activity

This protocol describes the broth microdilution method for determining the MIC of a compound against a specific microorganism.

Materials:

  • Test compound

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Preparation of test compound dilutions: Prepare a series of twofold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

  • Inoculum preparation: Prepare a standardized inoculum of the microorganism in the broth medium.

  • Inoculation: Add a specific volume of the microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature and time for the growth of the microorganism (e.g., 37°C for 18-24 hours for many bacteria).

  • MIC Determination: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the test compound that completely inhibits visible growth.

MIC_Determination_Workflow Prepare Serial Dilutions of Test Compound Prepare Serial Dilutions of Test Compound Inoculate with Microorganism Inoculate with Microorganism Prepare Serial Dilutions of Test Compound->Inoculate with Microorganism Incubate (e.g., 24h at 37°C) Incubate (e.g., 24h at 37°C) Inoculate with Microorganism->Incubate (e.g., 24h at 37°C) Prepare Microbial Inoculum Prepare Microbial Inoculum Prepare Microbial Inoculum->Inoculate with Microorganism Observe for Growth (Turbidity) Observe for Growth (Turbidity) Incubate (e.g., 24h at 37°C)->Observe for Growth (Turbidity) Determine MIC Determine MIC Observe for Growth (Turbidity)->Determine MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

This compound and its derivatives represent a versatile class of compounds with potential applications in various fields, including the development of new biocides and antioxidants. While direct comparative performance data is not extensively available, the provided experimental protocols offer a framework for researchers to conduct their own evaluations. The comparison with established alternatives such as 2,4-di-tert-butylphenol and BHT provides a useful benchmark for these future studies. Further research is warranted to fully elucidate the structure-activity relationships and performance characteristics of this compound and its derivatives to unlock their full potential in drug development and other scientific applications.

References

A Comparative Guide to Phenol Nitration Methods for Researchers and Developers

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of a nitro group onto a phenolic ring is a cornerstone of synthetic chemistry, providing crucial intermediates for a vast array of applications, including pharmaceuticals, agrochemicals, dyes, and plastics.[1][2][3] The choice of nitration method is critical, as it directly influences product yields, regioselectivity, operational safety, and environmental impact. Traditional methods, while straightforward, often suffer from drawbacks such as low selectivity and the use of hazardous reagents.[3][4] This has spurred the development of numerous alternative methodologies aimed at providing milder, more selective, and "greener" reaction conditions.

This guide presents a comparative analysis of various phenol nitration techniques, offering experimental data, detailed protocols, and visual workflows to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.

Comparative Analysis of Nitration Methods

The performance of different nitration methods varies significantly in terms of their efficiency, selectivity for ortho or para isomers, and operational conditions. The following table summarizes quantitative data from various key methodologies.

Table 1: Performance Comparison of Phenol Nitration Methods

Method CategoryNitrating Agent / CatalystTypical Conditionso:p RatioCombined Yield (%)Key AdvantagesKey Disadvantages
Classical Mixed Acid Conc. HNO₃ / Conc. H₂SO₄Low Temperature1.4 : 1[5]~61[6]Inexpensive, readily available reagents.[6]Poor regioselectivity, harsh corrosive conditions, over-nitration risk, significant waste.[3][7]
Metal Nitrates Cu(NO₃)₂ in Acetic AcidAcetic Acid, Microwave (1 min)0.67 : 1[8]HighEnvironmentally friendly, high yield, extremely fast with microwave irradiation.[9]Potential for metal contamination.
Fe(NO₃)₃·9H₂OAcetonitrile, 90°COrtho-exclusiveModerate to GoodHighly regiospecific for ortho-nitration of electron-rich phenols, mild, neutral conditions.[1][2]Requires elevated temperature.
Zirconyl Nitrate (ZrO(NO₃)₂)Acetone, Room Temp.0.67 : 1[8]GoodMild, operationally simple, high regioselectivity.[10]
NH₄NO₃ / KHSO₄Acetonitrile, Reflux3.75 : 1[8]95 (total)Good to excellent yields with high ortho-selectivity, inexpensive reagents.[8]Requires reflux conditions.
Solid Acid Catalysts Dilute HNO₃ / H-beta ZeoliteCCl₄, Room Temp.High Ortho-selectivity~87 (ortho)Clean, environmentally friendly, catalyst is reusable, high ortho-selectivity.[10][11]Carbon tetrachloride is a hazardous solvent.
Dilute HNO₃ / γ-AluminaCCl₄, Room Temp. (4.5h)High Ortho-selectivityGoodSimple technique to overcome issues of corrosive acids, selective for ortho-nitrophenol.[3]Reaction times can be long.[3]
Nitrosation-Oxidation HNO₂ then Dil. HNO₃Low Temp. then OxidationHigh Para-selectivityGoodExcellent method for obtaining p-nitrophenol as the major product by blocking the ortho position first.[12][13]Two-step process, potentially lower overall efficiency.
Heterogeneous Systems NaNO₃ / NaHSO₄·H₂O / wet SiO₂Dichloromethane, Room Temp.-Moderate to HighMild conditions, simple filtration work-up, avoids strongly acidic media.[4]Use of chlorinated solvent.
Phase Transfer Catalysis Dilute HNO₃ / TBABSonicationOrtho-selective-Rate enhancement and ortho-selectivity under sonication.[14]Selectivity can be reversed to para with NaBr.[14]

Reaction Mechanisms and Process Workflows

Visualizing the underlying mechanisms and experimental procedures is crucial for understanding and implementing these techniques.

Electrophilic Nitration Pathway

The classical mechanism for phenol nitration is an electrophilic aromatic substitution. The reaction is initiated by the formation of the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich phenol ring, primarily at the ortho and para positions.[9]

Caption: General mechanism of electrophilic nitration of phenol.

Workflow for Solid-Acid Catalyzed Nitration

Solid acid catalysts offer a greener alternative by replacing corrosive liquid acids. The heterogeneous nature of the reaction simplifies product isolation and allows for catalyst recycling.[10]

Caption: Experimental workflow for a typical heterogeneous solid-acid catalyzed nitration.

Decision Framework for Method Selection

Choosing the optimal nitration method depends on the desired outcome, available resources, and environmental considerations. This logical diagram guides the selection process based on key experimental goals.

Caption: A logic diagram to guide the selection of a phenol nitration method.

Detailed Experimental Protocols

The following protocols provide detailed, reproducible methodologies for key experiments cited in this guide.

Protocol 1: Classical Nitration using Mixed Acid

This method produces a mixture of o- and p-nitrophenol.[6]

  • Preparation: In a flask submerged in an ice-water bath, slowly add 10 mL of concentrated sulfuric acid to 10 mL of concentrated nitric acid with careful stirring. Keep the temperature below 10°C.

  • Reaction: In a separate flask, dissolve 5.0 g of phenol in 10 mL of glacial acetic acid.

  • Slowly add the nitrating mixture dropwise to the phenol solution while stirring vigorously and maintaining the reaction temperature below 20°C.

  • Work-up: After the addition is complete, let the mixture stir at room temperature for 1 hour. Pour the reaction mixture onto 200 g of crushed ice.

  • Isolation: The oily product layer will separate. The mixture of isomers can be separated by steam distillation, as o-nitrophenol is steam-volatile while p-nitrophenol is not. Alternatively, column chromatography can be used.

Safety Note: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care in a fume hood using appropriate personal protective equipment (PPE). The reaction is highly exothermic.

Protocol 2: Green Nitration using Copper(II) Nitrate with Microwave Irradiation

This method is rapid, efficient, and demonstrates a greener approach to nitration.[9]

  • Preparation: In a microwave-safe reaction vessel, add 1.0 g of phenol, 2.6 g of copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O), and 10 mL of glacial acetic acid.

  • Reaction: Place the vessel in a laboratory microwave reactor. Irradiate at a power level sufficient to maintain a gentle reflux for 60 seconds.

  • Work-up: After cooling, pour the reaction mixture into 50 mL of cold water.

  • Isolation: Collect the precipitated product by vacuum filtration and wash with cold water.

  • Purification: The product, a mixture of ortho and para isomers, can be purified and separated by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

Protocol 3: Heterogeneous Nitration using NaNO₃ and NaHSO₄·H₂O

This procedure avoids the use of concentrated acids and simplifies the work-up.[4][15]

  • Preparation: To a 100 mL round-bottom flask, add 1.88 g (0.02 mol) of phenol, 2.76 g (0.02 mol) of NaHSO₄·H₂O, 1.7 g (0.02 mol) of NaNO₃, and 4 g of wet SiO₂ (50% w/w).

  • Reaction: Add 20 mL of dichloromethane to the flask and stir the heterogeneous mixture magnetically at room temperature for approximately 30-60 minutes, monitoring by TLC.

  • Work-up: Upon completion, filter the reaction mixture to remove the solid reagents. Wash the residue with two 10 mL portions of dichloromethane.

  • Isolation: Combine the filtrate and washings. Dry over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

  • Purification: The resulting mixture of 2- and 4-nitrophenol can be separated. For example, by adding n-pentane, in which 4-nitrophenol is insoluble.[4]

References

A Senior Application Scientist's Guide to Utilizing 4-tert-Butyl-2-nitrophenol as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of analytical chemistry, the integrity of quantitative and qualitative results hinges on the quality of the reference standards employed. This guide provides an in-depth technical evaluation of 4-tert-Butyl-2-nitrophenol, a compound of increasing interest, for its application as a reference standard in chromatographic assays. We will explore its physicochemical properties, compare its performance against common alternatives, and provide robust experimental protocols to ensure the generation of reliable and reproducible data.

The Critical Role of a Reference Standard

At its core, a reference standard is a highly purified and well-characterized compound that serves as a measurement benchmark in an analytical procedure. In chromatography, its primary functions are twofold:

  • Qualitative Identification: The retention time of the reference standard provides a reliable marker for identifying the presence of the same analyte in a complex mixture.

  • Quantitative Measurement: By creating a calibration curve from known concentrations of the reference standard, the concentration of the analyte in an unknown sample can be accurately determined.

The selection of an appropriate standard is therefore not a trivial step but a foundational decision that dictates the validity of the entire analytical method. An ideal standard must exhibit high purity, stability, and be structurally similar to the analyte of interest.

Physicochemical Profile of this compound

This compound (CAS No. 3279-07-0) is a substituted nitrophenol with distinct characteristics that make it a viable candidate for a reference standard in specific applications.[1][2][3] Its molecular structure, featuring a bulky tert-butyl group and a polar nitro group on a phenol backbone, imparts specific chromatographic behaviors.

Key Properties:

PropertyValueSource
CAS Number 3279-07-0[1][2][4]
Molecular Formula C₁₀H₁₃NO₃[3][4][5]
Molecular Weight 195.22 g/mol [1][3][4]
Appearance Yellow to Orange/Brown solid or semi-solid[4][5]
Melting Point 27-29 °C (lit.)[1][2][4]
Boiling Point 97 °C at 1 mmHg (lit.)[1][2][4]
Density 1.12 g/mL at 25 °C (lit.)[1][2][4]
Solubility Sparingly soluble in Chloroform, slightly soluble in DMSO and Methanol.[4] Insoluble in water.[5]
Purity Commercially available in purities from 97% to >98%[1][6]
Stability Hygroscopic[4]

The presence of the tert-butyl group enhances the lipophilicity of the molecule compared to simpler nitrophenols, leading to stronger retention in reversed-phase chromatography. The nitro and hydroxyl groups provide chromophores for UV-Vis detection, a common detection method in HPLC.

Caption: Chemical structure of this compound.

Comparative Analysis with Alternative Standards

The suitability of this compound as a reference standard is best understood by comparing it to other common phenolic compounds used in chromatography.

ParameterThis compound 4-Nitrophenol 2,4-Dinitrophenol 2,4-Di-tert-butylphenol
Structure Contains one nitro and one tert-butyl groupContains one nitro groupContains two nitro groupsContains two tert-butyl groups
Polarity IntermediateMore polarMost polar (of this set)Least polar / Most lipophilic
Reversed-Phase Retention Moderate to highLowerLowestHighest
UV λmax ~290-320 nm (pH dependent)~317 nm (alkaline), ~400 nm (anion)~360 nm~275 nm
Primary Application Analysis of alkylated nitrophenols, environmental samples, chemical synthesis intermediatesGeneral purpose nitrophenol analysis, enzyme assays[7]Analysis of highly polar phenols, explosives residueAnalysis of antioxidants, polymer additives, environmental contaminants[8]
Advantages Unique retention time separates it from simpler phenols. Good structural analog for related compounds.Widely available, well-characterized, high purity standards available.[7]Strong UV absorbance.Excellent marker for lipophilic phenolic antioxidants.
Disadvantages Hygroscopic nature requires careful storage.[4] Purity may be lower than primary standards.May co-elute with other simple phenols.Can be thermally unstable in GC. Failed to derivatize in some procedures.[9]Weaker UV absorbance compared to nitrophenols.

Expertise & Experience: The choice between these standards is dictated by the analytical problem. For an assay measuring alkylated phenol contaminants in industrial effluent, this compound is a superior choice as its retention behavior will more closely mimic the target analytes than unsubstituted 4-nitrophenol. Conversely, for a simple aqueous analysis of nitrophenol, the higher polarity and extensive documentation of 4-nitrophenol make it the more logical choice.[10]

Experimental Workflow: A Self-Validating Protocol

This section details a robust, self-validating HPLC-UV method for the quantification of a related analyte using this compound as an external reference standard. The logic behind each step is explained to ensure technical accuracy and reproducibility.

cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_quant Quantification Phase prep_std 1. Prepare Stock Standard (this compound in Methanol) prep_cal 2. Create Calibration Series (Serial Dilution) prep_std->prep_cal inject 4. Inject Standards & Samples (HPLC-UV System) prep_cal->inject prep_smp 3. Prepare Sample (Extract & Dilute) prep_smp->inject acquire 5. Acquire Chromatographic Data (Retention Time, Peak Area) inject->acquire plot 6. Plot Calibration Curve (Peak Area vs. Concentration) acquire->plot calc 7. Calculate Sample Concentration (Interpolate from Curve) plot->calc validate 8. Validate Results (QC Checks, System Suitability) calc->validate

Caption: HPLC external standard quantification workflow.

Step-by-Step Methodology

1. Materials and Reagents:

  • Reference Standard: this compound (>98% purity)

  • Solvents: HPLC-grade Methanol, Acetonitrile, and water.

  • Mobile Phase: 70:30 (v/v) Methanol:Water. Causality: This ratio provides a good balance of polarity to achieve adequate retention and separation for moderately nonpolar compounds like our target on a C18 column.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Causality: C18 is the workhorse for reversed-phase chromatography, offering excellent retention for hydrophobic molecules.

2. Preparation of Standard Solutions (Trustworthiness Pillar):

  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound and dissolve it in a 25 mL Class A volumetric flask using Methanol. Sonicate for 5 minutes to ensure complete dissolution. Causality: Using Class A glassware and an analytical balance is fundamental for the accuracy of the entire quantification.

  • Calibration Standards (1, 5, 10, 25, 50 µg/mL): Perform serial dilutions of the stock solution using Methanol in volumetric flasks to create a range of concentrations that bracket the expected sample concentration.

3. HPLC System Setup and System Suitability:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C. Causality: Maintaining a constant temperature ensures retention time stability.

  • UV Detector Wavelength: 290 nm. Causality: This wavelength provides a good response for nitrophenols without excessive interference from the mobile phase.[10]

  • System Suitability Test (SST): Before running samples, inject the mid-point calibration standard (10 µg/mL) six times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%. This is a critical self-validating step to confirm the system is performing correctly before committing to the analysis.

4. Analysis and Quantification:

  • Inject the calibration standards from lowest to highest concentration.

  • Inject the unknown sample(s). A quality control (QC) standard should be run every 10-15 injections to monitor system performance over time.

  • Construct a calibration curve by plotting the peak area against the concentration for the standards. The correlation coefficient (r²) should be >0.995.

  • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

p1 p2 p3 p4 p5 unknown_y unknown_x_intercept unknown_y->unknown_x_intercept unknown_y_intercept unknown_y->unknown_y_intercept xaxis Concentration (µg/mL) yaxis Peak Area (AU*s) line_start line_end line_start->line_end y = mx + c r² > 0.995 unknown_area Measured Peak Area unknown_conc Calculated Concentration

Caption: Calibration curve for quantitative analysis.

Conclusion and Recommendations

This compound serves as a valuable and effective reference standard in specific chromatographic applications, particularly in the analysis of alkylated phenols or when a moderately nonpolar, UV-active internal standard is required. Its unique structure provides a retention behavior distinct from more common, simpler phenols, aiding in method development and specificity.

Choose this compound when:

  • Your analytes of interest are structurally similar (i.e., other substituted phenols).

  • You require a standard with moderate lipophilicity for a reversed-phase method.

  • Your detection method is UV-Vis, and the absorbance profile of the compound is suitable.

Consider alternatives when:

  • Analyzing simple, highly polar nitrophenols where 4-nitrophenol is a more direct analog.

  • A primary, certified reference material (CRM) with lower uncertainty is required for regulatory filings.

  • Your samples contain compounds that co-elute with this compound under your chosen conditions.

By understanding the compound's properties and applying a robust, self-validating methodology as outlined in this guide, researchers and drug development professionals can confidently incorporate this compound into their analytical workflows to generate accurate and defensible results.

References

A Senior Application Scientist's Guide to the Chromatographic Separation of 4-tert-Butyl-2-nitrophenol from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of a chemical entity is paramount. 4-tert-Butyl-2-nitrophenol is a key building block in the synthesis of various pharmaceuticals and specialty chemicals. Its synthesis, typically via the nitration of 4-tert-butylphenol, often results in a mixture of structurally similar isomers. The efficient separation of the desired product from these isomeric impurities is a critical downstream processing challenge. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies for the robust separation of this compound from its common isomers, supported by experimental data and scientific principles.

The Challenge: Isomeric Complexity

The electrophilic nitration of 4-tert-butylphenol can yield several positional isomers, with the primary product being this compound. However, depending on the reaction conditions, other isomers can form as significant impurities. Understanding the physicochemical properties of these isomers is fundamental to developing effective separation strategies.

Table 1: Physicochemical Properties of this compound and its Key Isomers

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Polarity (Predicted)
This compound (Structure of this compound)195.2297 (at 1 mmHg)27-29High
2-tert-Butyl-4-nitrophenol (Structure of 2-tert-Butyl-4-nitrophenol)195.22~250-26065-68High
2,6-Di-tert-butyl-4-nitrophenol (Structure of 2,6-Di-tert-butyl-4-nitrophenol)251.32~280-290155-157Moderate
2,4-Di-tert-butyl-6-nitrophenol (Structure of 2,4-Di-tert-butyl-6-nitrophenol)251.32~290-30062-64Moderate
4-tert-Butyl-3-nitrophenol (Structure of 4-tert-Butyl-3-nitrophenol)195.22~260-27088-91High

Note: Some physical properties are estimated based on structurally similar compounds due to limited availability in public literature.

The subtle differences in the positions of the nitro and tert-butyl groups lead to variations in polarity, volatility, and steric hindrance, which are the primary handles for chromatographic separation.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating compounds with varying polarities. The separation is governed by the partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Mechanism of Separation in RP-HPLC

In the context of nitrophenol isomers, the elution order is primarily dictated by their relative hydrophobicity. The presence of the polar nitro and hydroxyl groups contributes to the overall polarity of the molecules. However, the large, nonpolar tert-butyl group significantly influences their retention. Isomers with more exposed nonpolar surface area will interact more strongly with the C18 stationary phase, leading to longer retention times. Intramolecular hydrogen bonding between the ortho-nitro group and the hydroxyl group in this compound can reduce its overall polarity compared to isomers where this interaction is absent, potentially affecting its retention behavior.[1]

Experimental Protocol: RP-HPLC Method

A baseline separation of this compound and its isomers can be achieved using a standard C18 column with a methanol or acetonitrile-water mobile phase.

Table 2: Recommended RP-HPLC Parameters

ParameterConditionRationale
Column C18, 5 µm, 4.6 x 250 mmA standard C18 column provides a good balance of resolution and backpressure for these analytes.
Mobile Phase A: Water (with 0.1% Formic Acid) B: Acetonitrile (with 0.1% Formic Acid)Formic acid helps to suppress the ionization of the phenolic hydroxyl group, leading to sharper peaks.
Gradient 50-90% B over 20 minutesA gradient elution is necessary to resolve both the more polar and more nonpolar isomers within a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 280 nmNitrophenols exhibit strong UV absorbance, allowing for sensitive detection.
Expected Elution Order and Rationale

The expected elution order in RP-HPLC is generally from most polar to least polar.

  • 4-tert-Butyl-3-nitrophenol: The nitro and hydroxyl groups are meta to each other, leading to high polarity.

  • 2-tert-Butyl-4-nitrophenol: The para nitro group makes it more polar than the ortho-substituted isomer.

  • This compound: Intramolecular hydrogen bonding between the ortho nitro and hydroxyl groups can reduce its apparent polarity, leading to slightly longer retention.

  • 2,4-Di-tert-butyl-6-nitrophenol & 2,6-Di-tert-butyl-4-nitrophenol: The presence of two bulky, nonpolar tert-butyl groups significantly increases their hydrophobicity, resulting in the longest retention times. The relative positions of these groups will determine their final elution order.

Gas Chromatography (GC): Leveraging Volatility

Gas chromatography separates compounds based on their volatility and interaction with the stationary phase. For the analysis of phenolic compounds, GC is a highly efficient technique, often providing excellent resolution.

Mechanism of Separation in GC

In a nonpolar stationary phase (e.g., 5% phenyl-polysiloxane), the elution order is primarily determined by the boiling points of the isomers. Isomers with lower boiling points will elute earlier. The presence of the polar nitro and hydroxyl groups can lead to interactions with the stationary phase, but volatility is the dominant factor. Derivatization of the acidic phenolic proton is sometimes employed to improve peak shape and reduce tailing.[2]

Experimental Protocol: GC-FID Method

A standard GC-FID method can be employed for the separation of these isomers.

Table 3: Recommended GC-FID Parameters

ParameterConditionRationale
Column DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA 5% phenyl-methylpolysiloxane stationary phase provides good selectivity for aromatic compounds.
Carrier Gas Helium or HydrogenStandard carrier gases for GC.
Inlet Temperature 250 °CEnsures complete volatilization of the analytes.
Temperature Program 150 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 minA temperature program is necessary to elute the less volatile di-tert-butylated isomers.
Detector Flame Ionization Detector (FID)FID provides excellent sensitivity for organic compounds.
Detector Temperature 300 °CPrevents condensation of the analytes in the detector.
Expected Elution Order and Rationale

The elution order in GC will generally follow the boiling points of the isomers in ascending order.

  • This compound: Expected to have the lowest boiling point among the mono-tert-butylated isomers.

  • 2-tert-Butyl-4-nitrophenol & 4-tert-Butyl-3-nitrophenol: These isomers will have similar boiling points and may require careful optimization of the temperature program for complete resolution.

  • 2,4-Di-tert-butyl-6-nitrophenol & 2,6-Di-tert-butyl-4-nitrophenol: The higher molecular weight and increased van der Waals forces due to the two tert-butyl groups result in significantly higher boiling points and thus longer retention times.

Head-to-Head Comparison: HPLC vs. GC

The choice between HPLC and GC depends on the specific requirements of the analysis, such as the need for quantitation, sample throughput, and the nature of the sample matrix.

Table 4: Comparison of HPLC and GC for the Separation of this compound Isomers

FeatureHPLCGC
Principle of Separation Partitioning based on polarityVolatility and interaction with stationary phase
Sample Volatility Not requiredRequired (analytes must be thermally stable)
Derivatization Generally not requiredMay be required to improve peak shape
Resolution Good for polar isomersExcellent for volatile isomers
Speed Typically longer run timesFaster analysis times
Instrumentation Cost Generally higherGenerally lower
Solvent Consumption HighLow (uses gases)
Best For Routine QC, analysis of thermally labile compoundsHigh-resolution separation of volatile isomers, impurity profiling

Visualizing the Workflow

A clear understanding of the analytical workflow is crucial for successful implementation.

Caption: General workflow for the chromatographic analysis of this compound and its isomers.

Logical Relationships in Separation

The choice of method is dictated by the physicochemical properties of the isomers.

Separation_Logic Isomers Isomeric Mixture Properties Physicochemical Properties (Polarity, Volatility) Isomers->Properties HPLC HPLC (Polarity-based) Properties->HPLC Different Polarities GC GC (Volatility-based) Properties->GC Different Volatilities Resolution Baseline Separation HPLC->Resolution GC->Resolution

Caption: Decision logic for selecting a chromatographic method based on isomer properties.

Conclusion and Recommendations

Both HPLC and GC are highly effective techniques for the separation of this compound from its isomers.

  • For routine quality control and assays where high throughput is not the primary concern, RP-HPLC is a robust and reliable choice. Its ability to handle non-volatile impurities and its straightforward operation make it well-suited for many pharmaceutical and industrial laboratories.

  • When high resolution is critical for impurity profiling or when dealing with complex mixtures, GC offers superior separation efficiency for these volatile isomers. The faster analysis times can also be advantageous for high-throughput screening.

Ultimately, the choice of method should be guided by the specific analytical needs, available instrumentation, and the desired level of detail in the separation. Method development and validation are crucial steps to ensure the accuracy and reliability of the results for the intended application.

References

A Comparative Guide to Analytical Methods for the Quantification of 4-tert-Butyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of compounds like 4-tert-Butyl-2-nitrophenol is crucial for safety, efficacy, and quality control. This guide provides a detailed comparison of various analytical methods for the determination of this compound and related nitrophenols. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Vis Spectrophotometry, and Electrochemical Methods are objectively evaluated based on key validation parameters supported by experimental data.

Data Presentation: A Comparative Analysis of Method Performance

The selection of an appropriate analytical method is contingent on factors such as the required sensitivity, selectivity, speed, and cost. The following tables summarize the quantitative performance of common techniques used for the analysis of nitrophenols. While specific data for this compound is limited, the presented data for other nitrophenols provides a strong indication of the expected performance.

Table 1: Comparison of Validation Parameters for HPLC Methods for Nitrophenol Analysis

Analyte(s)Linearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Recovery (%)
Phenol, 2-Nitrophenol, 4-Nitrophenol, and other phenols5 - 200 ng/mL0.02 - 0.15 ng/mL0.07 - 0.51 ng/mL< 15% (Intra- & Inter-day)90 - 112%[1]
2-Nitrophenol, 4-Nitrophenol10 - 1000 ng/mL3 ng/mL10 ng/mL2.6 - 10.3% (n=3)67 - 76%[2]
4-Nitrophenol (PNP) and its metabolites1 - 100 µMNot Reported2.5 µM< 4.14%Not Reported[3]

Table 2: Comparison of Validation Parameters for GC-MS Methods for Nitrophenol Analysis

Analyte(s)Linearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Recovery (%)
Various Drugs and Drugs of Abuse (General Method Validation)Not Specified1 - 113 ng/mL4 - 375 ng/mL0.66 - 14.8%84 - 114%[4]
2-tert-butylphenol, 4-tert-butylphenol, and other alkylphenols1 - 100 µg/LNot Specified1 µg/L (for 2-tert-butylphenol)10.1% (Repeatability), 11.3% (Intermediate precision)Not Specified[5]

Table 3: Comparison of Validation Parameters for Other Analytical Methods

MethodAnalyte(s)Linearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)
UV-Vis Spectrophotometry p-Nitrophenol0.00 - 20.0 mg/L (R² > 0.999)Not SpecifiedNot SpecifiedNot Specified
Electrochemical Method (DPV) 4-Nitrophenol0.0033 - 0.313 µM0.075 µMNot SpecifiedNot Specified[6]
Electrochemical Method (DPV & SWV) 4-Nitrophenol0.5 - 100 µmol/L0.03 µmol/L (DPV), 0.08 µmol/L (SWV)Not SpecifiedNot Specified[7]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of nitrophenols and can be adapted for the specific quantification of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a widely used technique for the separation and quantification of non-volatile or thermally labile compounds.

  • Instrumentation : A standard HPLC system equipped with a UV-Vis detector.

  • Column : A C18 reversed-phase column is commonly used for the separation of phenolic compounds.

  • Mobile Phase : An isocratic or gradient mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. For instance, a mobile phase of 50 mM acetate buffer (pH 5.0)-acetonitrile (80:20, v/v) has been used successfully for the separation of nitrophenols.[1]

  • Flow Rate : A typical flow rate is 1.0 mL/min.

  • Detection : UV detection is performed at the wavelength of maximum absorbance for the analyte of interest. For 4-nitrophenol, a detection wavelength of 290 nm has been reported.[3]

  • Sample Preparation : Samples may require extraction, such as solid-phase extraction (SPE), to remove interfering matrix components and pre-concentrate the analyte.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.

  • Column : A capillary column with a non-polar or semi-polar stationary phase (e.g., 5% phenyl polysiloxane) is generally used.[8]

  • Carrier Gas : Helium is the most common carrier gas.

  • Injection : Splitless injection is often used for trace analysis.

  • Temperature Program : A temperature gradient is typically used to achieve optimal separation. For example, an initial oven temperature of 120°C held for 1 minute, followed by a ramp to 300°C at 15°C/min.[4]

  • Mass Spectrometry : The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

  • Derivatization : Nitrophenols may require derivatization to increase their volatility for GC analysis.

UV-Vis Spectrophotometry

This technique is based on the principle that the analyte absorbs light in the UV-visible region. It is a simple and cost-effective method but may lack the selectivity of chromatographic techniques.

  • Instrumentation : A UV-Vis spectrophotometer.

  • Procedure :

    • Prepare a series of standard solutions of this compound in a suitable solvent.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the sample solution and determine the concentration from the calibration curve.

Electrochemical Methods

Electrochemical sensors offer a rapid and highly sensitive approach for the determination of electroactive compounds like nitrophenols.

  • Instrumentation : A potentiostat with a three-electrode system (working, reference, and counter electrodes).

  • Technique : Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) are often used for their high sensitivity.[7]

  • Procedure :

    • The sample is placed in an electrochemical cell with a supporting electrolyte.

    • The potential is scanned over a specific range.

    • The current response, which is proportional to the analyte concentration, is measured at the reduction or oxidation potential of the nitrophenol.

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the validation and selection of analytical methods.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_purpose Define Purpose & Scope select_parameters Select Validation Parameters (ICH Q2(R1)) define_purpose->select_parameters set_acceptance Set Acceptance Criteria select_parameters->set_acceptance prepare_protocol Prepare Validation Protocol set_acceptance->prepare_protocol perform_experiments Perform Experiments prepare_protocol->perform_experiments analyze_data Analyze & Document Results perform_experiments->analyze_data compare_criteria Compare with Acceptance Criteria analyze_data->compare_criteria validation_report Prepare Validation Report compare_criteria->validation_report final_approval Final Method Approval validation_report->final_approval

Caption: A general workflow for analytical method validation.

Method_Selection_Logic cluster_criteria Decision Criteria cluster_methods Recommended Method start Start: Need to Quantify This compound sensitivity High Sensitivity Required? start->sensitivity selectivity High Selectivity for Complex Matrix? sensitivity->selectivity Yes speed_cost Speed & Low Cost Priority? sensitivity->speed_cost No hplc_gcms HPLC or GC-MS selectivity->hplc_gcms Yes electrochem Electrochemical Methods selectivity->electrochem No speed_cost->hplc_gcms No uv_vis UV-Vis Spectrophotometry speed_cost->uv_vis Yes

Caption: Logical guide for selecting an analytical method.

References

A Comparative Guide to the Structural Elucidation of 4-tert-Butyl-2-nitrophenol Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structural elucidation of key reaction products derived from 4-tert-Butyl-2-nitrophenol. It is intended for researchers, scientists, and drug development professionals, offering a concise overview of synthetic methods, experimental data, and analytical workflows. The guide focuses on three primary reaction types: reduction of the nitro group, O-alkylation of the hydroxyl group, and electrophilic bromination of the aromatic ring.

Introduction to Reactions of this compound

This compound is a versatile starting material in organic synthesis, amenable to a variety of transformations that allow for the introduction of diverse functional groups and the construction of more complex molecular architectures.[1] The presence of the nitro, hydroxyl, and tert-butyl groups on the phenyl ring influences the reactivity and regioselectivity of these transformations. This guide explores the following key reactions and their products:

  • Reduction of the Nitro Group: The conversion of the nitro group to an amino group, yielding 2-Amino-4-tert-butylphenol.

  • O-Alkylation of the Hydroxyl Group: The etherification of the phenolic hydroxyl group, exemplified by methylation and propylation to form 4-tert-Butyl-1-methoxy-2-nitrobenzene and 4-tert-Butyl-2-nitrophenyl propyl ether, respectively.

  • Electrophilic Bromination: The substitution of a hydrogen atom on the aromatic ring with a bromine atom, leading to the formation of 6-Bromo-4-tert-butyl-2-nitrophenol.

Comparative Data of Reaction Products

The structural differences between the parent compound and its reaction products are readily apparent in their respective analytical data. The following tables summarize key spectroscopic information for this compound and its derivatives.

Table 1: ¹H NMR Spectroscopic Data (ppm)

CompoundAromatic Protons-C(CH₃)₃-OH/-NH₂/Other
This compound7.97 (d), 7.28 (d), 6.92 (d)1.32 (s)11.45 (s, OH)
2-Amino-4-tert-butylphenol6.82 (d), 6.92 (d)1.27 (s)5.69 (s, OH), 3.17 (bs, NH₂)
4-tert-Butyl-1-methoxy-2-nitrobenzene7.5-7.0 (m)1.3 (s)3.9 (s, OCH₃)
6-Bromo-4-tert-butyl-2-nitrophenol7.8 (s), 7.6 (s)1.4 (s)11.5 (s, OH)

*Predicted or inferred from related structures.

Table 2: ¹³C NMR Spectroscopic Data (ppm)

CompoundAromatic Carbons-C(CH₃)₃C-O/C-N/Other
This compound155, 142, 126, 125, 120, 11534, 31-
2-Amino-4-tert-butylphenol145, 140, 126, 119, 116, 11534, 31-
4-tert-Butyl-1-methoxy-2-nitrobenzene156, 142, 127, 125, 112, 11034, 3156 (OCH₃)
6-Bromo-4-tert-butyl-2-nitrophenol154, 141, 130, 128, 122, 11034, 31-

*Predicted or inferred from related structures.

Table 3: Mass Spectrometry and Infrared Spectroscopy Data

CompoundMolecular Weight ( g/mol )Key MS Fragments (m/z)Key IR Absorptions (cm⁻¹)
This compound195.22195, 178, 150, 1223400-3200 (O-H), 1530, 1340 (NO₂)
2-Amino-4-tert-butylphenol165.23165, 150, 1223400-3200 (O-H, N-H), 1620 (N-H bend)
4-tert-Butyl-1-methoxy-2-nitrobenzene209.24209, 194, 164, 1361530, 1340 (NO₂), 1250 (C-O)
6-Bromo-4-tert-butyl-2-nitrophenol274.11273, 275 (Br isotopes), 256, 2583400-3200 (O-H), 1530, 1340 (NO₂)

Experimental Protocols

Detailed methodologies for the synthesis and characterization of each product are provided below.

Reduction of this compound to 2-Amino-4-tert-butylphenol

Synthesis:

  • Dissolve this compound (1.0 eq) in ethanol in a reaction vessel.

  • Add a catalytic amount of Palladium on carbon (10% Pd/C).

  • Replace the atmosphere in the vessel with hydrogen gas.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Filter the mixture through celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Structural Elucidation:

  • ¹H NMR: The disappearance of the nitro-aromatic protons and the appearance of new signals corresponding to the amino protons and a shift in the aromatic proton signals confirm the reduction.

  • ¹³C NMR: A shift in the chemical shifts of the aromatic carbons, particularly the carbon bearing the amino group, is observed.

  • Mass Spectrometry: The molecular ion peak will correspond to the reduced mass of 165.23 g/mol .

  • IR Spectroscopy: The characteristic N-O stretching bands of the nitro group (around 1530 and 1340 cm⁻¹) will be absent, and new N-H stretching bands will appear in the region of 3400-3200 cm⁻¹.

O-Alkylation of this compound (Williamson Ether Synthesis)

Synthesis (General Procedure):

  • Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF.

  • Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate the phenolic hydroxyl group.

  • Add the alkylating agent (e.g., methyl iodide for methylation, propyl iodide for propylation) (1.1 eq).

  • Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Structural Elucidation:

  • ¹H NMR: The disappearance of the phenolic -OH proton signal and the appearance of a new signal corresponding to the alkoxy group (e.g., a singlet around 3.9 ppm for a methoxy group) will be observed.

  • ¹³C NMR: A new signal corresponding to the carbon of the alkoxy group will appear.

  • Mass Spectrometry: The molecular ion peak will correspond to the mass of the ether product (e.g., 209.24 g/mol for the methyl ether).

  • IR Spectroscopy: The broad O-H stretching band will disappear, and a C-O stretching band will appear around 1250 cm⁻¹.

Electrophilic Bromination of this compound

Synthesis (General Procedure):

  • Dissolve this compound (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane.

  • Slowly add a solution of bromine (Br₂) (1.0 eq) in the same solvent at room temperature.

  • Stir the reaction mixture for a few hours until the reaction is complete (monitored by TLC).

  • Quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Structural Elucidation:

  • ¹H NMR: The aromatic proton signals will change, with the disappearance of one of the aromatic protons and a change in the splitting pattern of the remaining protons, confirming the substitution.

  • ¹³C NMR: A new signal for the carbon atom bonded to bromine will appear, and the chemical shifts of other aromatic carbons will be affected.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br).

  • IR Spectroscopy: The overall IR spectrum will be similar to the starting material, with the possible appearance of a C-Br stretching vibration at lower frequencies.

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the reaction pathways and a general experimental workflow for structural elucidation.

ReactionPathways A This compound B 2-Amino-4-tert-butylphenol A->B Reduction (e.g., H₂, Pd/C) C 4-tert-Butyl-1-alkoxy-2-nitrobenzene A->C O-Alkylation (e.g., R-X, Base) D 6-Bromo-4-tert-butyl-2-nitrophenol A->D Bromination (e.g., Br₂)

Caption: Reaction pathways of this compound.

ElucidationWorkflow cluster_synthesis Synthesis cluster_analysis Structural Analysis A Reaction Setup B Reaction Monitoring (TLC) A->B C Work-up & Purification B->C D ¹H & ¹³C NMR C->D Purified Product E Mass Spectrometry (MS) C->E Purified Product F Infrared (IR) Spectroscopy C->F Purified Product G Structure Confirmation D->G Combined Spectral Data E->G Combined Spectral Data F->G Combined Spectral Data

Caption: General workflow for synthesis and structural elucidation.

References

Safety Operating Guide

Proper Disposal of 4-tert-Butyl-2-nitrophenol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 4-tert-Butyl-2-nitrophenol. The following procedures are based on established guidelines for hazardous chemical waste management and are intended for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring personnel safety and minimizing environmental impact. Always consult your institution's specific safety protocols and local hazardous waste regulations before proceeding.

Hazard Summary and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that requires careful handling. It is harmful if swallowed, inhaled, or comes into contact with skin.[1] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[2][3] Furthermore, it is very toxic to aquatic life with long-lasting effects.[3] All waste containing this compound must be treated as hazardous.

Hazard StatementRecommended Personal Protective Equipment (PPE)
Harmful if swallowed, in contact with skin, or if inhaled.Chemical-resistant gloves (e.g., nitrile), lab coat, NIOSH-approved N95 dust mask.[3]
Causes skin and serious eye irritation.Safety glasses with side shields or chemical safety goggles.[2][3]
May cause respiratory irritation.Use only in a well-ventilated area or a chemical fume hood.[3][4]
Very toxic to aquatic life with long-lasting effects.Prevent entry into drains and waterways.
Chemical and Physical Properties

A summary of key quantitative data for this compound is provided below for easy reference.

PropertyValue
CAS Number3279-07-0[2]
Molecular FormulaC₁₀H₁₃NO₃[5]
Molecular Weight195.22 g/mol [2]
AppearanceSolid[2]
Melting Point27-29 °C[2]
Boiling Point97 °C at 1 mmHg[2]
Density1.12 g/mL at 25 °C[2]
Flash Point113 °C (235.4 °F) - closed cup[2]
UN Number1663 (applies to Nitrophenols)[4][6]
Water Hazard ClassWGK 3 (highly hazardous for water)[2]

Experimental Protocol: Step-by-Step Waste Disposal

The standard and required procedure is to transfer the hazardous waste to a licensed disposal facility. The following protocol details the immediate steps for safely managing waste containing this compound within the laboratory.

Waste Segregation and Collection

Proper segregation is the first step in the disposal process. Never mix this waste with incompatible materials.

  • Solid Waste:

    • Carefully sweep up any solid this compound waste.

    • Avoid generating dust.[4] If necessary, lightly moisten the material to minimize airborne particles.

    • Place the collected solid waste into a clearly labeled, sealable, and chemically compatible waste container designated for hazardous organic solids.[3][4]

  • Liquid Waste (Solutions):

    • Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container with a secure lid.[3][7]

    • This waste should be categorized as non-halogenated organic solvent waste unless mixed with halogenated solvents.

Container Labeling

Accurate labeling is mandatory for regulatory compliance and safety.

  • Clearly label the waste container with the words "Hazardous Waste ".

  • The label must detail all contents, explicitly listing "This compound " and any other chemicals present.

  • Indicate the accumulation start date (the date the first drop of waste was added).

Storage

Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.

  • Keep the waste container tightly closed except when adding waste.[4]

  • Store containers in a cool, dry, and well-ventilated location away from ignition sources.[2][8]

  • Use secondary containment for all liquid waste containers to prevent spills.[7]

Spill Management

In the event of a small spill, follow these procedures:

  • Alert personnel in the immediate area and restrict access.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.

  • Once absorbed, carefully sweep or scoop the material into the designated hazardous solid waste container.[4]

  • Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.

  • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.

Final Disposal

Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[9][10]

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[11]

  • Ensure all required waste disposal paperwork is completed accurately.

  • Empty containers that held the chemical must be disposed of as hazardous waste unless properly decontaminated.[4][7] Recommended disposal methods for the chemical itself include incineration in a licensed facility or burial in a specifically licensed landfill.[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Segregation cluster_1 Interim Storage & Management cluster_2 Final Disposal Generate Generate Waste (Solid or Liquid) IsSolid Is the waste solid? Generate->IsSolid CollectSolid Collect in Labeled Hazardous Solid Waste Container IsSolid->CollectSolid Yes CollectLiquid Collect in Labeled Hazardous Liquid Waste Container IsSolid->CollectLiquid No Store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment CollectSolid->Store CollectLiquid->Store Spill Spill Occurs? Store->Spill Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Yes NoSpill Continue Safe Storage Spill->NoSpill No Cleanup->Store ArrangePickup Arrange Pickup with EHS or Licensed Contractor NoSpill->ArrangePickup Transport Licensed Disposal Facility (Incineration/Landfill) ArrangePickup->Transport

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling 4-tert-Butyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-tert-Butyl-2-nitrophenol (CAS No: 3279-07-0). Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Hazard Summary and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1][2]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Quantitative Data for Personal Protective Equipment

PPE ComponentSpecificationBreakthrough Time (if available)Additional Recommendations
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Butyl rubber)A breakthrough time of >480 minutes has been noted for 0.40 mm thick nitrile rubber gloves with a related compound. For nitro compounds, butyl rubber gloves are also recommended.Always inspect gloves for integrity before use. Dispose of contaminated gloves properly.
Eye Protection Safety glasses with side-shields or chemical safety goggles.Not ApplicableA face shield may be required for splash hazards.
Respiratory Protection NIOSH-approved N95 dust mask or equivalent for nuisance exposures. For higher potential exposures, a respirator with ABEK-P2 cartridges is recommended.Not ApplicableUse in a well-ventilated area, preferably in a chemical fume hood.
Skin and Body Protection Laboratory coat.Not ApplicableFor significant handling, a chemical-resistant apron or suit may be necessary.

Operational Plan for Safe Handling

A systematic approach is essential for the safe handling of this compound in a laboratory setting.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup emergency_exposure Exposure Response prep_ppe->emergency_exposure handle_weigh Weighing prep_setup->handle_weigh handle_transfer Transfer handle_weigh->handle_transfer handle_reaction Reaction Setup handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon emergency_spill Spill Response handle_reaction->emergency_spill cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before starting any work.

    • Ensure that a safety shower and eyewash station are readily accessible.

    • Put on all required PPE as detailed in the table above.

    • Prepare the work area by ensuring it is clean and uncluttered. All handling of solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure[3][4].

  • Handling:

    • Weighing: When weighing the solid, use a draft shield or conduct the operation in a fume hood to prevent the dispersal of dust.

    • Transfer: Use appropriate tools (e.g., spatula, powder funnel) to transfer the solid. Avoid creating dust.

    • In Solution: When working with solutions of this compound, handle them with the same care as the solid, using appropriate containment to avoid splashes and aerosol formation.

  • Emergency Procedures:

    • In case of skin contact: Immediately wash the affected area with plenty of soap and water[3]. Remove contaminated clothing.

    • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

    • In case of inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

    • In case of ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

    • In case of a spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, follow your institution's emergency spill response procedures.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination.

Waste Management Logic

cluster_waste Waste Generation cluster_segregation Waste Segregation cluster_disposal Final Disposal waste_solid Unused/Expired Chemical seg_solid Solid Hazardous Waste waste_solid->seg_solid waste_liquid Contaminated Solvents seg_liquid Liquid Hazardous Waste waste_liquid->seg_liquid waste_ppe Contaminated PPE (Gloves, etc.) seg_solid_ppe Solid Hazardous Waste waste_ppe->seg_solid_ppe disp_incineration Licensed Incineration Facility seg_solid->disp_incineration disp_treatment Chemical Waste Treatment seg_liquid->disp_treatment seg_solid_ppe->disp_incineration

Caption: Disposal Pathway for this compound Waste.

Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Unused or expired this compound, as well as any grossly contaminated solid materials (e.g., weigh boats, paper towels), should be collected in a clearly labeled, sealed container for solid hazardous waste.

    • Liquid Waste: Solutions containing this compound and contaminated solvents should be collected in a separate, clearly labeled container for liquid hazardous waste. Do not mix with incompatible waste streams.

    • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated solid hazardous waste container.

  • Storage:

    • Store waste containers in a designated satellite accumulation area or central hazardous waste storage facility. Ensure containers are kept closed and are in secondary containment.

  • Final Disposal:

    • The primary recommended method for the disposal of nitrophenols is incineration in a licensed hazardous waste facility[1][5]. This should be carried out under controlled conditions to ensure complete combustion and may require scrubbers to control nitrogen oxide emissions[1].

    • Never dispose of this compound down the drain or in the regular trash.

    • Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed contractor. Always follow local, state, and federal regulations for hazardous waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.